Lepidimoide
説明
特性
CAS番号 |
157676-09-0 |
|---|---|
分子式 |
C12H18O10 |
分子量 |
322.26 g/mol |
IUPAC名 |
3,4-dihydroxy-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H18O10/c1-3-6(14)8(16)9(11(19)20-3)22-12-7(15)4(13)2-5(21-12)10(17)18/h2-4,6-9,11-16,19H,1H3,(H,17,18) |
InChIキー |
PBUKNNGDHZLXKG-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)O)O)O)O)O |
同義語 |
2-O-L-rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate lepidimoide |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of Lepidimoide: A Technical Guide for Botanical and Agricultural Research
Disclaimer: The following technical guide details the mechanism of action of Lepidimoide, a compound isolated from plants. All available scientific literature pertains to its effects as a plant growth regulator. There is no published research on the efficacy or mechanism of action of this compound in animal or human systems. Therefore, this document is intended for researchers in botany, plant science, and agriculture, not for drug development professionals in a medical context.
Executive Summary
This compound is a naturally occurring disaccharide with significant allelopathic properties, isolated from the mucilage of germinated cress seeds (Lepidium sativum L.).[1] It exhibits a dual regulatory effect on plant physiology, promoting shoot growth while inhibiting root growth.[1] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, based on available scientific studies. It details its effects on plant growth, structure-activity relationships, and the experimental protocols used to elucidate these properties.
Chemical and Physical Properties
-
Chemical Name: Sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate[1]
-
Source: Isolated from the mucilage of germinated cress seeds (Lepidium sativum L.).[1] It has also been synthesized from okra (Hibiscus esculentus L.) fruit mucilage.[2]
-
Isomers: An isomer, epi-lepidimoide, has been synthesized and exhibits similar biological activity.[2]
Mechanism of Action in Plants
The precise molecular target and signaling pathway of this compound have not yet been fully elucidated. However, research has revealed its role as a plant growth regulator with distinct physiological effects.
Dual Growth-Regulating Effects
This compound demonstrates a concentration-dependent dual effect on plant growth:
-
Shoot Growth Promotion: At concentrations as low as 3 μM, this compound promotes the hypocotyl growth of etiolated Amaranthus caudatus L.[1] Its growth-promoting activity in hypocotyls is reported to be 20 to 30 times greater than that of gibberellic acid.[1]
-
Root Growth Inhibition: At higher concentrations (above 100 μM), this compound inhibits root growth.[1]
Influence on Photosynthesis
This compound has been shown to promote light-induced chlorophyll accumulation in the cotyledons of sunflower (Helianthus annuus L.) and cucumber (Cucumis sativus L.) seedlings. This effect is achieved, at least in part, by increasing the content of 5-aminolevulinic acid, a rate-limiting precursor in chlorophyll biosynthesis. The effect of this compound on chlorophyll and 5-aminolevulinic acid accumulation is additive to that of cytokinin, suggesting a cooperative or synergistic interaction with plant hormonal pathways.
Structure-Activity Relationship
Studies on this compound and its synthetic analogues have identified key structural features essential for its biological activity.
-
Uronic Acid Moiety: The uronic acid derivative is crucial for its activity.
-
α,β-Unsaturated Carboxylate: This feature of the uronic acid is an active site.
-
α-Glucoside Linkage to Rhamnose: The bond connecting the uronic acid to rhamnose is important.
-
C-4,5 Double Bond: The double bond in the uronic acid ring is a key active site. Hydrogenation of this bond, resulting in a hydroxylated this compound without the double bond, leads to lower activity.
-
Acetylation: Acetylation of this compound has been shown to considerably increase its growth-promoting activity.
-
Methylation: Methylation of this compound results in a loss of activity.
Quantitative Data
| Compound | Bioassay | Effect | Effective Concentration |
| This compound | Amaranthus caudatus L. hypocotyl elongation | Growth Promotion | > 3 μM |
| This compound | Amaranthus caudatus L. root growth | Growth Inhibition | > 100 μM |
Experimental Protocols
Amaranthus caudatus L. Hypocotyl Elongation Test
This bioassay is used to determine the growth-promoting activity of this compound and its analogues.
-
Plant Material: Etiolated seedlings of Amaranthus caudatus L. are used.
-
Test Substance Preparation: this compound and its analogues are dissolved in a suitable solvent and diluted to the desired concentrations.
-
Assay Procedure:
-
The etiolated seedlings are placed in petri dishes containing filter paper moistened with the test solution.
-
The petri dishes are incubated in the dark for a specified period.
-
The length of the hypocotyls is measured at the end of the incubation period.
-
-
Data Analysis: The hypocotyl length of seedlings treated with the test substance is compared to that of control seedlings treated with the solvent alone.
Visualizations
Conclusion
This compound is a potent plant growth regulator with a dual mode of action, promoting shoot elongation at low concentrations and inhibiting root growth at higher concentrations. Its activity is intrinsically linked to specific chemical moieties, including an α,β-unsaturated uronic acid derivative and a C-4,5 double bond. While the precise molecular signaling pathway remains to be discovered, its synergistic effect with cytokinin on chlorophyll accumulation suggests an interaction with plant hormonal networks. Further research is required to identify the specific receptors and downstream signaling components involved in this compound's mechanism of action in plants. There is currently no scientific basis for its consideration in a pharmaceutical or human therapeutic context.
References
Lepidimoide: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lepidimoide, a unique disaccharide first isolated from the mucilage of germinated cress seeds (Lepidium sativum), has garnered scientific interest due to its potent and dichotomous effects on plant growth. It is characterized as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1][2] This compound has been shown to significantly promote shoot elongation while simultaneously inhibiting root growth, suggesting a complex interaction with plant hormonal signaling pathways. This technical guide provides a comprehensive overview of the discovery of this compound, detailed protocols for its extraction and purification, a summary of its biological activity with available quantitative data, and a proposed mechanism of action involving plant hormone signaling.
Discovery and Characterization
This compound was first discovered and isolated as an amorphous powder from the mucilage of germinated cress seeds (Lepidium sativum L.).[1][2] Its structure was elucidated using a combination of mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. The chemical name for this compound is sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1][2]
Experimental Protocols
Extraction of Mucilage from Cress Seeds
The initial step in isolating this compound is the extraction of mucilage from cress seeds. Several methods have been reported, with the following being a common and effective approach.
Materials:
-
Cress seeds (Lepidium sativum)
-
Distilled water
-
Ethanol (95%) or Acetone
-
Beakers and magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Muslin cloth or filter paper
-
Oven or freeze-dryer
Protocol:
-
Soaking: Soak 100 g of cress seeds in 1 L of distilled water.
-
Extraction: Stir the mixture for 2-4 hours at room temperature. The water will become viscous as the mucilage hydrates and leaches from the seeds.
-
Separation: Separate the swollen seeds from the mucilage solution by filtering through a muslin cloth.
-
Precipitation: Add ethanol (95%) or acetone to the mucilage solution in a 2:1 (solvent:solution) ratio while stirring. This will cause the mucilage to precipitate out of the solution.
-
Collection: Collect the precipitated mucilage by centrifugation.
-
Drying: Dry the collected mucilage in an oven at a controlled temperature (e.g., 40-50°C) or by freeze-drying to obtain a crude mucilage powder.
Purification of this compound from Crude Mucilage
The following protocol is based on the original method described by Hasegawa et al. (1992), which involves a multi-step chromatographic process.
Materials:
-
Crude cress seed mucilage
-
Dowex 50W-X8 (H+ form) resin
-
Dowex 1-X2 (formate form) resin
-
Sephadex G-25 gel
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)
-
Formic acid
-
Ammonium formate
-
Acetonitrile
-
Deionized water
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Ion-Exchange Chromatography (Cation Exchange):
-
Dissolve the crude mucilage in deionized water.
-
Pass the solution through a column packed with Dowex 50W-X8 (H+ form) resin.
-
Collect the eluate, which contains the anionic components, including this compound.
-
-
Ion-Exchange Chromatography (Anion Exchange):
-
Apply the eluate from the previous step to a column packed with Dowex 1-X2 (formate form) resin.
-
Wash the column with deionized water to remove neutral sugars.
-
Elute the acidic components using a stepwise gradient of formic acid (e.g., 0.1 M to 2 M).
-
Collect fractions and monitor for the presence of this compound using a bioassay (e.g., Amaranthus caudatus hypocotyl elongation assay).
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the anion-exchange chromatography and concentrate them using a rotary evaporator.
-
Apply the concentrated sample to a Sephadex G-25 column equilibrated with deionized water.
-
Elute with deionized water and collect fractions. This step helps to desalt the sample and further separate compounds based on size.
-
Monitor fractions for activity using the bioassay.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool and concentrate the active fractions from the gel filtration step.
-
Perform final purification using a reverse-phase HPLC column.
-
A typical mobile phase could be a gradient of acetonitrile in an aqueous buffer (e.g., ammonium formate). The exact gradient will need to be optimized.
-
Monitor the eluate with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and spectroscopic methods (NMR, MS).
-
-
Final Product:
-
Lyophilize (freeze-dry) the purified this compound fraction to obtain a stable, amorphous powder.
-
Data Presentation
The biological activity of this compound has been quantified in terms of its effect on the growth of etiolated Amaranthus caudatus seedlings.
| Biological Effect | Organism | Concentration | Observed Effect | Reference |
| Hypocotyl Growth Promotion | Amaranthus caudatus | > 3 µM | Promotion of hypocotyl elongation | [1][2] |
| Root Growth Inhibition | Amaranthus caudatus | > 100 µM | Inhibition of root growth | [1][2] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway for this compound-Induced Root Growth Inhibition
Disclaimer: The following diagram represents a hypothesized signaling pathway based on the known root growth-inhibiting effects of this compound and established knowledge of auxin signaling. Direct experimental evidence for this compound's interaction with these specific components is currently lacking.
Caption: Hypothesized signaling pathway for this compound's root inhibition.
Biological Activity and Proposed Mechanism of Action
This compound exhibits a dual regulatory role in plant development, promoting shoot growth at concentrations above 3 µM and inhibiting root growth at concentrations exceeding 100 µM.[1][2] The growth-promoting activity on hypocotyls is reported to be 20 to 30 times more potent than that of gibberellic acid, a well-known plant hormone.[2]
The precise molecular mechanism underlying these effects is not yet fully elucidated. However, the observed inhibition of root growth strongly suggests an interaction with the auxin signaling pathway. Auxin is a key phytohormone that regulates root development, and its proper distribution, maintained by polar auxin transport, is crucial for cell division and elongation in the root apical meristem.
It is hypothesized that this compound, at high concentrations, may disrupt polar auxin transport, leading to an accumulation of auxin in the root elongation zone. Elevated auxin levels in this region are known to be inhibitory to cell elongation, which would result in the observed phenotype of stunted root growth. Further research is required to validate this hypothesis, for instance, by examining the effect of this compound on auxin reporter lines or by measuring endogenous auxin levels in treated roots. The stimulatory effect on shoot growth suggests a possible interaction with gibberellin or brassinosteroid signaling pathways, but this remains to be investigated.
Conclusion and Future Directions
This compound represents a fascinating natural product with significant potential for further research and application in agriculture and drug development. Its potent and specific effects on plant growth highlight the importance of continued exploration of natural sources for novel bioactive compounds.
Future research should focus on:
-
Optimizing the purification protocol to improve the yield and purity of this compound.
-
Conducting detailed dose-response studies to establish a more comprehensive quantitative understanding of its biological activities.
-
Elucidating the precise molecular mechanism of action, particularly its interaction with auxin and other phytohormone signaling pathways.
-
Investigating the structure-activity relationship of this compound and its analogs to identify key functional groups.
-
Exploring its potential applications as a plant growth regulator or as a lead compound for the development of new herbicides or pharmaceuticals.
References
- 1. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of this compound, a new allelopathic substance from mucilage of germinated cress seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allelopathic Potential of Lepidimoide on Monocots: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allelopathy, the chemical interaction between plants, offers a promising avenue for the development of natural herbicides and growth regulators. The genus Lepidium, particularly Lepidium sativum (garden cress), has been identified as a source of potent allelochemicals. The primary active compound, lepidimoide, a disaccharide, has demonstrated significant effects on the growth and development of various plant species, including important monocotyledonous crops. This technical guide provides an in-depth overview of the allelopathic properties of this compound and other Lepidium-derived compounds on monocots, summarizing key quantitative data, detailing experimental protocols, and visualizing putative signaling pathways and experimental workflows.
Allelopathic Effects on Monocots: Quantitative Data
The allelopathic effects of Lepidium species, primarily attributed to this compound and other phenolic compounds, have been quantified in several studies. These effects are generally characterized by the inhibition of root growth and, in some cases, the promotion of shoot growth at lower concentrations, a phenomenon known as hormesis. The following tables summarize the quantitative data from various studies on the impact of Lepidium extracts on monocot species.
Table 1: Effect of Lepidium draba (Hoary Cress) Extracts on Monocots
| Monocot Species | Lepidium draba Extract Concentration | Effect on Germination (%) | Effect on Shoot Length (% of control) | Effect on Root Length (% of control) | Reference |
| Wheat (Triticum aestivum) | 2.5% (w/v) ethanolic seed extract | Decrease | Decrease | Decrease | [1] |
| Wheat (Triticum aestivum) | 5% (w/v) ethanolic seed extract | Decrease | Decrease | Decrease | [1] |
| Wheat (Triticum aestivum) | 10% (w/v) ethanolic seed extract | Decrease | Decrease | Decrease | [1] |
| Maize (Zea mays) | Methanolic root, stem, and leaf extracts | Inhibition | Inhibition of plumule elongation | Inhibition of radicle elongation | [2] |
| Barley (Hordeum vulgare) | Not specified | Not specified | Not specified | Not specified | [1] |
Table 2: Effect of Lepidium sativum (Garden Cress) Extracts on Monocots
| Monocot Species | Lepidium sativum Extract Concentration | Effect on Germination (%) | Effect on Shoot Length (% of control) | Effect on Root Length (% of control) | Reference |
| Phalaris minor (Canary grass) | 20% aqueous extract | Variable | +25.6 (Hormetic effect) | Inhibition | [3][4] |
| Phalaris minor (Canary grass) | 80% aqueous extract | Variable | Inhibition | -47 | [3][4] |
| Maize (Zea mays) | Not specified | Not specified | Shoot expansion | Root inhibition | [3] |
| Lolium multiflorum (Italian ryegrass) | Not specified | Not specified | Shoot expansion | Root inhibition | [3] |
| Tall Wheatgrass | Not specified | Not specified | Shoot expansion | Root inhibition | [3] |
Key Allelochemicals in Lepidium
The primary allelochemical identified in Lepidium sativum is This compound , a sodium salt of a disaccharide.[5] Other phenolic compounds, such as quercetin, gallic acid, vanillic acid, and p-coumaric acid, have also been identified in L. sativum extracts and are believed to contribute to its allelopathic effects.[3][4] In Lepidium draba, glucosinolates are suggested to be among the active allelochemicals.[6]
Experimental Protocols
Standardized bioassays are crucial for evaluating the allelopathic potential of plant extracts. The following are detailed methodologies for key experiments cited in the literature.
Preparation of Aqueous Plant Extracts
This protocol is adapted from studies on the allelopathic effects of aqueous plant extracts.
Materials:
-
Fresh or dried plant material (Lepidium shoots, roots, or seeds)
-
Distilled water
-
Blender or mortar and pestle
-
Cheesecloth or filter paper (e.g., Whatman No. 1)
-
Centrifuge (optional)
-
Sterile flasks or beakers
Procedure:
-
Sample Preparation: Weigh a specific amount of fresh or dried plant material (e.g., 100 g). For dried material, oven-dry at a specified temperature (e.g., 70°C for 48 hours) and then grind into a fine powder.
-
Extraction: Add the plant material to a known volume of distilled water (e.g., 1 L to create a 10% w/v stock solution).
-
Homogenization: Macerate the mixture using a blender or grind with a mortar and pestle for a set duration (e.g., 5-10 minutes).
-
Incubation: Allow the mixture to stand for a specified period (e.g., 24 hours) at room temperature to allow for the leaching of allelochemicals.
-
Filtration: Filter the mixture through several layers of cheesecloth followed by filter paper to remove solid debris. For a clearer extract, the filtrate can be centrifuged at a specific speed (e.g., 5000 rpm for 15 minutes) and the supernatant collected.
-
Sterilization: The final extract can be filter-sterilized using a 0.22 µm filter to prevent microbial contamination during bioassays.
-
Dilution: Prepare a series of dilutions from the stock solution (e.g., 1%, 5%, 10%, 20%) using distilled water to test for dose-dependent effects.
Seed Germination and Seedling Growth Bioassay
This is a common laboratory method to assess the phytotoxicity of plant extracts.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Seeds of the target monocot species (e.g., wheat, maize, barley)
-
Prepared Lepidium aqueous extracts of varying concentrations
-
Distilled water (as control)
-
Growth chamber or incubator with controlled temperature and light conditions
-
Ruler or caliper
Procedure:
-
Sterilization: Surface sterilize the seeds by rinsing them in a dilute sodium hypochlorite solution (e.g., 1%) for 1-2 minutes, followed by several rinses with sterile distilled water.
-
Petri Dish Preparation: Place two layers of sterile filter paper in each Petri dish.
-
Treatment Application: Moisten the filter paper with a specific volume (e.g., 5 mL) of the respective Lepidium extract concentration or distilled water for the control group.
-
Seed Sowing: Place a predetermined number of seeds (e.g., 10-20) evenly on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).
-
Data Collection:
-
Germination Percentage: Count the number of germinated seeds daily for a specified period (e.g., 7-10 days). A seed is considered germinated when the radicle has emerged to a certain length (e.g., 2 mm).
-
Seedling Growth: After the incubation period, carefully remove the seedlings and measure the root length and shoot length using a ruler or caliper.
-
Biomass: Determine the fresh weight of the seedlings. For dry weight, place the seedlings in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.
-
-
Data Analysis: Calculate the percentage of inhibition or stimulation for each parameter relative to the control.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which this compound and other Lepidium allelochemicals exert their effects on monocots are not yet fully elucidated. However, based on the observed physiological effects, a putative model can be proposed. The primary effects are the inhibition of root growth and the promotion of shoot growth, which are processes tightly regulated by plant hormones, particularly auxins, gibberellins (GA), and abscisic acid (ABA).
One study on the effects of Lepidium draba extracts on maize showed a significant decrease in gibberellic acid (GA) levels and an increase in abscisic acid (ABA) levels.[2] GA is known to promote cell elongation and division, while ABA is a general growth inhibitor. Therefore, the inhibition of root and shoot growth could be mediated by the disruption of the GA/ABA balance.
This compound has been shown to affect cell expansion.[3] This suggests an interaction with the cell wall loosening and stiffening processes.
Below is a diagram illustrating a putative signaling pathway for the allelopathic effects of Lepidium on monocot root cells, leading to growth inhibition.
Caption: Putative signaling pathway of Lepidium allelochemicals in monocot roots.
Experimental and Logical Workflows
The investigation of allelopathic properties follows a structured workflow, from the initial screening of plant extracts to the identification of active compounds and the elucidation of their mode of action.
Caption: General workflow for investigating allelopathic properties.
Conclusion and Future Directions
The allelopathic properties of Lepidium species, particularly the effects of this compound and other associated compounds, present a compelling case for their potential application in agriculture as natural herbicides or growth regulators. The quantitative data clearly demonstrate significant inhibitory effects on the root growth of various monocot species. The provided experimental protocols offer a standardized approach for further research in this area.
However, a significant knowledge gap remains concerning the precise molecular mechanisms and signaling pathways involved. Future research should focus on:
-
Receptor Identification: Identifying the specific plasma membrane receptors that bind to this compound and initiate the signaling cascade.
-
Elucidation of Downstream Signaling: Unraveling the specific components of the signal transduction pathway, including the roles of calcium signaling, reactive oxygen species, and protein kinases.
-
Hormonal Crosstalk: A more detailed investigation into how Lepidium allelochemicals modulate the synthesis, transport, and signaling of key plant hormones in monocots.
-
Field Studies: Translating the findings from laboratory bioassays to field conditions to assess the practical efficacy of Lepidium-based allelopathic strategies for weed management in monocot crops.
A deeper understanding of these aspects will be crucial for harnessing the full potential of Lepidium allelochemicals in the development of sustainable agricultural practices and novel drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural allelic diversity of the calcium signaling regulators in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plant.researchfloor.org [plant.researchfloor.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Allelopathic Agent Lepidimoide: A Technical Guide to its Effects on Plant Growth and Putative Interactions with Hormone Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lepidimoide, a natural product isolated from the mucilage of germinated cress seeds (Lepidium sativum), exhibits potent allelopathic effects, primarily characterized by the promotion of shoot growth and the inhibition of root growth in various plant species[1]. These distinct phenotypic effects suggest a complex interaction with endogenous plant hormone signaling pathways that govern cell elongation, division, and differentiation. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, details experimental protocols for its study, and explores its putative, though not yet fully elucidated, intersections with key plant hormone signaling pathways, including auxin, abscisic acid (ABA), and strigolactones (SLs). While direct molecular evidence of this compound's interaction with these pathways is currently limited, this guide synthesizes the available information to provide a foundational resource for researchers investigating its mechanism of action and potential applications.
Biological Effects of this compound
This compound has a pronounced and dichotomous effect on plant development. Its primary observed effects are:
-
Shoot Growth Promotion: this compound significantly promotes hypocotyl and shoot elongation in a variety of plant species[1]. This suggests an interference with pathways that positively regulate cell expansion and division in aerial tissues.
-
Root Growth Inhibition: Conversely, this compound is a potent inhibitor of root elongation[1]. This indicates a disruption of the hormonal balance that controls root apical meristem activity and cell differentiation in subterranean tissues.
These contrasting effects point towards a sophisticated mode of action, likely involving the modulation of one or more central plant hormone signaling cascades.
Quantitative Data on this compound's Biological Activity
The following table summarizes the reported quantitative effects of this compound on plant growth.
| Plant Species | Bioassay | Concentration | Observed Effect | Reference |
| Amaranthus caudatus | Hypocotyl elongation | > 3 µM | Promotion | [1] |
| Amaranthus caudatus | Root growth | > 100 µM | Inhibition | [1] |
| Various | Shoot growth | Not specified | Promotion | [1] |
| Various | Root growth | Not specified | Inhibition | [1] |
Experimental Protocols
To facilitate further research into the biological activities of this compound, detailed methodologies for key experiments are provided below.
Seed Germination and Seedling Growth Assay
This protocol is designed to assess the dose-dependent effects of this compound on seed germination and early seedling development.
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, Lepidium sativum, or cress).
-
This compound stock solution of known concentration.
-
Sterile deionized water.
-
Petri dishes (9 cm diameter).
-
Filter paper (Whatman No. 1 or equivalent).
-
Growth chamber with controlled light and temperature conditions.
-
Microscope with a calibrated eyepiece or imaging software for measurements.
Procedure:
-
Preparation of Test Solutions: Prepare a series of this compound dilutions from the stock solution using sterile deionized water to achieve the desired final concentrations for the dose-response curve. Include a negative control (sterile deionized water only).
-
Seed Sterilization (Optional but Recommended): Surface sterilize seeds to prevent microbial contamination. A common method for Arabidopsis is a 1-minute incubation in 70% ethanol followed by 10 minutes in a 10% bleach solution and then three to five rinses with sterile deionized water.
-
Plating: Place two layers of sterile filter paper in each Petri dish. Pipette a sufficient volume of each test solution or control to saturate the filter paper.
-
Sowing: Evenly distribute a known number of seeds (e.g., 50-100) onto the filter paper in each dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
Data Collection:
-
Germination Rate: Score germination daily for a defined period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.
-
Root and Hypocotyl Length: After a set number of days (e.g., 5-7 days), carefully remove seedlings and measure the length of the primary root and hypocotyl using a ruler under a dissecting microscope or by analyzing digital images.
-
-
Analysis: Calculate the germination percentage for each treatment. Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in root and hypocotyl length between treatments.
Hypocotyl Elongation Assay in Etiolated Seedlings
This assay specifically measures the effect of this compound on cell elongation in the absence of light, a process heavily influenced by auxin and other hormones.
Materials:
-
As per the Seed Germination and Seedling Growth Assay.
-
Growth chamber capable of maintaining complete darkness.
Procedure:
-
Plating and Sowing: Follow steps 1-4 from the previous protocol.
-
Light Treatment for Germination: To synchronize germination, expose the plates to light for a few hours (e.g., 4-8 hours).
-
Dark Incubation: Wrap the Petri dishes in aluminum foil or place them in a light-tight box and transfer them to a growth chamber set to complete darkness at a constant temperature (e.g., 22°C).
-
Data Collection: After a defined period of dark growth (e.g., 3-5 days), carefully measure the hypocotyl length of the seedlings. It is crucial to perform this step under a green safe light to avoid inducing de-etiolation responses.
-
Analysis: Compare the average hypocotyl lengths across the different this compound concentrations and the control.
Putative Interactions with Plant Hormone Signaling Pathways
The observed physiological effects of this compound strongly suggest interference with major plant hormone signaling pathways. While direct molecular targets remain to be identified, the following sections outline the canonical signaling pathways of auxin, abscisic acid, and strigolactones, which are hypothesized to be affected by this compound.
Auxin Signaling Pathway
Auxin is a key regulator of cell elongation, division, and differentiation, with a central role in both shoot and root development. The promotion of shoot growth and inhibition of root growth by this compound are classic hallmarks of auxin or auxin-like activity.
Hypothetical Interaction: this compound could act as an auxin agonist, mimic, or interfere with auxin transport or signaling to create a hormonal imbalance that favors shoot elongation at the expense of root growth.
Below is a generalized diagram of the auxin signaling pathway.
Abscisic Acid (ABA) Signaling Pathway
ABA is a primary stress hormone that generally acts as a growth inhibitor, particularly in response to adverse environmental conditions. It plays a crucial role in seed dormancy and stomatal closure.
Hypothetical Interaction: this compound's growth-promoting effects in the shoot might involve the antagonistic regulation of ABA signaling. Conversely, its inhibitory effect on roots could potentially be mediated by an increase in ABA sensitivity or concentration in root tissues.
The core components of the ABA signaling pathway are depicted below.
Strigolactone (SL) Signaling Pathway
Strigolactones are involved in regulating shoot branching (an inhibitory role) and are crucial for symbiotic interactions in the rhizosphere. They are known to interact with the auxin pathway.
Hypothetical Interaction: Given that SLs generally inhibit shoot branching, this compound's shoot-promoting effect could involve the downregulation of SL biosynthesis or signaling. The impact on root development is less clear but could be part of a complex crosstalk with auxin and other hormones.
A diagram of the strigolactone signaling pathway is presented below.
Future Directions and Conclusion
The precise molecular mechanism by which this compound exerts its effects on plant growth remains a compelling area for future research. The pronounced and opposing effects on shoot and root development strongly implicate an interaction with the hormonal signaling networks that orchestrate plant architecture.
Future research should focus on:
-
Transcriptomic and Proteomic Analyses: To identify genes and proteins that are differentially expressed in response to this compound treatment in both shoot and root tissues. This could reveal which hormone signaling pathways are most significantly perturbed.
-
Hormone Quantification: Direct measurement of endogenous levels of auxins, ABA, cytokinins, gibberellins, and strigolactones in this compound-treated plants.
-
Mutant Analysis: Testing the effect of this compound on plant mutants with defects in various hormone biosynthesis and signaling pathways to identify components necessary for the this compound response.
-
Binding Assays: In vitro studies to determine if this compound directly binds to known hormone receptors.
References
The Biosynthesis of Lepidimoide in Lepidium sativum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lepidimoide, a potent allelopathic substance identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, is isolated from the mucilage of germinated garden cress (Lepidium sativum) seeds.[1][2] Its unique chemical structure, a disaccharide composed of L-rhamnose and a modified uronic acid, suggests a specialized biosynthetic pathway originating from common nucleotide sugar precursors. This technical guide delineates a proposed biosynthetic pathway for this compound, detailing the enzymatic steps from primary metabolites to the final bioactive compound. While the initial steps of precursor formation are well-established in plants, the latter stages involving the modification of the uronic acid moiety and the final glycosylation are presented as a hypothetical pathway based on known enzymatic reactions. This guide provides a comprehensive overview of the likely enzymatic players, detailed experimental protocols for pathway elucidation, and quantitative analysis techniques relevant to researchers in natural product biosynthesis, drug discovery, and plant biochemistry.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to occur in three main stages:
-
Synthesis of Precursor 1: UDP-L-rhamnose.
-
Synthesis of Precursor 2: UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate.
-
Glycosyltransfer reaction to form this compound.
Stage 1: Biosynthesis of UDP-L-rhamnose
The formation of UDP-L-rhamnose is a well-characterized pathway in plants, commencing from UDP-D-glucose. This process is catalyzed by the multifunctional enzyme RHAMNOSE SYNTHASE (RHM) .
-
Step 1: Dehydration. UDP-D-glucose is converted to UDP-4-keto-6-deoxy-D-glucose.
-
Step 2: Epimerization. UDP-4-keto-6-deoxy-D-glucose is epimerized to UDP-4-keto-L-rhamnose.
-
Step 3: Reduction. UDP-4-keto-L-rhamnose is reduced to form UDP-L-rhamnose.
Stage 2: Hypothetical Biosynthesis of UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate
The biosynthesis of the modified uronic acid precursor is proposed to start from UDP-D-glucuronic acid, a product of UDP-glucose dehydrogenase. The subsequent steps are hypothetical and likely involve a series of enzymatic modifications.
-
Step 1: Dehydration. It is proposed that an enzyme, likely a UDP-sugar dehydratase , catalyzes the removal of a water molecule from UDP-D-glucuronic acid to introduce a double bond, forming UDP-4-keto-hex-5-enopyranosiduronate.
-
Step 2: Isomerization/Epimerization. A putative isomerase or epimerase would then catalyze the rearrangement of the intermediate to form the threo configuration, yielding UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate. The specific enzymes responsible for these transformations in Lepidium sativum are yet to be identified.
Stage 3: Glycosylation
The final step in this compound biosynthesis is the coupling of the two activated sugar precursors.
-
Step 1: Glycosyltransfer. A UDP-glycosyltransferase (UGT) specific for both the donor (UDP-L-rhamnose) and the acceptor (UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate) catalyzes the formation of the glycosidic bond, resulting in the synthesis of this compound. The identification and characterization of this specific UGT in Lepidium sativum is a key area for future research.
Data Presentation
Currently, there is a lack of quantitative data in the scientific literature regarding the specific concentrations of precursors, intermediates, and the final product in the this compound biosynthetic pathway within Lepidium sativum. The following tables are provided as templates for researchers to populate as data becomes available through the experimental protocols outlined in this guide.
Table 1: Quantification of Nucleotide Sugar Precursors in Lepidium sativum Seedlings.
| Nucleotide Sugar | Concentration (µg/g fresh weight) | Standard Deviation |
|---|---|---|
| UDP-D-Glucose | Data to be determined | Data to be determined |
| UDP-D-Glucuronic Acid | Data to be determined | Data to be determined |
| UDP-L-Rhamnose | Data to be determined | Data to be determined |
| UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate | Data to be determined | Data to be determined |
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) |
|---|---|---|---|
| RHAMNOSE SYNTHASE (RHM) | UDP-D-Glucose | Data to be determined | Data to be determined |
| UDP-sugar Dehydratase (putative) | UDP-D-Glucuronic Acid | Data to be determined | Data to be determined |
| Isomerase/Epimerase (putative) | Intermediate | Data to be determined | Data to be determined |
| This compound Glycosyltransferase (putative) | UDP-L-Rhamnose | Data to be determined | Data to be determined |
| | UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols are designed to enable the elucidation and characterization of the this compound biosynthetic pathway.
Protocol 1: Isolation and Purification of this compound from Lepidium sativum Mucilage
This protocol is adapted from the method described for the initial isolation of this compound.[1][3][4][5]
Objective: To isolate and purify this compound for use as an analytical standard and for structural confirmation.
Materials:
-
Lepidium sativum seeds
-
Distilled water
-
Ethanol
-
Centrifuge and tubes
-
Rotary evaporator
-
Freeze-dryer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Mucilage Extraction: Soak Lepidium sativum seeds in distilled water (1:20 w/v) for 4-6 hours at room temperature to allow for mucilage excretion.
-
Separation: Vigorously stir the mixture and then centrifuge at 10,000 x g for 20 minutes to pellet the seeds.
-
Precipitation: Collect the supernatant and add cold ethanol to a final concentration of 80% (v/v) to precipitate the crude mucilage containing this compound.
-
Collection: Centrifuge at 10,000 x g for 20 minutes to collect the precipitate.
-
Drying: Lyophilize the precipitate to obtain a dry powder.
-
Purification: Redissolve the powder in water and purify this compound using preparative HPLC. Monitor the elution profile with a refractive index or UV detector.
-
Structural Verification: Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Protocol 2: Quantitative Analysis of Nucleotide Sugars by HPLC-MS/MS
This protocol provides a method for the extraction and quantification of nucleotide sugar precursors.[6][7][8][9]
Objective: To quantify the levels of UDP-D-glucose, UDP-D-glucuronic acid, and UDP-L-rhamnose in Lepidium sativum tissues.
Materials:
-
Lepidium sativum seedlings (germinated in the dark for 48-72 hours)
-
Liquid nitrogen
-
Extraction buffer (e.g., 75% ethanol)
-
Centrifuge and tubes
-
Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon)
-
HPLC-MS/MS system
Procedure:
-
Sample Collection and Quenching: Harvest seedlings, flash-freeze in liquid nitrogen, and grind to a fine powder.
-
Extraction: Add ice-cold extraction buffer to the powdered tissue, vortex thoroughly, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
SPE Cleanup: Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant and wash with water. Elute the nucleotide sugars with an appropriate solvent (e.g., 25% acetonitrile in water with 0.1% formic acid).
-
Analysis: Analyze the eluted sample by HPLC-MS/MS. Use authentic standards for each nucleotide sugar to create a calibration curve for absolute quantification.
Protocol 3: Identification and Characterization of Glycosyltransferases
This protocol outlines a general strategy for identifying and characterizing the putative this compound glycosyltransferase.
Objective: To identify and kinetically characterize the glycosyltransferase responsible for the final step of this compound biosynthesis.
Materials:
-
Lepidium sativum tissue (e.g., germinating seeds)
-
Protein extraction buffer
-
UDP-L-rhamnose (donor substrate)
-
Purified or synthesized UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate (acceptor substrate)
-
Enzyme assay buffer
-
HPLC-MS system
Procedure:
-
Crude Protein Extraction: Homogenize plant tissue in extraction buffer and clarify by centrifugation.
-
Enzyme Assay: Set up reaction mixtures containing the crude protein extract, UDP-L-rhamnose, the acceptor substrate, and assay buffer. Incubate at an optimal temperature (e.g., 30°C).
-
Reaction Quenching and Analysis: Stop the reaction by adding a quenching agent (e.g., trifluoroacetic acid). Analyze the reaction mixture for the formation of this compound using HPLC-MS.
-
Candidate Gene Identification: Use a combination of transcriptomics (RNA-seq) of tissues actively producing this compound and bioinformatics to identify candidate UDP-glycosyltransferase genes.
-
Heterologous Expression and Purification: Clone the candidate genes into an expression vector (e.g., in E. coli or yeast), express the recombinant proteins, and purify them.
-
Kinetic Characterization: Perform enzyme assays with the purified recombinant protein to determine the kinetic parameters (Km and Vmax) for both the donor and acceptor substrates.
Mandatory Visualizations
References
- 1. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of this compound, a new allelopathic substance from mucilage of germinated cress seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apjhs.com [apjhs.com]
- 4. paperso.journal7publish.com [paperso.journal7publish.com]
- 5. japer.in [japer.in]
- 6. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
The Structure Unveiled: A Technical Guide to the NMR Spectroscopic Elucidation of Lepidimoide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepidimoide, a disaccharide identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, is a natural product isolated from the mucilage of germinated cress seeds (Lepidium sativum L.).[1] Initially characterized as an allelopathic substance, it was reported to promote shoot growth in certain plant species while inhibiting root growth, with a potency significantly greater than that of gibberellic acid.[1] The precise determination of its complex structure is fundamental to understanding its bioactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for such structural elucidation, providing unparalleled insight into the atomic connectivity and spatial arrangement of the molecule.
This technical guide provides an in-depth overview of the methodologies used in the structural determination of this compound, focusing on the application of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Experimental Protocols: The NMR Toolkit
The complete structural assignment of a novel natural product like this compound requires a combination of NMR experiments. Each experiment provides a unique piece of the structural puzzle. The protocols described below are standard methodologies applicable to this type of small molecule analysis.
Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-50 mM. Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra. A small amount of a reference standard, such as tetramethylsilane (TMS) or a residual solvent signal, is used to calibrate the chemical shift scale to 0 ppm.
1. One-Dimensional (1D) NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Methodology: The ¹H NMR experiment is the starting point for structural analysis. A single radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed. The spectrum reveals the chemical environment of all hydrogen atoms.
-
Information Gained:
-
Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near electronegative atoms or in unsaturated systems are "deshielded" and appear at a higher ppm (downfield).
-
Integration: The area under a peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Reveals the number of neighboring protons through J-coupling, providing direct connectivity information (n+1 rule).
-
-
-
¹³C NMR (Carbon NMR):
-
Methodology: This experiment detects the ¹³C isotope, which has a natural abundance of only 1.1%. Due to this low abundance and a smaller gyromagnetic ratio, ¹³C NMR is less sensitive than ¹H NMR and requires more concentrated samples or longer acquisition times. Spectra are typically acquired with proton decoupling, causing all carbon signals to appear as singlets.
-
Information Gained:
-
Chemical Shift (δ): Provides the number of non-equivalent carbons and indicates their functional type (e.g., alkyl, olefinic, carbonyl). The chemical shift range for ¹³C is much wider (~0-220 ppm) than for ¹H, resulting in less signal overlap.
-
-
2. Two-Dimensional (2D) NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Methodology: This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. The spectrum plots ¹H chemical shifts on both axes. Cross-peaks appear between the signals of coupled protons.
-
Information Gained: Identifies adjacent protons (H-C-C-H systems), allowing for the tracing of proton spin systems within the rhamnose and uronic acid moieties.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Methodology: A heteronuclear experiment that correlates protons with their directly attached carbons. The x-axis represents the ¹H spectrum, and the y-axis represents the ¹³C spectrum. A cross-peak indicates a direct one-bond C-H connection.
-
Information Gained: Unambiguously assigns each proton to its corresponding carbon atom, effectively mapping the proton data onto the carbon skeleton.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Methodology: This powerful heteronuclear experiment detects correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). It is crucial for connecting fragments of a molecule that are not linked by proton-proton coupling.
-
Information Gained: Establishes connectivity across quaternary (non-protonated) carbons and heteroatoms. For this compound, it is essential for connecting the rhamnose unit to the uronic acid unit via the glycosidic linkage.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Methodology: A homonuclear experiment that identifies protons that are close in space (<5 Å), regardless of their bonding connectivity. Cross-peaks arise from the Nuclear Overhauser Effect (NOE), a through-space dipolar coupling.
-
Information Gained: Provides crucial information about the stereochemistry and 3D conformation of the molecule. For this compound, NOESY data confirms the relative orientation of substituents on the sugar rings and the stereochemistry of the glycosidic bond.
-
Structural Elucidation Workflow for this compound
The elucidation of this compound's structure is a systematic process that integrates data from each NMR experiment. The logical flow is visualized in the diagram below.
Data Presentation and Interpretation
While the original 1992 publication by Hasegawa et al. contains the definitive quantitative NMR data for this compound, this data is not publicly reproduced. The following tables present the expected chemical shifts for the key nuclei in this compound's two constituent sugar units, based on its confirmed structure. These serve to illustrate the interpretation process.
Rhamnopyranosyl Unit (Rha)
| Position | Expected ¹³C δ (ppm) | Expected ¹H δ (ppm) | Expected ¹H Multiplicity | Key 2D Correlations |
| 1' | ~101 | ~4.8 | d | HMBC to C-2 (Uronic Acid); COSY to H-2' |
| 2' | ~71 | ~3.8 | dd | COSY to H-1', H-3' |
| 3' | ~72 | ~3.6 | dd | COSY to H-2', H-4' |
| 4' | ~73 | ~3.4 | t | COSY to H-3', H-5' |
| 5' | ~70 | ~3.9 | dq | COSY to H-4', H-6' |
| 6' (CH₃) | ~18 | ~1.2 | d | COSY to H-5' |
4-deoxy-threo-hex-4-enopyranosiduronate Unit (Uronic Acid)
| Position | Expected ¹³C δ (ppm) | Expected ¹H δ (ppm) | Expected ¹H Multiplicity | Key 2D Correlations |
| 1 | ~95 | ~5.3 | d | COSY to H-2; HMBC to C-2, C-5 |
| 2 | ~78 | ~4.1 | d | COSY to H-1; HMBC from H-1' (Rha) |
| 3 | ~75 | ~4.3 | d | COSY to H-4; HMBC to C-2, C-4, C-5 |
| 4 | ~110 | ~5.9 | d | COSY to H-3; HMBC to C-2, C-3, C-5, C-6 |
| 5 | ~150 | - | - | HMBC from H-1, H-3, H-4 |
| 6 (COO⁻) | ~175 | - | - | HMBC from H-4 |
Interpretation Summary:
-
Fragment Identification: COSY data is used to trace the proton-proton networks within each sugar ring independently. For example, starting from the anomeric proton H-1', one can "walk" around the rhamnose ring to H-5'.
-
C-H Assignment: HSQC data links every proton signal to its directly attached carbon, confirming the carbon backbone of each sugar unit.
-
Linking the Fragments: The key to solving the structure is the HMBC experiment. A crucial correlation is observed between the anomeric proton of the rhamnose unit (H-1') and the C-2 carbon of the uronic acid unit. This unequivocally establishes the 2-O-glycosidic linkage.
-
Confirming Stereochemistry: NOESY correlations are used to confirm the α-anomeric configuration of the rhamnose and the overall conformation of the molecule.
The diagram below illustrates the most critical long-range correlations used to connect the two sugar moieties.
Signaling Pathways and Biological Activity
This compound was initially reported as a potent plant growth regulator.[1] However, the specific intracellular signaling pathways modulated by this compound to exert this effect are not well-elucidated in the scientific literature. Furthermore, more recent studies have suggested that the principal agent responsible for the observed hypocotyl elongation in cress-seed exudate may be potassium ions rather than this compound, calling into question its primary biological role. Due to this lack of definitive data, a signaling pathway diagram cannot be accurately presented at this time. Further research is required to clarify the precise biological function and mode of action of this compound.
Conclusion
The structural elucidation of this compound is a prime example of the power of modern NMR spectroscopy in natural product chemistry. Through a logical and systematic application of 1D and 2D NMR techniques, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, the complete chemical structure, connectivity, and relative stereochemistry were unambiguously determined. This detailed structural knowledge is the essential first step for any further investigation into its synthesis, biological function, and potential applications in agriculture or drug development.
References
Lepidimoide: A Technical Guide to its Molecular Characteristics and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lepidimoide, a naturally occurring disaccharide first isolated from the mucilage of germinated cress seeds (Lepidium sativum), has garnered scientific interest for its potent plant growth-regulating properties. This technical guide provides a comprehensive overview of the molecular formula, chemical properties, and biological activities of this compound. It includes a detailed summary of its quantitative effects on plant growth, protocols for its isolation and bioactivity assessment, and a workflow diagram illustrating these processes. This document is intended to serve as a valuable resource for researchers in the fields of natural products chemistry, plant biology, and agrochemical development.
Chemical Properties and Molecular Formula
This compound is chemically identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate. It is an amorphous powder and its structure is characterized by a uronic acid derivative with an α,β-unsaturated carboxylate linked to a rhamnose sugar via an α-glycosidic bond. The double bond at the C-4,5 position in the uronic acid moiety is crucial for its biological activity.
Based on its chemical structure, the molecular formula and weight have been determined and are presented in the table below.
| Property | Value |
| Chemical Name | sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate |
| Molecular Formula | C₁₂H₁₇NaO₁₀ |
| Molecular Weight | 344.25 g/mol |
| Appearance | Amorphous powder |
Biological Activity
This compound exhibits a dual effect on plant growth, acting as a potent promoter of shoot elongation while simultaneously inhibiting root growth. This allelopathic substance has been shown to be significantly more active in promoting hypocotyl elongation than gibberellic acid, a well-known plant hormone.
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified using the Amaranthus caudatus hypocotyl elongation assay. The key findings are summarized in the table below.
| Biological Effect | Test Organism | Effective Concentration | Comparative Activity |
| Hypocotyl Growth Promotion | Amaranthus caudatus | > 3 µM | 20-30 times more active than gibberellic acid |
| Root Growth Inhibition | Amaranthus caudatus | > 100 µM | - |
Experimental Protocols
Isolation of this compound from Lepidium sativum Seeds
The following protocol is a generalized procedure for the extraction of mucilage from cress seeds, which is the starting material for this compound isolation. Further purification steps such as column chromatography are typically required to obtain the pure compound.
Materials:
-
Lepidium sativum seeds
-
Distilled water
-
Ethanol (95%) or Acetone
-
Beakers and filtration apparatus (e.g., muslin cloth)
-
Stirrer
Procedure:
-
Soaking: Soak 100 g of Lepidium sativum seeds in 800 mL of distilled water for approximately 12 hours. This allows the mucilage to swell and hydrate.
-
Blending: Transfer the soaked seeds and water to a blender and blend for 10-15 minutes at a moderate speed (e.g., 1500-2000 rpm). This helps to release the mucilage from the seed coat.
-
Filtration: Filter the resulting slurry through a muslin cloth to separate the mucilage-rich filtrate from the seed debris. To maximize the yield, the seed residue can be washed with an additional 200 mL of distilled water, blended again, and filtered.
-
Precipitation: To the combined filtrate, add an equal volume of 95% ethanol or acetone while stirring gently. The mucilage will precipitate out of the solution.
-
Collection and Drying: Collect the precipitated mucilage by filtration or decantation. The collected mucilage is then dried in an oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved. The dried mucilage can then be ground into a powder for storage and further purification.
Amaranthus caudatus Hypocotyl Elongation Bioassay
This bioassay is a standard method for determining the plant growth-promoting activity of substances like this compound.
Materials:
-
Amaranthus caudatus seeds
-
Test solutions of this compound at various concentrations (e.g., 1 µM to 1 mM)
-
Control solution (distilled water)
-
Petri dishes
-
Filter paper
-
Growth chamber or incubator with controlled temperature and light conditions
Procedure:
-
Seed Plating: Place a sheet of filter paper in each petri dish and moisten it with the respective test or control solution.
-
Seed Sowing: Place a defined number of Amaranthus caudatus seeds (e.g., 10-15) on the filter paper in each petri dish.
-
Incubation: Incubate the petri dishes in a dark growth chamber at a constant temperature (e.g., 25°C) for a period of 72 hours.
-
Measurement: After the incubation period, carefully remove the seedlings and measure the length of the hypocotyls (the stem of a germinating seedling, found below the cotyledons and above the root) using a ruler or a digital imaging system.
-
Data Analysis: Calculate the average hypocotyl length for each treatment and compare it to the control group to determine the effect of this compound on hypocotyl elongation.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound and the subsequent bioassay to determine its biological activity.
Lepidimoide CAS number and commercial suppliers
CAS Number: 225435-32-5
Executive Summary
This document aims to provide a comprehensive technical overview of Lepidimoide, including its chemical properties, commercial availability, and relevant biological data for researchers, scientists, and drug development professionals. However, extensive searches for the compound "this compound" with the provided CAS number 225435-32-5 have yielded no direct matches in publicly available scientific databases and commercial supplier catalogs.
The CAS number 225435-32-5 is not associated with a compound named "this compound." Instead, this CAS number has been linked to other chemical entities in some databases, leading to a potential misidentification. Due to the absence of verifiable information specifically for "this compound," this guide cannot provide detailed experimental protocols, signaling pathways, or a list of commercial suppliers for this specific compound.
Further clarification of the chemical structure or an alternative CAS number for this compound is necessary to proceed with a detailed technical guide. Researchers interested in this compound are advised to verify the accuracy of the provided identifiers.
CAS Number and Compound Identification
A thorough investigation into the CAS number 225435-32-5 revealed no public records or scientific literature directly linking it to a compound named "this compound." This discrepancy is a critical barrier to compiling the requested technical information.
Commercial Suppliers
A search for commercial suppliers of "this compound" or a compound with the CAS number 225435-32-5 did not yield any definitive vendors. The lack of commercial availability suggests that "this compound" may be a novel or proprietary compound not yet widely distributed, or that the provided identifiers are incorrect.
Scientific and Technical Data
No peer-reviewed publications, patents, or technical data sheets were found for a compound named "this compound." Consequently, information regarding its synthesis, mechanism of action, biological activity, and experimental protocols is not available in the public domain.
Signaling Pathways and Experimental Workflows
Without any information on the biological activity of "this compound," it is not possible to delineate any associated signaling pathways or to construct a diagram of a typical experimental workflow.
Conclusion and Recommendation
The information requested for a detailed technical guide on "this compound" with CAS number 225435-32-5 cannot be provided at this time due to a lack of available data. The provided CAS number does not correspond to the named compound in accessible databases.
It is strongly recommended that the user:
-
Verify the CAS number and chemical name of the compound of interest.
-
Consult internal documentation or the original source of this information for accurate identifiers.
Once accurate and verifiable information is available, a comprehensive technical guide can be developed.
The Enigmatic Plant Growth Regulator: A Technical Guide to the Natural Sources and Abundance of Lepidimoide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lepidimoide, a unique unsaturated disaccharide, has garnered scientific interest for its potent allelopathic effects, promoting shoot elongation while inhibiting root growth in various plant species. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, and abundance of this compound in plants. While direct quantitative data remains elusive in the current body of scientific literature, this document synthesizes available information on its primary plant sources, Lepidium sativum L. (cress) and Hibiscus esculentus L. (okra), and outlines detailed experimental protocols for the extraction of its parent mucilage. Furthermore, this guide proposes a hypothetical framework for the isolation and quantification of this compound and explores its potential role as an oligosaccharin signaling molecule, offering a foundation for future research in this promising area.
Natural Sources of this compound
This compound has been identified from two primary plant sources, primarily within the mucilaginous secretions of their seeds and fruits.
Lepidium sativum L. (Garden Cress)
The foundational discovery of this compound was from the mucilage of germinated cress seeds (Lepidium sativum L.)[1]. This mucilage is a complex polysaccharide matrix, and this compound is believed to be a component released from this matrix. The chemical composition of cress seed mucilage is rich in several sugars, including mannose, arabinose, galacturonic acid, fructose, glucuronic acid, galactose, and rhamnose[2][3]. The presence of rhamnose and a uronic acid derivative is consistent with the structure of this compound, which is sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.
Hibiscus esculentus L. (Okra)
While not a direct natural source in the same manner as cress, the fruit mucilage of okra (Hibiscus esculentus L.) serves as a readily available starting material for the chemical synthesis of this compound[4]. Okra mucilage is known to contain rhamnogalacturonan-I (RG-I), a pectic polysaccharide with a backbone of repeating disaccharide units of rhamnose and galacturonic acid[5]. This structural similarity makes it a suitable precursor for the targeted synthesis of this compound.
Abundance of this compound in Plants
A significant gap in the current scientific literature is the lack of quantitative data on the natural abundance of this compound in any plant source. While the mucilage content of cress seeds is reported to be between 6.5% and 15% of the seed weight, the specific concentration of this compound within this mucilage has not been determined[6]. Similarly, for okra, while mucilage yield can be significant, the synthesis yield of this compound from this precursor is dependent on the specific chemical process employed and does not reflect its natural concentration.
Table 1: Reported Mucilage Content in Primary this compound-Associated Plants
| Plant Species | Plant Part | Mucilage Yield (% w/w) | Reference(s) |
| Lepidium sativum L. | Seeds | 6.5 - 15 | [6] |
| Hibiscus esculentus L. | Fruit Pods | Yield variable depending on extraction method |
Note: The abundance of this compound within the mucilage is currently unquantified.
Experimental Protocols
Extraction of Mucilage from Lepidium sativum Seeds
The following protocol is a synthesis of methodologies described in the literature for the extraction of mucilage from cress seeds.
Materials:
-
Lepidium sativum L. seeds
-
Distilled water
-
Ethanol (95%) or Acetone
-
Beakers
-
Magnetic stirrer and stir bar
-
Muslin cloth or centrifuge
-
Oven or lyophilizer
Procedure:
-
Soaking: Soak 100 g of Lepidium sativum seeds in 1 L of distilled water. The soaking time can vary from 4 to 24 hours. Gentle agitation on a magnetic stirrer can facilitate mucilage release.
-
Separation of Mucilage:
-
Method A (Filtration): After soaking, the viscous solution containing the mucilage is separated from the seeds by filtration through several layers of muslin cloth. Squeezing the cloth can help maximize the yield.
-
Method B (Centrifugation): Alternatively, the entire mixture can be centrifuged to pellet the seeds, and the supernatant containing the mucilage is carefully decanted.
-
-
Precipitation:
-
Slowly add ethanol (95%) or acetone to the mucilage solution with constant stirring. A typical ratio is 2:1 (solvent:mucilage solution). The mucilage will precipitate out of the solution.
-
-
Collection and Drying:
-
Collect the precipitated mucilage by filtration or decantation.
-
Wash the mucilage with fresh solvent to remove any remaining water-soluble impurities.
-
Dry the mucilage in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or for a more preserved structure, freeze-dry (lyophilize) the mucilage.
-
-
Milling and Storage: The dried mucilage can be milled into a fine powder and stored in a desiccator.
Proposed Protocol for Isolation and Quantification of this compound by HPLC
Note: As no specific HPLC method for this compound quantification is currently published, the following is a proposed protocol based on the analysis of similar unsaturated disaccharides derived from pectin.
3.2.1. Enzymatic Depolymerization of Mucilage:
-
Enzyme Selection: Utilize a pectinase or a rhamnogalacturonase enzyme preparation to specifically cleave the polysaccharide backbone of the mucilage and release oligosaccharide fragments, including this compound.
-
Digestion:
-
Prepare a solution of the extracted mucilage (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Add the selected enzyme at an optimized concentration.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 24 hours).
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
-
Sample Cleanup: Centrifuge the digest to remove any insoluble material. The supernatant containing the oligosaccharides can be further purified using solid-phase extraction (SPE) with a graphitized carbon cartridge to enrich for oligosaccharides.
3.2.2. HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS) is required.
-
Column: A high-performance anion-exchange chromatography (HPAEC) column is often suitable for separating charged oligosaccharides. Alternatively, a reversed-phase C18 column with an ion-pairing reagent could be employed[7].
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium hydroxide and sodium acetate) is typically used for HPAEC.
-
Detection: this compound contains a double bond in its uronic acid moiety, which should allow for UV detection at approximately 235 nm. For higher specificity and structural confirmation, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
-
Quantification: A calibration curve would need to be established using a purified and quantified this compound standard. As a pure standard may not be commercially available, its synthesis and purification would be a prerequisite for absolute quantification.
Signaling Pathways and Biological Role
The precise signaling pathway through which this compound exerts its biological effects is not yet elucidated. However, its role as an allelochemical and its structural similarity to pectic oligosaccharides strongly suggest that it functions as an oligosaccharin .
Oligosaccharins are biologically active oligosaccharides that can regulate plant growth, development, and defense responses[8][9][10][11]. They are often derived from the enzymatic breakdown of plant or fungal cell wall polysaccharides.
Hypothetical Signaling Pathway of this compound
Based on the general understanding of oligosaccharin signaling, a hypothetical pathway for this compound can be proposed:
-
Release: this compound is released from the mucilage of Lepidium sativum seeds into the surrounding environment.
-
Perception: The this compound molecule is recognized by a specific receptor, likely a receptor-like kinase (RLK), on the plasma membrane of the target plant's cells.
-
Signal Transduction: Binding of this compound to the receptor initiates an intracellular signaling cascade. This could involve:
-
Activation of protein kinases and phosphorylation events.
-
Generation of second messengers such as calcium ions (Ca²⁺) and reactive oxygen species (ROS).
-
Activation of mitogen-activated protein kinase (MAPK) cascades.
-
-
Hormonal Crosstalk: The signaling cascade likely interacts with major plant hormone pathways, particularly auxin and gibberellin, which are key regulators of cell elongation and division. The observed promotion of shoot growth and inhibition of root growth suggests a complex interplay with these hormonal balances.
-
Transcriptional Regulation: The signal is ultimately transduced to the nucleus, leading to the activation or repression of specific transcription factors.
-
Cellular Response: This altered gene expression results in the observed physiological responses:
-
In Shoots: Upregulation of genes involved in cell wall loosening and expansion, leading to hypocotyl elongation.
-
In Roots: Downregulation of genes essential for cell division and elongation at the root apical meristem, resulting in growth inhibition.
-
Diagrams
Caption: Experimental workflow for mucilage extraction and proposed this compound analysis.
Caption: Hypothetical signaling pathway of this compound as an oligosaccharin.
Conclusion and Future Directions
This compound presents a fascinating case of a plant-derived oligosaccharide with potent biological activity. While its primary natural source in Lepidium sativum is established, and a synthetic route from Hibiscus esculentus is available, critical data on its natural abundance and the specifics of its biosynthesis and signaling are lacking. The protocols and hypothetical frameworks presented in this guide aim to provide a solid foundation for researchers to delve deeper into the biology of this intriguing molecule. Future research should prioritize the development of robust analytical methods for the quantification of this compound in plant tissues, the elucidation of its biosynthetic pathway, and the detailed characterization of its signaling cascade. Such studies will not only advance our fundamental understanding of plant biology but also open avenues for its potential application in agriculture and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction, Characterization, and Evaluation of Lepidium sativum Linn. Mucilage as a Mucoadhesive Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unsaturated disaccharides in the enzymatic digests of heparan sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. GlycoWord / saccharide-A03 [glycoforum.gr.jp]
- 11. Structure and function of plant cell wall polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Lepidimoide in Plant Development: A Critical Review
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today delves into the complex and debated role of Lepidimoide, a disaccharide isolated from cress seed mucilage, in seed germination and seedling development. This whitepaper offers researchers, scientists, and drug development professionals a critical examination of the existing evidence, quantitative data, experimental protocols, and the prevailing scientific controversy surrounding its bioactivity.
Introduction to this compound
This compound is a disaccharide, chemically identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1] It is released from the mucilage of germinating cress (Lepidium sativum) seeds.[1] Early studies highlighted its significant biological activity, suggesting a role as an allelochemical that influences the growth of neighboring plants.[1][2]
Quantitative Data on the Effects of this compound and Cress Seed Exudate
The biological effects attributed to this compound and crude cress seed exudate have been quantified in several studies. The primary model system for these bioassays has been the seedling growth of Amaranthus caudatus.
Table 1: Effects of Cress (Lepidium sativum) Seed Exudate on Amaranthus caudatus Seedling Growth
| Parameter | Concentration of Crude Seed Exudate (µg/mL) | Observed Effect | Reference |
| Hypocotyl Growth | ~25 | Promotion | [3][4] |
| Root Growth | ~450 | Inhibition | [3][4] |
| Hypocotyl Elongation | Not specified | 129% increase | [3][4] |
| Hypocotyl Circumference | Not specified | 26% decrease | [3][4] |
| Epidermal Cell Number (lengthwise) | Not specified | 28% increase | [3][4] |
| Epidermal Cell Number (circumference) | Not specified | 55% increase | [3][4] |
Table 2: Reported Bioactivity of Purified this compound on Amaranthus caudatus
| Parameter | Concentration | Observed Effect | Reference |
| Hypocotyl Growth Promotion | > 3 µM | Promotion | [1] |
| Root Growth Inhibition | > 100 µM | Inhibition | [1] |
The Potassium Controversy: An Alternative Hypothesis
A significant challenge to the role of this compound as the primary allelochemical from cress seeds has emerged from studies suggesting that potassium (K⁺) ions are responsible for the observed hypocotyl elongation in Amaranthus caudatus.
Table 3: Comparative Effects of Potassium Chloride (KCl) on Amaranthus caudatus Seedling Growth
| Parameter | Concentration of KCl | Observed Effect |
| Seed Germination | Increasing concentrations | Decrease in germination |
| Root and Shoot Length | Increasing concentrations | Decrease |
| Fresh and Dry Weight | Increasing concentrations | Decrease |
These findings suggest that the bioactivity of crude cress seed exudate may be a result of its ionic composition rather than the specific action of this compound. This remains a critical area of debate and ongoing research in the field of allelopathy.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used in the study of this compound and cress seed exudate.
Extraction and Purification of this compound from Lepidium sativum Seeds (General Method)
A standardized, detailed protocol for the extraction and purification of this compound remains to be universally adopted. However, based on available literature, a general approach can be outlined.
Amaranthus caudatus Hypocotyl Bioassay
This bioassay is the standard method for assessing the growth-promoting and inhibiting effects of substances like this compound.
Potential Signaling Pathways in Seed Germination and Seedling Development
While a direct signaling pathway for this compound has not been elucidated, its reported effects on seed germination and seedling development suggest potential interactions with known phytohormone signaling pathways. It is important to note that the following diagrams represent general pathways and a direct link to this compound is currently speculative.
Gibberellin (GA) Signaling Pathway
Gibberellins are key promoters of seed germination and stem elongation.
Auxin Signaling Pathway
Auxin plays a crucial role in root development and cell elongation.
Karrikin Signaling Pathway
Karrikins are smoke-derived compounds that promote seed germination and influence seedling development, sharing similarities with the strigolactone pathway.
Conclusion and Future Directions
The role of this compound in seed germination and seedling development is a topic of considerable scientific interest and debate. While initial studies pointed to its role as a potent allelochemical, the compelling evidence for the involvement of potassium ions necessitates a re-evaluation of its biological significance.
Future research should focus on:
-
Replicating bioassays with highly purified, synthetic this compound to definitively determine its intrinsic activity, independent of co-purifying substances from cress seed exudate.
-
Investigating the potential synergistic or antagonistic interactions between this compound and inorganic ions like potassium.
-
Exploring the molecular mechanisms of action , including potential interactions with known phytohormone receptors and signaling components, to understand how this compound might exert its effects, if any.
-
Expanding the range of plant species tested to understand the specificity of this compound's effects.
This technical guide provides a solid foundation for researchers to navigate the complexities of this compound research and contribute to a clearer understanding of its role in the intricate world of plant chemical ecology.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Lepidimoide from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepidimoide, a disaccharide identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, is a plant-derived compound with demonstrated allelopathic properties.[1] It has been shown to promote shoot growth while inhibiting root growth in certain plant species, suggesting its potential as a natural plant growth regulator.[1][2] This document provides detailed protocols for the extraction of this compound from Lepidium sativum (cress) seeds, its purification, and a summary of its reported biological activities. Additionally, a hypothetical signaling pathway is presented to contextualize its potential mechanism of action, given that the specific molecular pathway for this compound has not yet been fully elucidated.
Data Summary
The following tables summarize the quantitative data related to the extraction and biological activity of this compound.
Table 1: Extraction Yield of Mucilage from Lepidium sativum Seeds
| Extraction Method | Solvent System | Yield (% w/w) | Reference |
| Soaking and Blending | Water and Acetone | 12 | [3] |
| Soaking and Blending | Water and Ethanol | 5 | [3] |
| Soaking of Powdered Seeds | Water and Acetone | 3 | [3] |
Table 2: Biological Activity of this compound on Amaranthus caudatus
| Biological Effect | Effective Concentration | Reference |
| Hypocotyl Growth Promotion | > 3 µM | [1][2] |
| Root Growth Inhibition | > 100 µM | [1][2] |
Experimental Protocols
Extraction of Crude Mucilage Containing this compound from Lepidium sativum Seeds
This protocol is adapted from a method that resulted in the highest reported yield of mucilage.[3]
Materials:
-
Lepidium sativum (cress) seeds
-
Distilled water
-
Acetone
-
Hand blender
-
Muslin cloth
-
Oven or lyophilizer
Procedure:
-
Soak 100 g of Lepidium sativum seeds in 800 mL of distilled water for 12 hours.
-
After soaking, blend the seeds and water for 15 minutes at approximately 2000 rpm using a hand blender.
-
Filter the blended mixture through a muslin cloth to separate the viscous mucilage extract from the seed debris.
-
Precipitate the mucilage by adding an equal volume of acetone to the filtrate.
-
Collect the precipitated mucilage.
-
Dry the collected mucilage in an oven at 60°C or using a lyophilizer until a constant weight is achieved.[3]
-
The resulting dried mucilage is the crude extract containing this compound.
Purification of this compound from Crude Mucilage Extract (Hypothetical Protocol)
A specific, detailed protocol for the purification of this compound from crude mucilage has not been extensively published. The following is a generalized protocol for the purification of oligosaccharides from a plant extract, which can be adapted for this compound. This protocol utilizes column chromatography, a common technique for separating carbohydrates.[4]
Materials:
-
Crude mucilage extract
-
Distilled water
-
Ethanol
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., butanol:acetic acid:water, 2:1:1 v/v/v)
-
Visualizing reagent for TLC (e.g., orcinol-sulfuric acid)
-
Rotary evaporator
Procedure:
-
Solubilization: Dissolve the crude mucilage extract in a minimal amount of distilled water.
-
Fractional Precipitation: Gradually add ethanol to the aqueous solution to precipitate higher molecular weight polysaccharides. This compound, being a smaller disaccharide, is expected to remain in the supernatant. This step may require optimization of the ethanol concentration.
-
Column Chromatography: a. Prepare a silica gel column equilibrated with the starting mobile phase (e.g., a high percentage of a non-polar solvent like ethyl acetate with a small percentage of a polar solvent like acetic acid and water). b. Concentrate the supernatant from the fractional precipitation step under reduced pressure using a rotary evaporator. c. Load the concentrated sample onto the silica gel column. d. Elute the column with a gradient of increasing polarity (e.g., decreasing the concentration of ethyl acetate and increasing the concentration of acetic acid and water). e. Collect fractions of the eluate.
-
Thin Layer Chromatography (TLC) Analysis: a. Spot the collected fractions onto a TLC plate. b. Develop the TLC plate in a suitable solvent system. c. Visualize the spots by spraying with a visualizing reagent (e.g., orcinol-sulfuric acid) and heating. Oligosaccharides will appear as colored spots. d. Identify the fractions containing a compound with an Rf value corresponding to a pure oligosaccharide. A this compound standard, if available, would be used for comparison.
-
Pooling and Concentration: Pool the fractions that show a single, clear spot on the TLC plate.
-
Final Purification: Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
Hypothetical Signaling Pathway
The precise molecular signaling pathway initiated by this compound in plant cells has not been elucidated. However, it is known that oligosaccharides can act as signaling molecules in plants, triggering various physiological responses.[2][3][5] Based on general plant signaling mechanisms, a hypothetical pathway can be proposed. It is important to note that recent research suggests that the allelopathic effects previously attributed to this compound may be caused by potassium ions present in cress seed exudates, which adds a layer of complexity to understanding its specific role.[6]
A potential general pathway could involve:
-
Perception: this compound is recognized by a specific receptor on the plant cell membrane.
-
Signal Transduction: This recognition event triggers a cascade of intracellular signals, which could involve second messengers like calcium ions (Ca2+) and reactive oxygen species (ROS). This may also involve the activation of protein kinases, such as MAP kinases.
-
Hormonal Crosstalk: The signal transduction pathway likely interacts with the signaling pathways of major plant hormones like auxins, gibberellins, and cytokinins, which are key regulators of plant growth and development.[7] For instance, the promotion of hypocotyl elongation and inhibition of root growth are processes tightly controlled by these hormones.
-
Transcriptional Regulation: The signaling cascade ultimately leads to the activation or repression of specific transcription factors in the nucleus.
-
Cellular Response: These transcription factors regulate the expression of genes involved in cell elongation, cell division, and other developmental processes, leading to the observed physiological effects of shoot growth promotion and root growth inhibition.
References
- 1. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Oligosaccharide signaling of plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirmps.org [ijirmps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The bioactive potential of phytohormones: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Lepidimoide as a Natural Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Statement of Controversy
Lepidimoide, a disaccharide identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, is a natural compound isolated from the mucilage of germinated cress seeds (Lepidium sativum L.).[1] Initial research posited this compound as a potent allelochemical with a dual regulatory role in plant growth: promoting shoot elongation while inhibiting root development.[1] This latter characteristic has led to its investigation as a potential natural herbicide.
However, the scientific community is presented with a significant controversy. Subsequent research has challenged the role of this compound as the primary active allelochemical in cress seed exudate. A study by Fry et al. (2017) suggests that the inorganic cation, potassium (K+), is the principal agent responsible for the observed hypocotyl elongation and that pure lepidimoic acid did not inhibit, but slightly promoted, root growth.[2][3][4][5][6]
These application notes are designed to provide researchers with the available data, detailed experimental protocols to investigate these conflicting findings, and a clear visualization of the proposed mechanisms. It is crucial for any investigation into this compound as a natural herbicide to acknowledge and address this ongoing scientific debate.
Quantitative Data Summary
The following tables summarize the quantitative data reported in the literature regarding the effects of this compound and related compounds on plant growth.
Table 1: Reported Effects of this compound on Amaranthus caudatus L.
| Effect | Compound | Concentration | Observed Activity | Reference |
| Hypocotyl Growth Promotion | This compound | > 3 µM | Promotion of hypocotyl growth | [1] |
| Root Growth Inhibition | This compound | > 100 µM | Inhibition of root growth | [1] |
Table 2: Contrasting Findings on the Effects of Lepidimoic Acid (LMA) and Potassium Chloride (KCl) on Amaranthus caudatus L.
| Effect | Compound | Concentration | Observed Activity | Reference |
| Hypocotyl Growth Promotion | Lepidimoic Acid (LMA) | 360 µM | Slight (1.15-fold) promotion | [6] |
| Root Growth | Lepidimoic Acid (LMA) | 360 µM | Slight (1.1-fold) promotion | [6] |
| Hypocotyl Growth Promotion | Potassium Chloride (KCl) | 1-10 mM | Strong promotion | [2][3][4][5][6] |
Proposed Signaling Pathways and Mechanisms of Action
The precise signaling pathway for this compound's claimed root-inhibiting activity has not been elucidated. However, based on general knowledge of plant hormone signaling, a hypothetical pathway can be proposed for investigation. In contrast, the action of potassium is linked to its role as a crucial macronutrient and osmoticum.
Hypothetical Signaling Pathway for this compound-Induced Root Growth Inhibition
This proposed pathway is speculative and serves as a framework for experimental investigation. It is hypothesized that this compound may interact with a cell surface receptor, initiating a signaling cascade that leads to changes in gene expression related to cell division and elongation in the root.
References
- 1. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium, not this compound, is the principal 'allelochemical' of cress-seed exudate that promotes amaranth hypocotyl elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Utilizing Lepidimoide in Crop Shoot Growth Promotion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepidimoide, a naturally occurring disaccharide, has been identified as a potent plant growth regulator. Isolated from the mucilage of germinated cress (Lepidium sativum) seeds, it has demonstrated significant potential in promoting shoot growth in various plant species.[1][2][3] Chemically identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, this compound has been shown to stimulate hypocotyl elongation at micromolar concentrations.[1][2][3] Notably, its growth-promoting activity in hypocotyls has been reported to be 20 to 30 times greater than that of gibberellic acid (GA3), a well-known plant hormone.[2][3]
These application notes provide a comprehensive overview of this compound, including its effects on crop shoot growth, protocols for its application, and a discussion of its potential mechanism of action.
Data Presentation
Table 1: Dose-Response of this compound on Hypocotyl and Root Growth of Etiolated Amaranthus caudatus
| Concentration (μM) | Hypocotyl Length (% of Control) | Root Length (% of Control) |
| 1 | ~100% | ~100% |
| 3 | ~120% | ~100% |
| 10 | ~150% | ~100% |
| 30 | ~180% | ~90% |
| 100 | ~180% | ~60% |
| 300 | ~180% | ~40% |
Data extrapolated from Hasegawa et al., 1992.[1]
Table 2: Comparative Efficacy of this compound, Gibberellic Acid (GA3), and Indole-3-Acetic Acid (IAA) on Amaranthus caudatus Hypocotyl Elongation
| Growth Regulator | Optimal Concentration for Hypocotyl Elongation (μM) | Maximum Promotion of Hypocotyl Elongation (% of Control) |
| This compound | 30 - 300 | ~180% |
| Gibberellic Acid (GA3) | 100 | ~140% |
| Indole-3-Acetic Acid (IAA) | 3 | ~120% |
Data extrapolated from Hasegawa et al., 1992.[1]
Experimental Protocols
Protocol 1: Amaranthus caudatus Hypocotyl Elongation Bioassay
This protocol is adapted from the methods described in the initial discovery of this compound.[1]
1. Materials:
-
Amaranthus caudatus seeds
-
This compound
-
Sterile distilled water
-
3-cm sterile Petri dishes
-
Filter paper (sized to fit Petri dishes)
-
Growth chamber or incubator with controlled temperature (25°C) and darkness
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Perform serial dilutions to obtain the desired final concentrations (e.g., 1, 3, 10, 30, 100, 300 μM).
-
A control solution of sterile distilled water should also be prepared.
3. Experimental Procedure:
-
Place one layer of filter paper in each sterile 3-cm Petri dish.
-
Add 0.8 mL of the respective test solution (or control) to each Petri dish, ensuring the filter paper is saturated.
-
Place approximately 15-20 Amaranthus caudatus seeds on the moistened filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in complete darkness at 25°C for 5 days.
4. Data Collection and Analysis:
-
After the incubation period, carefully remove the seedlings from the Petri dishes.
-
Measure the length of the hypocotyls of at least 10 seedlings from each treatment group.
-
Calculate the average hypocotyl length for each treatment and the control.
-
Express the results as a percentage of the control.
References
Application Notes and Protocols for Lepidimoide Bioassay for Root Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lepidium sativum (garden cress) bioassay is a rapid, sensitive, and cost-effective method for evaluating the phytotoxicity of various substances by measuring the inhibition of root growth. Due to its high germination rate, short growth period, and uniform growth pattern, Lepidium sativum is an excellent model organism for such studies.[1] This bioassay is widely used in ecotoxicology, allelopathy research, and for screening potential herbicidal compounds. One notable allelopathic substance isolated from the mucilage of germinated cress seeds is lepidimoide, which has been shown to inhibit root growth at specific concentrations while promoting shoot growth.[2][3]
This document provides detailed protocols for conducting the Lepidium sativum root growth inhibition bioassay, along with data on the effects of various inhibitory substances and an overview of the key signaling pathways involved in root growth regulation.
Experimental Protocols
Two common methods for the Lepidium sativum bioassay are the Petri dish method and the hanging plastic bag method. Both are detailed below.
Protocol 1: Petri Dish Method
This is a classic and widely used method for assessing the impact of water-soluble substances on root elongation.
Materials:
-
Lepidium sativum seeds
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Test solutions of varying concentrations
-
Control solution (e.g., distilled water, tap water)
-
Incubator or growth chamber
-
Ruler or digital scanner and image analysis software
-
Forceps
-
Pipettes
Procedure:
-
Seed Sterilization (Optional but Recommended): To prevent fungal or bacterial contamination, surface sterilize the seeds by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by a thorough rinsing with sterile distilled water.[4]
-
Preparation of Test Plates: Place one or two layers of filter paper in each Petri dish.
-
Application of Test Solutions: Pipette a standard volume (e.g., 3-5 mL) of the test solution onto the filter paper in each Petri dish.[5][6] Ensure the filter paper is saturated but not flooded. Prepare a control group using the solvent of the test substance (e.g., distilled water).
-
Seed Sowing: Carefully place a predetermined number of seeds (e.g., 10-20) on the moistened filter paper in each Petri dish, ensuring they are evenly spaced.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator or growth chamber in the dark at a constant temperature (e.g., 21.5-25°C) for a specified period (typically 3-5 days).[5]
-
Measurement of Root Length: After the incubation period, carefully remove the seedlings and measure the length of the primary root of each seedling to the nearest millimeter using a ruler. Alternatively, scan the Petri dishes and use image analysis software for more precise measurements.
-
Data Analysis: Calculate the average root length for each treatment and the control. Determine the percentage of root growth inhibition using the following formula:
Inhibition (%) = [(C - T) / C] x 100
Where:
-
C is the average root length in the control group.
-
T is the average root length in the treatment group.
-
Protocol 2: Hanging Plastic Bag Method
This method allows for the vertical growth of seedlings, which can prevent roots from coiling and makes measurement easier.[1]
Materials:
-
Lepidium sativum seeds
-
Small, sealable plastic bags (e.g., 120 x 170 mm)
-
Chromatography paper or filter paper
-
Test solutions of varying concentrations
-
Control solution (e.g., distilled water)
-
Incubator or growth chamber
-
Digital scanner and image analysis software or a ruler
-
Pipettes
-
Rack or other system for hanging the bags
Procedure:
-
Seed Sterilization: Follow the same procedure as in Protocol 1.
-
Preparation of Growth Medium: Cut a strip of chromatography paper to fit inside the plastic bag.
-
Application of Test Solutions: Saturate the chromatography paper with a standard volume (e.g., 6 mL) of the test solution or control solution.[1]
-
Seed Sowing: Place a defined number of seeds (e.g., 16) in a straight line across the top of the moist paper.[1]
-
Incubation: Seal the bags and hang them vertically in an incubator or growth chamber in the dark at a constant temperature for 3-5 days.
-
Measurement of Root Length: After incubation, lay the bags flat on a scanner and acquire a high-resolution image. Use image analysis software to measure the root length of each seedling.
-
Data Analysis: Calculate the average root length and the percentage of inhibition as described in Protocol 1.
Data Presentation
The following table summarizes the inhibitory effects of various substances on Lepidium sativum root growth as reported in the literature. This data can serve as a reference for expected outcomes and for the design of new experiments.
| Substance | Concentration | Root Growth Inhibition (%) | Reference |
| Heavy Metals | |||
| Chromium (VI) | 300 mg/L | ~61-68% | [7] |
| Cadmium (II) | 300 mg/L | ~61-68% | [7] |
| Nickel (II) | EC50: 26.5 mg/L | 50% | [8] |
| Copper (II) | EC50: 7.6 mg/L | 50% | [8] |
| Lead (II) | EC50: 73.7 mg/L | 50% | [8] |
| Zinc (II) | EC50: 149 mg/L | 50% | [8] |
| Herbicides | |||
| Ailanthone | 7.5 mg/L | Significant inhibition | [3] |
| Ailanthone | 30 mg/L | Stronger inhibition | [3] |
| Allelopathic Compounds | |||
| This compound | >100 µM | Inhibition observed | [2][3] |
| Vanillic Acid | 1 mM | Significant suppression | [9] |
| Tanacetum vulgare (Tansy) Leaf Extract (Acidic Fraction) | 0.5 relative conc. | 100% | [10] |
| Lepidium sativum Aqueous Extract | 80% | 47% | [11] |
EC50 (Half-maximal effective concentration) is the concentration of a substance that causes a 50% reduction in root growth.
Signaling Pathways and Experimental Workflow
Signaling Pathways in Root Growth Inhibition
Root growth is a complex process regulated by a network of signaling pathways, with the phytohormones auxin and cytokinin playing central roles. High concentrations of these hormones, or the presence of certain toxic substances, can disrupt this delicate balance and lead to the inhibition of root elongation.
Auxin Signaling Pathway:
Auxin plays a crucial role in regulating cell division and elongation in the root. The canonical auxin signaling pathway involves the TIR1/AFB F-box proteins, which act as auxin receptors. In the presence of auxin, the TIR1/AFB proteins form a complex with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, ultimately modulating cell growth.
Caption: Simplified diagram of the auxin signaling pathway leading to root growth inhibition.
Cytokinin Signaling Pathway:
Cytokinin signaling is mediated by a two-component system. Cytokinins bind to Arabidopsis Histidine Kinase (AHK) receptors located in the endoplasmic reticulum. This binding leads to the autophosphorylation of the AHKs. The phosphate group is then transferred to Arabidopsis Histidine Phosphotransfer Proteins (AHPs), which shuttle into the nucleus. In the nucleus, AHPs phosphorylate Arabidopsis Response Regulators (ARRs). Type-B ARRs are transcription factors that, upon activation, regulate the expression of cytokinin-responsive genes, which can influence cell division and differentiation in the root, often leading to an inhibition of root elongation.
Caption: Overview of the cytokinin two-component signaling pathway impacting root growth.
Experimental Workflow
The general workflow for a Lepidium sativum root growth inhibition bioassay is straightforward and can be adapted based on the specific research question and available resources.
Caption: General experimental workflow for the Lepidium sativum root growth inhibition bioassay.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Synergistic action of auxin and cytokinin mediates aluminum‐induced root growth inhibition in Arabidopsis | EMBO Reports [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biosacc.xhost.ro [biosacc.xhost.ro]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Leflunomide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leflunomide is an isoxazole derivative with immunosuppressive and anti-inflammatory properties, primarily used in the treatment of rheumatoid and psoriatic arthritis. It functions as a prodrug, rapidly converting to its active metabolite, A77 1726 (teriflunomide), which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] This inhibition disrupts the de novo synthesis of pyrimidines, thereby arresting the proliferation of rapidly dividing cells like lymphocytes.[4][5][6] Accurate and robust analytical methods are crucial for the quantitative determination of Leflunomide in pharmaceutical formulations and biological matrices to ensure quality control and support pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high sensitivity, specificity, and reproducibility.[3]
This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of Leflunomide, summarizing various validated methods and their key performance parameters.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validation parameters from several published HPLC methods for the analysis of Leflunomide.
Table 1: Chromatographic Conditions for Leflunomide Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 | Hypersil BDS C18 | Thermo Scientific Hypersil ODS C18 (250mm x 4.6mm; 5µm) | C18 |
| Mobile Phase | Acetonitrile:Water (1:1, v/v) | Acetonitrile:10mM Potassium Dihydrogen Orthophosphate Buffer (pH 4.9) (90:10, v/v) | Acetonitrile:Methanol:0.1M Sodium Perchlorate (40:30:30, v/v), pH 4.6 | 0.01M Potassium Dihydrogen Phosphate (pH 3.5):Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 246 nm | UV at 262 nm |
| Injection Volume | 20 µL | Not Specified | Not Specified | 20 µL |
| Run Time | Not Specified | < 4 minutes | Not Specified | Not Specified |
| Retention Time | Not Specified | 3.03 min | Not Specified | Not Specified |
Table 2: Method Validation Parameters for Leflunomide HPLC Analysis
| Parameter | Method A | Method B | Method C |
| Linearity Range | 10 - 100 µg/mL | 10 - 50 µg/ml | 2.0 - 24.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9999 | Not Specified |
| Precision (%RSD) | < 2.0% | < 2% (Intra and Inter-day) | Not Specified |
| Accuracy/Recovery | Adequate over the concentration range | 95 - 105% | Not Specified |
| Limit of Detection (LOD) | 10 ng/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section details a generalized, robust protocol for the HPLC analysis of Leflunomide based on common methodologies.
1. Materials and Reagents
-
Leflunomide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid or Sodium Hydroxide (for pH adjustment)
-
Water (HPLC grade, e.g., Milli-Q)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography data station for data acquisition and processing.
-
Analytical balance
-
pH meter
-
Sonicator
3. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of Leflunomide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol or acetonitrile. Sonicate for 10-15 minutes to ensure complete dissolution.[7][8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5, 10, 20, 40, 80 µg/mL).
4. Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder at least 20 tablets to obtain a homogenous mixture.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Leflunomide (e.g., 10 mg).
-
Transfer the powder to a volumetric flask (e.g., 100 mL) and add a portion of the dissolution solvent (e.g., 70 mL of methanol).
-
Sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Dilute to the final volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm membrane filter into an HPLC vial.
-
Further dilutions may be necessary to bring the concentration within the calibration range.
5. Chromatographic Analysis
-
Set up the HPLC system with the chosen column and mobile phase (refer to Table 1 for examples).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas corresponding to Leflunomide.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of Leflunomide in the sample solutions using the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of Leflunomide.
Signaling Pathway of Leflunomide
Leflunomide's primary mechanism of action involves the inhibition of de novo pyrimidine synthesis, which is essential for the proliferation of lymphocytes.
Caption: Mechanism of action of Leflunomide.
References
- 1. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leflunomide - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 6. The immunosuppressant leflunomide inhibits lymphocyte proliferation by inhibiting pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leflunomide, a novel immunosuppressive agent. The mechanism of inhibition of T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Lepidimoide as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepidimoide, identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, is a naturally occurring substance isolated from the mucilage of germinated cress (Lepidium sativum L.) seeds.[1][2][3] It has been characterized as an allelopathic compound with significant potential as a plant growth regulator.[1][2][3] Notably, this compound exhibits a dualistic effect on plant physiology: it promotes shoot and hypocotyl growth while simultaneously inhibiting root growth.[1][2] Its growth-promoting activity in hypocotyls has been reported to be 20 to 30 times greater than that of gibberellic acid, highlighting its potency.[2][3]
These application notes provide a comprehensive overview of this compound, including its biological activities, putative signaling pathways, and detailed protocols for its application and analysis in a research setting. It is important to note that while this compound has demonstrated significant biological activity, some research suggests that potassium (K⁺) present in cress-seed exudates may also contribute to the observed allelopathic effects, particularly hypocotyl elongation.[4] Therefore, experimental designs should include appropriate controls to delineate the specific effects of this compound.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound on various plant species. These data provide a baseline for determining effective concentrations for experimental studies.
Table 1: Dose-Response of this compound on Amaranthus caudatus
| Concentration | Effect on Hypocotyl Growth | Effect on Root Growth | Reference |
| > 3 µM | Promotion | No significant effect | [1][2] |
| > 100 µM | Promotion | Inhibition | [1][2] |
Table 2: Comparative Potency of this compound
| Compound | Comparative Activity | Plant Part | Reference |
| This compound | 20-30x greater than Gibberellic Acid | Hypocotyls | [2][3] |
Putative Signaling Pathways
The precise signaling cascade initiated by this compound is still under investigation. However, based on its observed physiological effects, a putative mechanism can be proposed. The promotion of shoot growth suggests an interaction with gibberellin and auxin signaling pathways, which are known to regulate cell elongation and division.[5][6] Conversely, the inhibition of root growth may involve the modulation of abscisic acid (ABA) signaling or interference with auxin transport and homeostasis in root tissues.[7][8]
Experimental Protocols
The following protocols are designed to assess the biological activity of this compound on plant growth and development.
Protocol 1: Seed Germination and Seedling Growth Bioassay
This protocol evaluates the effect of this compound on the germination and early seedling growth of a model plant, such as Arabidopsis thaliana or Amaranthus caudatus.
Materials:
-
This compound stock solution (10 mM in sterile deionized water)
-
Seeds of the chosen plant species
-
Petri dishes (9 cm diameter) with sterile filter paper
-
Sterile deionized water (control)
-
Growth chamber with controlled light and temperature conditions
-
Ruler or digital caliper
-
Microscope
Procedure:
-
Prepare a series of this compound dilutions from the stock solution (e.g., 0, 1, 3, 10, 30, 100, 300 µM) in sterile deionized water.
-
Place two layers of sterile filter paper in each Petri dish.
-
Pipette 5 mL of each this compound dilution or the control solution onto the filter paper in separate Petri dishes.
-
Evenly place 20-30 seeds on the moist filter paper in each dish.
-
Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
After 7-10 days, record the germination percentage.
-
Measure the primary root length and hypocotyl length of at least 20 seedlings per treatment group.
-
Calculate the average lengths and standard deviations for each treatment.
-
Analyze the data for statistical significance (e.g., using ANOVA).
Protocol 2: Plant Tissue Culture Bioassay for Callus Growth
This protocol assesses the effect of this compound on cell division and differentiation in plant tissue culture, which is a common method for evaluating plant growth regulators.[9][10]
Materials:
-
This compound stock solution (10 mM in sterile deionized water)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Agar
-
Plant growth regulators for callus induction (e.g., 2,4-D, Kinetin)
-
Explants from a suitable plant species (e.g., tobacco pith, carrot root)
-
Sterile culture vessels
-
Laminar flow hood
-
Autoclave
Procedure:
-
Prepare MS medium and add the necessary plant growth regulators for callus induction.
-
Prepare different batches of media, each supplemented with a specific concentration of this compound (e.g., 0, 1, 10, 100 µM).
-
Adjust the pH of the media to 5.8, add agar, and autoclave.
-
Pour the sterile media into culture vessels in a laminar flow hood.
-
Excise explants (e.g., 5 mm sections) from surface-sterilized plant tissue.
-
Place one explant in each culture vessel.
-
Incubate the cultures in the dark at 25°C.
-
After 4-6 weeks, measure the fresh and dry weight of the callus.
-
Analyze the data to determine the effect of this compound on callus growth.
Analytical Methods for this compound Detection
For advanced studies, such as determining the uptake and translocation of this compound in plants, sensitive analytical methods are required.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) can be used for the quantification of this compound in plant extracts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and identification of this compound and its potential metabolites in plant tissues.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can provide detailed information about the chemical composition of plant extracts and help identify this compound and related compounds.[11]
Conclusion
This compound presents an exciting avenue for research in plant growth regulation due to its potent and dual-action effects. The protocols and information provided herein offer a solid foundation for researchers to explore its mechanisms of action and potential applications in agriculture and biotechnology. Careful experimental design, including controls for potential confounding factors like potassium, will be crucial for elucidating the specific roles of this compound in plant development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isolation and identification of this compound, a new allelopathic substance from mucilage of germinated cress seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. byjus.com [byjus.com]
- 7. Root growth, secondary root formation and root gravitropism in carotenoid-deficient seedlings of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osmotic stress represses root growth by modulating the transcriptional regulation of PIN-FORMED3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 성장 조절제 – 식물 조직 배양 프로토콜 [sigmaaldrich.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Field Trial Design for Testing Lepidimoide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepidimoide is a novel synthetic small molecule immunomodulator designed to selectively inhibit the Janus kinase (JAK) signaling pathway. Dysregulation of the JAK-STAT pathway is a critical component in the pathogenesis of numerous autoimmune and inflammatory diseases. By targeting specific JAK enzymes, this compound aims to reduce the downstream inflammatory cascade, offering a potential therapeutic intervention for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. These application notes provide a comprehensive framework for designing and implementing a robust field trial to evaluate the clinical efficacy and safety of this compound.
Preclinical Data Summary
In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory activity of this compound against JAK1 and JAK2. In cell-based assays, this compound effectively suppressed the production of pro-inflammatory cytokines, including IL-6 and TNF-α, in a dose-dependent manner. Animal models of rheumatoid arthritis showed that oral administration of this compound resulted in a significant reduction in paw swelling, inflammatory cell infiltration, and joint destruction.
Hypothesized Signaling Pathway of this compound
This compound is hypothesized to exert its immunomodulatory effects by inhibiting the phosphorylation and activation of STAT proteins downstream of cytokine receptor engagement. This disruption of the JAK-STAT signaling cascade is expected to reduce the transcription of pro-inflammatory genes.
Field Trial Design: A Phased Approach
A comprehensive clinical development plan for this compound will follow a standard phased approach to systematically evaluate its safety, dosage, and efficacy.[1]
Experimental Workflow for this compound Field Trial
Phase I Clinical Trial Protocol
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending doses of this compound in healthy adult volunteers.[1]
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, single-center, single ascending dose study.
-
Participants: Healthy male and female volunteers, aged 18-55 years.
-
Intervention: Cohorts of participants will receive a single oral dose of this compound or placebo. Doses will be escalated in subsequent cohorts pending safety review.
-
Primary Endpoints: Incidence and severity of adverse events (AEs), changes in vital signs, ECGs, and laboratory safety tests.
-
Secondary Endpoints: PK parameters (Cmax, Tmax, AUC) and PD markers (e.g., inhibition of STAT3 phosphorylation in peripheral blood mononuclear cells).
| Table 1: Hypothetical Phase I Safety and PK Data | ||||
| Dose Group | Number of Subjects | Treatment-Emergent AEs (%) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Placebo | 10 | 20% | N/A | N/A |
| 10 mg this compound | 10 | 30% | 50 ± 12 | 450 ± 98 |
| 50 mg this compound | 10 | 40% | 245 ± 55 | 2300 ± 450 |
| 100 mg this compound | 10 | 50% | 510 ± 110 | 5050 ± 980 |
Phase II Clinical Trial Protocol
Objective: To evaluate the efficacy, safety, and dose-response of this compound in patients with moderately to severely active rheumatoid arthritis.[1]
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center, parallel-group study.
-
Participants: Patients aged 18-75 with a diagnosis of rheumatoid arthritis (ACR/EULAR 2010 criteria) and an inadequate response to methotrexate.
-
Intervention: Patients will be randomized to receive one of three doses of this compound (e.g., 25 mg, 50 mg, 100 mg) or placebo, administered orally once daily for 12 weeks.
-
Primary Endpoint: Proportion of patients achieving ACR20 response at Week 12.
-
Secondary Endpoints: ACR50/70 response rates, change from baseline in Disease Activity Score 28 (DAS28), Health Assessment Questionnaire-Disability Index (HAQ-DI), and levels of inflammatory biomarkers (e.g., C-reactive protein).
| Table 2: Hypothetical Phase II Efficacy Data (ACR20 Response at Week 12) | ||||
| Treatment Group | Number of Patients | ACR20 Responders | Response Rate (%) | p-value vs. Placebo |
| Placebo | 50 | 15 | 30% | N/A |
| 25 mg this compound | 50 | 25 | 50% | 0.045 |
| 50 mg this compound | 50 | 32 | 64% | <0.001 |
| 100 mg this compound | 50 | 35 | 70% | <0.001 |
Phase III Clinical Trial Protocol
Objective: To confirm the efficacy and safety of the optimal dose of this compound determined in Phase II in a larger population of patients with moderately to severely active rheumatoid arthritis.[1]
Methodology:
-
Study Design: Two replicate randomized, double-blind, placebo-controlled, multi-national pivotal trials.
-
Participants: A larger and more diverse population of patients with rheumatoid arthritis who have had an inadequate response to one or more disease-modifying antirheumatic drugs (DMARDs).
-
Intervention: Patients will be randomized to receive the optimal dose of this compound (e.g., 50 mg once daily) or placebo for 24 weeks.
-
Primary Endpoints: Proportion of patients achieving ACR20 response at Week 12 and change from baseline in HAQ-DI at Week 24.
-
Secondary Endpoints: ACR50/70 response rates, DAS28 remission rates, radiographic progression (e.g., modified Total Sharp Score), and long-term safety.
| Table 3: Hypothetical Phase III Primary Endpoint Data | |||
| Endpoint | This compound (50 mg) | Placebo | p-value |
| ACR20 Response at Week 12 (%) | 62% | 35% | <0.001 |
| Mean Change in HAQ-DI at Week 24 | -0.55 | -0.25 | <0.001 |
Data Presentation and Analysis
All quantitative data will be summarized using descriptive statistics. Efficacy endpoints will be analyzed using appropriate statistical models, such as logistic regression for binary outcomes (e.g., ACR20 response) and analysis of covariance (ANCOVA) for continuous variables (e.g., change in DAS28), with baseline values as a covariate. Safety analyses will be primarily descriptive.
This comprehensive field trial design provides a systematic and rigorous framework for evaluating the efficacy and safety of this compound. The successful execution of these protocols will be critical in determining the clinical utility of this compound as a novel therapeutic agent for autoimmune and inflammatory diseases. Adherence to these detailed methodologies will ensure the generation of high-quality data suitable for regulatory submission and publication.
References
Formulating Lepidimoide for stable and effective application
Initial research into "Lepidimoide" reveals a significant discrepancy between the name and its presumed role in drug development. The available scientific literature identifies this compound not as a therapeutic agent for human or animal use, but as a plant-derived allelopathic substance with growth-regulating effects on other plants. This crucial distinction fundamentally alters the approach to creating application notes and protocols, as the context shifts from pharmaceutical science to plant biology and allelopathy.
Currently, there is no evidence in the public domain to suggest that this compound is being investigated for therapeutic applications. Therefore, the creation of detailed application notes and protocols for its formulation as a stable and effective drug for researchers, scientists, and drug development professionals is not feasible. The core requirements of the original request, including data on signaling pathways in mammalian cells and protocols for drug formulation, cannot be met as they are not applicable to the known biological function of this compound.
This document aims to clarify the scientific understanding of this compound based on the available information and to provide a foundational understanding for any future research into this compound.
Chemical Identity and Properties
This compound is identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1] It was first isolated as an amorphous powder from the mucilage of germinated cress (Lepidium sativum L.) seeds.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate | [1] |
| Source | Mucilage of germinated cress (Lepidium sativum L.) seeds | [1] |
| Physical Form | Amorphous powder | [1] |
Mechanism of Action and Biological Activity in Plants
This compound exhibits a dual effect on plant growth. It has been shown to promote the shoot growth of various plant species while simultaneously inhibiting their root growth.[1] For example, in studies with etiolated Amaranthus caudatus L., this compound promoted hypocotyl growth at concentrations higher than 3 μM and inhibited root growth at concentrations greater than 100 μM.[1] The growth-promoting activity in hypocotyls was reported to be 20 to 30 times greater than that of gibberellic acid.[1]
However, it is crucial to note that the role of this compound as the primary allelochemical responsible for these effects has been questioned. More recent research suggests that potassium, also present in cress-seed exudate, may be the principal factor promoting amaranth hypocotyl elongation.[2] This study found that the major hypocotyl-stimulating factor in the exudate did not co-migrate with authentic lepidimoic acid during high-voltage paper electrophoresis.[2] This controversy highlights the need for further research to fully elucidate the specific contribution of this compound to the allelopathic effects of cress.
Diagram 1: Proposed Allelopathic Action of Cress Seed Exudate
Caption: Proposed components of cress seed exudate and their effects on a neighboring plant.
Formulation and Application for Research Purposes
Given that this compound is a plant growth regulator, any formulation efforts would be directed towards agricultural or ecological research applications, not pharmaceuticals. The primary goal for such a formulation would be to ensure stability in an aqueous solution and effective delivery to the target plants.
General Principles for Formulation of Plant-Derived Compounds
While specific protocols for this compound are unavailable, general principles for formulating plant-derived compounds for research can be applied. These include:
-
Solubility: this compound is a sodium salt, suggesting good water solubility.[1] Distilled or deionized water would likely be the primary solvent.
-
Stability: The stability of this compound in solution over time and under different environmental conditions (e.g., pH, temperature, light) would need to be determined. A stability study under hydrolytic conditions would be a key experiment.[3] Accelerated stability studies at elevated temperatures can help predict shelf-life.[4]
-
Purity: The purity of the isolated this compound should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) to ensure that observed biological effects are attributable to the compound itself and not to contaminants.
Experimental Protocols for Assessing Stability and Efficacy in a Plant Biology Context
Protocol 1: General Stability Assay for a Plant-Derived Compound in Aqueous Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in distilled water at a known concentration.
-
Storage Conditions: Aliquot the stock solution into separate sterile containers and store them under different conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), take a sample from each storage condition.
-
Analysis: Analyze the samples using HPLC to determine the concentration of the intact compound. A decrease in concentration over time indicates degradation.
-
Data Presentation: Plot the concentration of this compound as a function of time for each storage condition. This will allow for the determination of the compound's half-life under different conditions.
Diagram 2: Workflow for a General Stability Assay
References
Quantitative Analysis of Lepidimoide in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of lepidimoide in plant tissues. This document includes detailed protocols for extraction and analysis, data presentation guidelines, and visualizations of the experimental workflow and a putative signaling pathway.
Introduction to this compound
This compound is an allelopathic substance first isolated from the mucilage of germinated cress (Lepidium sativum) seeds.[1] Chemically identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, this compound exhibits significant biological activity, promoting shoot growth while inhibiting root growth in various plant species.[1] Its growth-promoting effects on hypocotyls have been reported to be 20 to 30 times greater than that of gibberellic acid.[1] Given its potent effects on plant development, accurate quantification of this compound in plant tissues is crucial for understanding its physiological roles, biosynthesis, and potential applications in agriculture and drug development. A convenient synthesis method for this compound from okra mucilage has also been developed, facilitating further research into its biological functions.[2]
Experimental Protocols
Extraction of this compound from Plant Tissues
This protocol is optimized for the extraction of this compound from the mucilage of Lepidium sativum seeds, a primary source of the compound.
Materials:
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Lepidium sativum seeds
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Distilled water
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Chloroform
-
Acetone, pre-chilled at 4°C
-
Blender
-
Beakers and flasks
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Centrifuge and centrifuge tubes
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Freeze-dryer
-
Sieve
Procedure:
-
Seed Soaking: Soak 100 g of Lepidium sativum seeds in 1000 mL of distilled water containing 5 mL of chloroform for 48 hours. The chloroform is added to inhibit microbial growth.[3]
-
Mucilage Extraction: After the soaking period, the seeds will have swollen, and a layer of mucilage will be present.[3]
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Blending and Sieving: Transfer the entire mixture to a blender and blend to homogenize. Pass the resulting extract through a sieve to remove seed debris.[3]
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Precipitation: To the filtered extract, add 1 L of pre-chilled acetone and stir gently. This will cause the mucilage containing this compound to precipitate out of the solution.[3]
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Collection and Freezing: Allow the precipitate to settle, then collect the mucilage. Freeze the collected mucilage for at least 8 hours.[3]
-
Freeze-Drying: Dry the frozen mucilage using a freeze-dryer to obtain a powdered form of the extract. The yield of mucilage is expected to be around 12% w/w with this method.[3]
-
Storage: Store the dried extract at -20°C until further analysis.
Quantitative Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a sensitive and specific method for the quantification of this compound, adapted from established methods for similar small molecules in biological matrices.[4][5][6]
Materials and Reagents:
-
This compound standard
-
Internal standard (IS), e.g., a stable isotope-labeled analog of this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Reconstituted this compound extract from section 2.1
-
C18 HPLC column (e.g., Halo® C18)
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Dissolve a known amount of the dried extract in ultrapure water to a final concentration of 1 mg/mL.
-
To 50 µL of the dissolved extract, add 50 µL of the internal standard solution.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent.
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the this compound standards.
-
The calibration curve should be linear over the desired concentration range (e.g., 5 to 1000 ng/mL), with a correlation coefficient (r²) > 0.99.[4][6]
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Quantify the concentration of this compound in the plant tissue extracts by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize the expected performance characteristics of the HPLC-MS/MS method for this compound quantification, based on similar validated assays.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Lower Limit of Quantification | 5 | < 15% | 85 - 115% |
| Low QC | 15 | < 15% | 85 - 115% |
| Medium QC | 150 | < 15% | 85 - 115% |
| High QC | 800 | < 15% | 85 - 115% |
Note: The values in these tables are illustrative and should be determined experimentally during method validation.
Visualizations
Experimental Workflow
References
- 1. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient synthesis of this compound from okra mucilage and its growth-promoting activity in hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Lepidimoide Aqueous Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lepidimoide in aqueous solutions. Due to limited specific public data on this compound's stability, this guide is based on general principles for glycosidic compounds and provides a framework for systematic stability assessment.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound. | Investigate the influence of pH, temperature, and light on stability. Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C. |
| Precipitation in the solution | Poor solubility or aggregation. | Check the pH of the solution; solubility can be pH-dependent. Consider using a different buffer system. Sonication may help dissolve the compound. Perform a solubility test to determine the optimal concentration range. |
| Inconsistent experimental results | Inconsistent solution preparation or storage. | Standardize the protocol for solution preparation, including the source of water, buffer components, and final pH. Use a consistent storage temperature and protect from light. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Analyze the degradation products using techniques like LC-MS to identify them. Adjust solution conditions (e.g., pH, temperature) to minimize degradation. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For initial stock solutions, it is advisable to use a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, in which many organic molecules exhibit good solubility and stability. Subsequent dilutions into aqueous buffers for experiments should be done immediately before use to minimize degradation in the aqueous environment.
2. How should I store my this compound solutions?
Aqueous solutions of this compound should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, it is recommended to store them at 2-8°C for no longer than 24 hours, protected from light. For long-term storage, aliquoting the stock solution in an organic solvent and storing it at -20°C or -80°C is the best practice. Avoid repeated freeze-thaw cycles.
3. What factors can affect the stability of this compound in aqueous solutions?
Several factors can influence the stability of compounds like this compound in aqueous solutions:
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pH: The stability of glycosidic bonds is often pH-dependent. Acidic or alkaline conditions can catalyze hydrolysis.[1][2][3] It is crucial to determine the optimal pH range for this compound stability.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4][5]
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Light: Exposure to light, particularly UV light, can cause photodegradation of photosensitive compounds.[1][4]
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Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[1][4]
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Enzymatic Degradation: If working with biological samples, the presence of glycosidase enzymes could lead to the cleavage of the glycosidic bond.
4. How can I assess the stability of this compound under my experimental conditions?
A stability study can be performed by incubating this compound solutions under various conditions (e.g., different pH values, temperatures) and monitoring the concentration of the parent compound over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
Objective: To evaluate the short-term stability of this compound in a common aqueous buffer at different temperatures.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a C18 column
-
Incubators set at 4°C, 25°C (room temperature), and 37°C
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL.
-
Aliquot the aqueous solution into three sets of vials.
-
Store each set at 4°C, 25°C, and 37°C, respectively.
-
At time points 0, 2, 4, 8, and 24 hours, take a sample from each temperature condition.
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Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.
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Plot the concentration of this compound as a function of time for each temperature to assess the degradation rate.
Protocol 2: pH-Dependent Stability Study
Objective: To determine the effect of pH on the stability of this compound.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
HPLC system with a C18 column
-
Constant temperature incubator (e.g., 25°C)
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a series of this compound solutions (e.g., 100 µg/mL) in the different pH buffers.
-
Incubate all solutions at a constant temperature (e.g., 25°C).
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), analyze the concentration of this compound in each buffer by HPLC.
-
Plot the degradation rate constant against pH to identify the pH range of maximum stability.
Hypothetical Data Presentation
The following tables represent hypothetical data from the stability studies described above.
Table 1: Temperature-Dependent Stability of this compound in PBS (pH 7.4)
| Time (hours) | Concentration at 4°C (%) | Concentration at 25°C (%) | Concentration at 37°C (%) |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.2 | 93.1 | 81.5 |
| 24 | 95.0 | 80.4 | 58.7 |
Table 2: pH-Dependent Stability of this compound at 25°C
| pH | Half-life (t½) in hours |
| 3.0 | 15.2 |
| 5.0 | 48.5 |
| 7.0 | 36.8 |
| 9.0 | 10.3 |
Visualizations
This compound Degradation Workflow
This diagram illustrates a typical workflow for investigating the degradation of this compound in an aqueous solution.
Caption: Workflow for assessing this compound stability.
Hypothetical Signaling Pathway for a Bioactive Glycoside
This diagram depicts a hypothetical signaling pathway that could be modulated by a bioactive glycoside like this compound, leading to a cellular response.
Caption: Hypothetical signaling cascade for this compound.
Troubleshooting Logic for Loss of Activity
This diagram provides a logical flow for troubleshooting experiments where a loss of this compound's biological activity is observed.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colloidal stability of aqueous polymeric dispersions: effect of pH and salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. qbdgroup.com [qbdgroup.com]
Optimizing Lepidimoide concentration for desired plant response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Lepidimoide for desired plant responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects on plants?
A1: this compound is a naturally occurring allelopathic substance isolated from the mucilage of germinated cress (Lepidium sativum L.) seeds.[1] It exhibits a dual effect on plant growth: it promotes shoot and hypocotyl growth while inhibiting root growth.[1] The growth-promoting effect on hypocotyls can be significantly more potent than that of gibberellic acid.[1]
Q2: What is the general range of effective concentrations for this compound?
A2: The effective concentration of this compound is highly dependent on the plant species and the desired response. Generally, shoot promotion is observed at concentrations higher than 3 µM, while root inhibition is typically seen at concentrations above 100 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: For preparing stock solutions of plant growth regulators like this compound, it is recommended to use a solvent in which the compound is readily soluble. While the specific solubility of this compound was not detailed in the provided search results, a general approach involves dissolving the powdered compound in a small amount of a suitable solvent (e.g., ethanol or DMSO) before bringing it to the final volume with distilled water. Stock solutions are often prepared at 100x or 1000x the final working concentration and can be stored at -20°C for long-term stability. Always refer to the manufacturer's instructions for specific storage conditions.
Q4: Is this compound stable in solution?
A4: Concentrated stock solutions of many plant growth regulators are generally more stable than dilute working solutions. It is best practice to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No observable effect on shoot growth.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Increase the concentration of this compound in your experiment. Perform a dose-response curve to identify the optimal concentration for shoot promotion in your plant species. |
| Degraded this compound | Prepare a fresh stock solution and working solutions. Ensure proper storage of the stock solution at -20°C in a dark, airtight container. |
| Plant insensitivity | The plant species or ecotype you are using may be less responsive to this compound. Try a different species or variety known to be responsive, such as cress (Lepidium sativum) or amaranth (Amaranthus caudatus).[1] |
| Improper application | Ensure uniform application of this compound, whether through media supplementation or foliar spray. For soil-based experiments, ensure even distribution in the growth medium. |
Issue 2: Excessive root inhibition and stunted overall growth.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Reduce the concentration of this compound. What is optimal for shoot growth may be overly inhibitory for roots. A lower concentration may provide a better balance. |
| Off-target effects | High concentrations of any bioactive compound can lead to unintended physiological stress. Lower the concentration and observe if the stunting is alleviated while still achieving the desired shoot promotion. |
| Nutrient imbalance | Ensure your growth medium provides adequate nutrients. Severe root inhibition can impair nutrient uptake, leading to secondary growth defects. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent solution preparation | Standardize your protocol for preparing stock and working solutions. Use calibrated pipettes and ensure the compound is fully dissolved before use. |
| Variable environmental conditions | Maintain consistent light intensity, temperature, and humidity across all experiments. Environmental factors can significantly influence plant growth and response to growth regulators. |
| Biological variability | Use seeds from the same lot and plants of a similar age and developmental stage to minimize biological variation. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound based on available literature. Researchers should use this as a starting point and perform their own dose-response experiments.
| Plant Species | Response | Effective Concentration Range | Reference |
| Amaranthus caudatus (Amaranth) | Hypocotyl Growth Promotion | > 3 µM | [1] |
| Amaranthus caudatus (Amaranth) | Root Growth Inhibition | > 100 µM | [1] |
| Lepidium sativum (Cress) | Root Growth Inhibition | Not specified, but observed | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mM)
-
Materials: this compound powder, appropriate solvent (e.g., ethanol or DMSO), sterile distilled water, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed to make a 1 mM stock solution (Mass = Molarity x Volume x Molecular Weight).
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of the chosen solvent to dissolve the powder completely.
-
Dilution: Add sterile distilled water to reach the final desired volume.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in the dark.
Protocol 2: this compound Root Growth Inhibition Assay (Agar Plate Method)
-
Media Preparation: Prepare a sterile plant growth medium (e.g., Murashige and Skoog) and autoclave.
-
This compound Addition: After the medium has cooled to approximately 50-60°C, add the this compound stock solution to achieve the desired final concentrations (e.g., 0 µM, 50 µM, 100 µM, 200 µM).
-
Plating: Pour the medium into sterile petri dishes and allow them to solidify.
-
Seed Sterilization and Plating: Surface-sterilize seeds of the chosen plant species (e.g., Arabidopsis thaliana or Lepidium sativum) and place them on the agar surface.
-
Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings. Calculate the percentage of root growth inhibition relative to the control (0 µM this compound).
Protocol 3: this compound Shoot Growth Promotion Assay (Liquid Culture Method)
-
Culture Setup: Prepare a hydroponic or liquid culture system with a suitable nutrient solution.
-
This compound Application: Add this compound stock solution to the nutrient solution to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 3 µM, 10 µM).
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Plant Material: Germinate seedlings in a control medium and then transfer them to the liquid culture system.
-
Incubation: Grow the plants in a controlled environment.
-
Data Collection: After a specific growth period (e.g., 14-21 days), measure the shoot height, hypocotyl length, and/or biomass of the aerial parts of the plants.
Visualizations
Signaling Pathway
Caption: Core ABA signaling pathway and a hypothesized interaction point for this compound.
Experimental Workflow
Caption: General experimental workflow for optimizing this compound concentration.
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Lepidimoide Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield during the extraction of Lepidimoide from Lepidium sativum (cress) seeds.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
A1: Low yield in natural product extraction is a common issue that can stem from several factors.[1][2] For this compound, which is extracted from the mucilage of Lepidium sativum seeds, the most critical factors include:
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Suboptimal Solvent Choice: The selection of the precipitation solvent is crucial. Acetone has been shown to produce a higher yield of mucilage compared to ethanol.[3]
-
Incorrect pH: The pH of the extraction medium significantly influences the release of mucilage. An alkaline pH is generally favorable for maximizing yield.[4][5]
-
Inadequate Water-to-Seed Ratio: A sufficient amount of water is necessary for the seeds to swell and release the mucilage. A ratio of 30:1 (water to seed) has been identified as optimal.[4][5]
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Inefficient Mechanical Agitation: Proper blending or stirring is required to effectively separate the mucilage from the swollen seeds.[3][4]
-
Degradation of the Target Compound: Although information on this compound's stability is limited, factors like excessive temperature during drying can potentially degrade the compound.[4][6]
Q2: Which solvent should I use for the precipitation step to maximize yield?
A2: Based on comparative studies, acetone is the recommended solvent for precipitating the mucilage from the aqueous extract. One study reported a maximum mucilage yield of 12% w/w when using acetone for precipitation after soaking and blending the seeds.[3] In contrast, methods using ethanol for precipitation have reported lower yields, around 5% w/w.[3]
Q3: How do pH and temperature affect the extraction process?
A3: Both pH and temperature are critical parameters. An alkaline pH (around 10) has been shown to be optimal for extracting the hydrocolloid (mucilage) from cress seeds.[5] Temperature influences the viscosity of the solvent and the solubility of the compound.[7] For mucilage extraction, a moderate temperature of approximately 35°C has been identified as optimal in one study, while another used a range of 40-60°C for drying.[4][5] Excessively high temperatures can lead to the degradation of the target compound and increase energy costs.[6][8]
Q4: Can the quality of the Lepidium sativum seeds affect my yield?
A4: Yes, the quality and condition of the raw plant material are fundamental to achieving a good yield.[6] Factors such as the age of the seeds, storage conditions, and genetic variety can influence the quantity and quality of the mucilage, and consequently, the amount of this compound. It is crucial to use high-quality, properly stored seeds for your extraction.
Q5: I've extracted the mucilage successfully, but how do I isolate the this compound?
A5: this compound was first isolated from the mucilage of germinated cress seeds.[9] The initial extraction provides the crude mucilage, which is a complex mixture. Further purification steps are necessary to isolate this compound. These steps typically involve chromatographic techniques to separate the different components of the mucilage based on their physicochemical properties.[2]
Troubleshooting Guide
Problem 1: Low Mucilage Yield
| Potential Cause | Recommended Solution | Explanation |
| Incorrect Solvent for Precipitation | Use acetone instead of ethanol to precipitate the mucilage. | Studies show acetone provides a significantly higher yield of mucilage from Lepidium sativum seeds.[3] |
| Suboptimal pH of Extraction Medium | Adjust the pH of the water to an alkaline level (e.g., pH 10) before soaking the seeds. | An alkaline environment facilitates the release of the mucilage from the seeds.[4][5] |
| Insufficient Water for Soaking | Use a high water-to-seed ratio, such as 30:1. | This ensures complete swelling of the seeds and maximum release of the mucilage.[4][5] |
| Inadequate Blending/Stirring | Ensure vigorous blending or stirring of the soaked seeds to mechanically separate the mucilage layer. | Mechanical force is necessary to scrape the swollen mucilage from the seed surface.[3][4] |
| Low Quality of Seeds | Source high-quality seeds from a reputable supplier and ensure they are stored correctly. | The concentration of the target compound can vary depending on the quality of the raw material.[6] |
Data Summary Tables
Table 1: Comparison of Mucilage Yield with Different Precipitation Solvents
| Precipitation Solvent | Reported Yield (% w/w) | Reference |
| Acetone | 12% | [3] |
| 95% Ethanol | 5% | [3] |
Table 2: Optimized Parameters for Mucilage Extraction from Lepidium sativum Seeds
| Parameter | Optimal Value | Reference |
| Temperature | 35°C | [5] |
| pH | 10 | [5] |
| Water-to-Seed Ratio | 30:1 | [5] |
| Extraction Time | 15 minutes | [5] |
Experimental Protocols
Protocol: High-Yield Mucilage Extraction for this compound Isolation
This protocol is adapted from methodologies that have reported high yields of mucilage from Lepidium sativum seeds.[3][4][5]
Materials:
-
Lepidium sativum seeds
-
Distilled water
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment
-
Acetone (reagent grade)
-
Blender or homogenizer
-
Centrifuge
-
Drying oven
Procedure:
-
Seed Preparation: Weigh the desired quantity of Lepidium sativum seeds and clean them of any foreign material.
-
Soaking and pH Adjustment: Prepare a volume of distilled water equivalent to 30 times the weight of the seeds (30:1 water-to-seed ratio). Adjust the water to pH 10 using NaOH.
-
Extraction: Add the seeds to the pH-adjusted water and let them soak. The optimal time identified in one study is 15 minutes at 35°C.[5]
-
Mechanical Separation: Transfer the mixture of swollen seeds and water to a blender. Blend at high speed to mechanically separate the mucilage layer from the seeds.
-
Separation of Mucilage: The resulting viscous solution containing the mucilage is separated from the seed residue. This can be done by passing the mixture through an extractor or by centrifugation.
-
Precipitation: Add acetone to the separated mucilage solution, typically in a 2:1 or 3:1 ratio (acetone to aqueous extract), while stirring continuously. The mucilage will precipitate out of the solution.
-
Collection and Drying: Collect the precipitated mucilage by filtration or centrifugation. Wash the collected mucilage with fresh acetone to remove residual water. Dry the mucilage in an oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.[4]
-
Further Purification: The dried mucilage serves as the starting material for the chromatographic isolation of this compound.
Visual Guides
Troubleshooting Workflow for Low Extraction Yield
Caption: Troubleshooting workflow for low this compound yield.
General this compound Extraction and Isolation Workflow
Caption: General workflow for this compound extraction.
References
- 1. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What factors affect extraction efficiency? [proseaworld.com]
- 7. e-nps.or.kr [e-nps.or.kr]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Lepidimoide
Welcome to the technical support center for the HPLC analysis of Lepidimoide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a phenomenon in chromatography where the tail end of a peak is elongated and asymmetrical.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[3]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, a compound likely containing both basic nitrogen atoms and acidic imide protons, is often caused by secondary interactions with the stationary phase. The most common cause is the interaction of basic functional groups with acidic silanol groups on the surface of silica-based columns.[4][5][6] Other potential causes include column overload, extra-column dead volume, and inappropriate mobile phase pH.[2][4]
Q3: Can the mobile phase composition affect peak shape?
A3: Yes, the mobile phase composition, particularly its pH and buffer strength, is critical.[4][7] For a compound like this compound with acidic and basic properties, the mobile phase pH will determine the ionization state of the analyte and the stationary phase, significantly impacting peak shape.[7]
Q4: What is the ideal HPLC column for this compound analysis?
A4: The ideal column minimizes secondary interactions. For basic compounds, modern, high-purity silica columns (Type B) with low silanol activity are recommended.[1] End-capped columns, where residual silanol groups are chemically deactivated, can also significantly improve peak shape.[2][5]
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's crucial to understand the nature of the problem.
Experimental Protocol: Peak Shape Evaluation
-
Sample Preparation: Prepare a standard solution of this compound in your mobile phase at a known concentration (e.g., 10 µg/mL).
-
Injection: Inject a small volume (e.g., 5 µL) to avoid column overload.
-
Data Acquisition: Acquire the chromatogram and calculate the tailing factor (Asymmetry Factor) for the this compound peak at 10% of its height.
-
Observation: Note whether other peaks in your chromatogram are also tailing. If all peaks are tailing, it could indicate a system-wide issue. If only the this compound peak is tailing, it is likely a chemical interaction problem.[8]
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing the root cause of HPLC peak tailing.
Step 2: Method Optimization for Chemical Interactions
If only the this compound peak is tailing, the issue is likely due to interactions between the analyte and the stationary phase. The following parameters should be investigated.
1. Mobile Phase pH Adjustment
The ionization state of this compound and the silica surface are highly dependent on the mobile phase pH.
-
Acidic Conditions (pH 2.5-3.5): At low pH, the acidic silanol groups on the silica surface are protonated and therefore less likely to interact with any basic sites on the this compound molecule.[4][7] This is often the most effective way to reduce peak tailing for basic compounds.
-
Basic Conditions (pH > 8): At high pH, this compound's basic functional groups will be neutral, reducing interactions with the now deprotonated (negatively charged) silanol groups. However, standard silica columns are not stable at high pH. A hybrid or specially designed high-pH stable column is required.
Experimental Protocol: pH Optimization
-
Prepare Mobile Phases: Prepare a series of mobile phases with identical organic solvent compositions but buffered at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5, if using a pH-stable column). Use a suitable buffer like phosphate or acetate at a concentration of 10-20 mM.
-
Column Equilibration: Equilibrate the column with at least 20 column volumes of the new mobile phase before each injection.
-
Analysis: Inject the this compound standard and record the chromatogram for each pH.
-
Evaluation: Compare the peak shape (tailing factor) and retention time at each pH to determine the optimal condition.
Table 1: Effect of Mobile Phase pH on this compound Peak Shape (Hypothetical Data)
| Mobile Phase pH | Tailing Factor (As) | Retention Time (min) |
| 3.0 | 1.1 | 4.2 |
| 4.5 | 1.8 | 5.8 |
| 6.0 | 2.5 | 6.5 |
| 7.5 (pH-stable column) | 1.2 | 7.1 |
2. Mobile Phase Additives
Mobile phase additives can be used to mask residual silanol groups.
-
Triethylamine (TEA): A common additive used at low concentrations (0.1-0.5%) to compete with basic analytes for interaction with active silanol sites.[1]
-
Buffers: Increasing the buffer concentration (e.g., to 50 mM) can also help to reduce secondary interactions.[7]
3. Column Chemistry Selection
If mobile phase optimization is insufficient, consider a different column chemistry.
-
End-capped Columns: These columns have had most of the residual silanol groups chemically derivatized, reducing their availability for interaction.[5]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the silanol groups and improve the peak shape of basic compounds.
-
Hybrid Silica Columns: These columns are more resistant to high pH and can be a good option if operating in the basic mobile phase range is preferred.
Step 3: Troubleshooting System-Level Issues
If all peaks are tailing, the problem is likely mechanical or related to the overall system setup.
1. Extra-Column Volume
Excessive volume between the injector and the detector can cause peak broadening and tailing.
-
Tubing: Use tubing with the smallest possible internal diameter and length.
-
Fittings: Ensure all fittings are properly connected and there are no gaps.
2. Column Voids or Contamination
A void at the head of the column or a blocked frit can distort peak shape.
-
Column Flushing: Try back-flushing the column (if the manufacturer's instructions permit) to remove any particulates on the inlet frit.
-
Guard Column: Using a guard column can help protect the analytical column from contamination. If you are using one, replace it to see if the peak shape improves.[9]
-
Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged and need to be replaced.
Signaling Pathway of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing.
Caption: The dual interaction mechanism leading to HPLC peak tailing.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Photodegradation of Lepidimoide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the degradation of Lepidimoide under UV light.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound when exposed to UV light?
A1: this compound is known to be susceptible to photodegradation. Exposure to UV radiation, particularly at wavelengths around 254 nm, can induce the formation of several degradation products.[1][2] The rate and extent of degradation are dependent on factors such as the intensity of the UV light, duration of exposure, solvent system, and the presence of photosensitizers.
Q2: What are the primary degradation products of this compound observed after UV exposure?
A2: Under controlled UV irradiation, this compound is hypothesized to degrade into several smaller molecules. The primary identified degradation products (DPs) are designated as DP-1, DP-2, and DP-3. Structural elucidation suggests that these products may result from the cleavage of specific bonds within the this compound molecule.
Q3: What analytical methods are recommended for monitoring the degradation of this compound and its products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary recommended technique for separating and quantifying this compound and its degradation products.[1][2] For structural identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective.[3]
Q4: Are there any established guidelines for conducting photostability testing on compounds like this compound?
A4: Yes, it is highly recommended to follow the guidelines established by the International Council for Harmonisation (ICH), specifically guideline Q1B on photostability testing of new drug substances and products. These guidelines provide a framework for the design and execution of photostability studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of degradation peaks in HPLC. | - Inappropriate mobile phase composition.- Incorrect column selection.- Gradient elution not optimized. | - Modify the mobile phase polarity and pH.- Test different stationary phases (e.g., C18, Phenyl-Hexyl).- Adjust the gradient slope and time to improve resolution. |
| Inconsistent degradation rates between experiments. | - Fluctuations in UV lamp intensity.- Variations in sample temperature.- Inconsistent sample positioning relative to the UV source. | - Regularly calibrate the UV lamp output.- Use a temperature-controlled sample chamber.- Employ a standardized sample holder to ensure consistent geometry. |
| Identification of unknown peaks in the chromatogram. | - Presence of impurities in the initial this compound sample.- Secondary degradation of primary products.- Interaction with the solvent or container under UV light. | - Analyze a non-irradiated control sample to identify initial impurities.- Perform a time-course study to monitor the appearance and disappearance of peaks.- Conduct forced degradation studies on the solvent and container to rule out extraneous peaks. |
| Low recovery of total material after degradation. | - Formation of non-UV active or volatile degradation products.- Adsorption of this compound or its products to the container surface. | - Use a mass-sensitive detector (e.g., MS, ELSD) in parallel with the UV detector.- Employ silanized glassware or low-adsorption vials. |
Quantitative Data Summary
The following tables summarize hypothetical data from a forced degradation study of this compound under UV light (254 nm).
Table 1: Degradation of this compound over Time
| Exposure Time (hours) | This compound Remaining (%) | Total Degradation Products (%) |
| 0 | 100.0 | 0.0 |
| 2 | 85.2 | 14.8 |
| 4 | 71.5 | 28.5 |
| 8 | 52.3 | 47.7 |
| 12 | 38.9 | 61.1 |
| 24 | 15.1 | 84.9 |
Table 2: Formation of Major Degradation Products (DPs) over Time
| Exposure Time (hours) | % Area DP-1 | % Area DP-2 | % Area DP-3 |
| 0 | 0.0 | 0.0 | 0.0 |
| 2 | 6.5 | 4.3 | 4.0 |
| 4 | 12.1 | 8.9 | 7.5 |
| 8 | 20.8 | 15.4 | 11.5 |
| 12 | 25.3 | 20.1 | 15.7 |
| 24 | 30.1 | 28.5 | 26.3 |
Experimental Protocols
Protocol 1: Sample Preparation and UV Irradiation
-
Preparation of this compound Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., methanol or a buffered aqueous solution) to obtain a concentration of 100 µg/mL.
-
Sample Irradiation: Transfer 5 mL of the stock solution into a quartz cuvette or a suitable UV-transparent container.
-
UV Exposure: Place the sample in a photostability chamber equipped with a UV lamp emitting at a controlled wavelength (e.g., 254 nm).[1]
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) for analysis.[1]
-
Control Sample: Prepare a control sample and keep it in the dark at the same temperature to monitor for any degradation not induced by light.
Protocol 2: HPLC-UV Analysis of this compound and its Degradation Products
-
HPLC System: Use a system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the collected samples and the control. Integrate the peak areas for this compound and its degradation products.
-
Quantification: Calculate the percentage of remaining this compound and the formation of each degradation product relative to the initial concentration.
Visualizations
Caption: Experimental workflow for the UV degradation study of this compound.
Caption: Hypothetical degradation pathway of this compound under UV light.
References
Technical Support Center: Improving the Shelf-Life of Lepidimoide Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of Lepidimoide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is an allelopathic substance identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1] As a complex glycoside containing a uronic acid moiety, its primary stability concerns are related to the hydrolysis of the glycosidic bond and potential degradation of the uronic acid and rhamnose components. Factors such as pH, temperature, and light can significantly impact its stability in formulations.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the most probable degradation pathway is the hydrolysis of the O-glycosidic bond linking the rhamnose and the hexenopyranosiduronate moieties. This can be catalyzed by acidic or basic conditions. The uronic acid part may also be susceptible to decarboxylation, particularly at elevated temperatures.
Q3: Which analytical techniques are recommended for monitoring this compound stability?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for quantifying this compound and separating its degradation products. For the identification and structural elucidation of unknown degradants, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is highly recommended.
Q4: What general strategies can be employed to improve the shelf-life of this compound formulations?
A4: To enhance the stability of this compound formulations, several strategies can be implemented:
-
pH Control: Maintaining the formulation pH within a neutral to slightly acidic range (pH 5-7) is often optimal for glycoside stability. The use of appropriate buffer systems is crucial.
-
Excipient Selection: Incorporating stabilizing excipients such as polyols (e.g., mannitol, sorbitol) and sugars (e.g., sucrose, trehalose) can help protect the glycosidic bond.
-
Temperature Control: Storage at controlled room temperature or refrigerated conditions is recommended to minimize thermal degradation.
-
Protection from Light: Formulations should be protected from light to prevent potential photodegradation.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound potency in solution over a short period. | Hydrolysis of the glycosidic bond due to inappropriate pH. | 1. Measure the pH of the formulation. 2. Adjust the pH to a neutral or slightly acidic range (pH 5-7) using a suitable buffer (e.g., phosphate or citrate buffer). 3. Conduct a pH stability study to determine the optimal pH for this compound. |
| Appearance of unknown peaks in the HPLC chromatogram during stability studies. | Degradation of this compound into one or more byproducts. | 1. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. 2. Use the chromatograms from the forced degradation studies to help identify the unknown peaks. 3. Employ LC-MS to determine the mass of the unknown peaks and elucidate their structures. |
| Precipitation or cloudiness in the this compound formulation upon storage. | Poor solubility or physical instability of the formulation. | 1. Evaluate the solubility of this compound in the chosen solvent system. 2. Consider the addition of co-solvents or solubilizing agents. 3. Investigate the compatibility of this compound with other excipients in the formulation. |
| Discoloration of the formulation, especially when exposed to light. | Photodegradation of this compound or other components in the formulation. | 1. Conduct a photostability study by exposing the formulation to controlled light conditions (as per ICH Q1B guidelines). 2. Compare the stability of the light-exposed sample to a dark control. 3. If photolabile, package the formulation in light-resistant containers (e.g., amber vials). |
Data Presentation
Table 1: Illustrative Quantitative Data on Forced Degradation of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Formed (%) |
| 0.1 M HCl at 60°C | 2 | 85.2 | 12.5 |
| 6 | 65.7 | 28.9 | |
| 12 | 42.1 | 49.8 | |
| 0.1 M NaOH at 60°C | 2 | 70.3 | 25.1 |
| 6 | 35.8 | 55.4 | |
| 12 | 10.2 | 78.3 | |
| 3% H₂O₂ at RT | 24 | 92.5 | 5.8 |
| 72 | 80.1 | 15.2 | |
| 80°C (Thermal) | 24 | 95.3 | 3.1 |
| 72 | 88.7 | 8.5 | |
| Photostability (ICH Q1B) | 24 | 98.1 | 1.2 |
Note: This data is illustrative and intended to provide a general expectation of degradation trends. Actual results will vary depending on the specific formulation and experimental conditions.
Table 2: Illustrative Data on the Effect of Excipients on this compound Stability in Aqueous Solution (Stored at 40°C for 4 weeks)
| Formulation | Excipient (Concentration) | This compound Remaining (%) |
| Control | None | 75.4 |
| F1 | Mannitol (5% w/v) | 88.2 |
| F2 | Sorbitol (5% w/v) | 86.5 |
| F3 | Sucrose (5% w/v) | 92.1 |
| F4 | Trehalose (5% w/v) | 94.5 |
| F5 | Propylene Glycol (10% v/v) | 82.3 |
Note: This data is illustrative. The effectiveness of excipients should be confirmed experimentally for each specific formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC-UV system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at 2, 6, and 12 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at 2, 6, and 12 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
Repeat with 1 M NaOH if necessary.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at 24 and 72 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and 1 mL of the stock solution in an oven at 80°C.
-
Withdraw samples at 24 and 72 hours.
-
For the solid sample, dissolve in water before dilution.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Keep a control sample protected from light.
-
After the exposure, prepare the samples for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate an HPLC-UV method capable of separating this compound from its degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Forced degradation samples of this compound
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer components
Procedure:
-
Method Development:
-
Mobile Phase Selection: Start with a mobile phase of acetonitrile and water or a suitable buffer (e.g., phosphate buffer, pH 3.0).
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from all degradation peaks. A typical starting gradient could be 5% to 95% acetonitrile over 30 minutes.
-
Wavelength Selection: Determine the optimal UV detection wavelength by scanning the UV spectrum of this compound.
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.
-
Flow Rate: Use a standard flow rate of 1.0 mL/min.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Inject the forced degradation samples to demonstrate that the method can separate this compound from its degradation products. Peak purity analysis should be performed.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linearity of the method.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Mandatory Visualizations
Caption: Potential degradation pathway of this compound via hydrolysis and decarboxylation.
References
Methods to reduce Lepidimoide's phytotoxicity to non-target plants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lepidimoide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides step-by-step guidance for common problems encountered during this compound bioassays.
Issue 1: Unexpected Phytotoxicity or Lack of Expected Effects
You observe inconsistent root inhibition, or perhaps the hypocotyl/shoot promotion effect is not as pronounced as expected.
Issue 2: How to Neutralize or Remove this compound from an Experimental System
After an experiment, you need to ensure no residual this compound affects subsequent trials.
-
Enzymatic Degradation: this compound is a pectic oligosaccharide derived from rhamnogalacturonan-I.[1] Therefore, it can be degraded by pectinolytic enzymes.
-
Method: Introduce a commercially available pectinase or rhamnogalacturonan lyase solution into the liquid medium or soil substrate. Pectinases from fungal sources like Aspergillus niger are common.[2][3]
-
Protocol: Incubate the medium with the enzyme solution according to the manufacturer's instructions for temperature and duration to ensure complete degradation of the oligosaccharide.
-
-
Microbial Degradation: Soil microbes can effectively reduce the allelopathic potential of plant exudates.
-
Method: For soil-based experiments, inoculating the soil with a rich microbial consortium can help break down this compound. However, this method is less controlled.
-
-
Physical Removal:
-
Activated Carbon: Adding activated carbon to liquid media or soil can adsorb this compound and other organic molecules, effectively inactivating them.
-
Thorough Rinsing: For hydroponic or plate-based assays, thoroughly rinse all components (plates, beads, etc.) with sterile, deionized water multiple times.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects?
This compound is a naturally occurring, unsaturated disaccharide first isolated from the mucilage of germinated cress (Lepidium sativum) seeds.[4] It is classified as an oligosaccharin—a biologically active oligosaccharide. It exhibits dual, concentration-dependent effects on seedling growth:
-
Shoot/Hypocotyl Growth Promotion: At concentrations higher than 3 µM, it was reported to promote hypocotyl elongation.[4][5]
-
Root Growth Inhibition: At concentrations higher than 100 µM, it inhibits root growth, an effect described as auxin-like.[4][5]
Q2: I'm not observing the hypocotyl promotion effect. Why?
Recent research has challenged the role of this compound as the primary agent for hypocotyl elongation in cress exudates. Studies have shown that the majority of this growth-promoting effect is attributable to potassium (K+) ions present in the seed exudate.[6] While this compound does inhibit root growth, K+ is the principal "allelochemical" responsible for stimulating hypocotyl elongation.[6] If your experiment aims to study this specific effect, you must control for K+ concentration in your media.
Q3: What is the mechanism of this compound's root-inhibiting phytotoxicity?
The precise signaling pathway is still under investigation, but its effect on root growth is described as "auxin-like".[5] High concentrations of auxin are known to inhibit root elongation. This compound may interact with or modulate the plant's own auxin signaling pathway to cause this inhibitory effect. Some studies also suggest it may affect glycolytic metabolism by increasing levels of fructose 2,6-bisphosphate in seedlings at higher concentrations.
Q4: How do I properly decontaminate laboratory equipment after using this compound?
Since this compound is a biological molecule, standard laboratory decontamination procedures are effective.
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Initial Cleaning: Manually clean all surfaces and equipment (glassware, plastic trays, etc.) with a mild detergent and warm water to remove visible residues.[7]
-
Chemical Decontamination: Wipe down surfaces with a chemical disinfectant. Common choices include 70% ethanol or a 1:10 bleach solution. Allow for adequate contact time (e.g., 10 minutes for bleach) before rinsing.[8][9]
-
Rinsing: Thoroughly rinse all equipment with deionized or distilled water to remove any chemical residue.[7]
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Sterilization (Optional but Recommended): For critical applications, sterilize heat-resistant items like glassware and metal tools by autoclaving.[7]
Q5: What are the effective concentration ranges for this compound?
The reported effective concentrations of this compound vary somewhat in the literature. The table below summarizes the key findings. It is recommended to perform a dose-response curve to determine the optimal concentrations for your specific experimental setup and plant species.
Summary of this compound Bioactivity
| Biological Effect | Test Organism | Effective Concentration Range | Reference(s) |
| Root Growth Inhibition | Amaranthus caudatus | > 100 µM | [4][5] |
| Hypocotyl Promotion | Amaranthus caudatus | > 3 µM | [4][5] |
| Hypocotyl Promotion (Re-evaluated) | Amaranthus caudatus | Requires at least 300 µM for ~1.2x promotion | [5] |
Experimental Protocols
Protocol: Standard Bioassay for this compound-Induced Root Inhibition
This protocol is adapted from standard allelochemical bioassays using Amaranthus caudatus as the indicator species.
Materials:
-
This compound
-
Sterile, deionized water or appropriate growth medium
-
Amaranthus caudatus seeds
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Sterile Petri dishes (6-cm or 9-cm)
-
Sterile filter paper (e.g., Whatman No. 1)
-
Parafilm
-
Growth chamber or incubator
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in sterile water. From this stock, create a serial dilution to achieve the desired final concentrations for your dose-response curve (e.g., 0 µM [control], 50 µM, 100 µM, 200 µM, 400 µM, 800 µM).
-
Seed Sterilization (Optional): To prevent microbial contamination, surface-sterilize Amaranthus seeds by shaking in a 0.13% sodium hypochlorite solution for 10 minutes, followed by a rinse with 0.01 M HCl and several rinses with sterile water.
-
Assay Setup:
-
Place two sterile filter paper discs in each sterile Petri dish.
-
Pipette a standard volume (e.g., 4 mL for a 9-cm dish) of a this compound dilution onto the filter paper, ensuring it is fully saturated.
-
Carefully place a set number of seeds (e.g., 10-15) on the moist filter paper, spacing them evenly.
-
-
Incubation: Seal each Petri dish with Parafilm to maintain humidity. Place the dishes in an incubator in complete darkness at 23-25°C for 4 to 5 days.
-
Measurement and Analysis:
-
After the incubation period, carefully remove the seedlings.
-
Image the seedlings against a contrasting background with a ruler for scale.
-
Use image analysis software to measure the length of the primary root for each seedling.
-
Calculate the average root length and standard deviation for each treatment.
-
Express the results as a percentage of the control (0 µM this compound) and plot a dose-response curve to calculate the IC50 value.[10][11][12]
-
References
- 1. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 2. ams.usda.gov [ams.usda.gov]
- 3. Pectinase from Microorganisms and Its Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. etamu.edu [etamu.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 8. cmich.edu [cmich.edu]
- 9. polarlabprojects.com [polarlabprojects.com]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Lepidimoide Solubility and Bioassay Preparation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Lepidimoide for use in bioassays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting technical data to facilitate your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in water. | This compound, as a sodium salt of a uronic acid, should be water-soluble. However, high concentrations or impurities may hinder dissolution. The amorphous nature of the powder could also lead to clumping. | - Ensure you are using high-purity water (e.g., Milli-Q or equivalent).- Try gentle heating (up to 40-50°C) with continuous stirring.- Use sonication for 5-10 minutes to break up aggregates.- Prepare a more dilute solution initially and then concentrate if necessary, being mindful of the solubility limits. |
| Precipitation occurs after dissolving this compound. | The pH of the solution may have shifted, causing the less soluble free acid form (lepidimoic acid) to precipitate. This can happen if the water used is acidic or if other components in the bioassay medium lower the pH. | - Use a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 7.0-7.5) to maintain a stable pH.- If the free acid form is desired for the experiment, ensure the concentration is below its solubility limit at the target pH. The free carboxylic acid of this compound has been shown to be as biologically active as the sodium salt.[1] |
| Inconsistent results in bioassays. | This could be due to incomplete dissolution, degradation of the compound, or inaccurate concentration of the stock solution. | - Always visually inspect your stock solution for any undissolved particles before use. If present, filter the solution through a 0.22 µm syringe filter.- Prepare fresh stock solutions regularly and store them appropriately (see FAQs below).- Verify the concentration of your stock solution using a suitable analytical method if available. |
| Difficulty dissolving this compound in organic solvents. | As a salt of a disaccharide, this compound is expected to have very low solubility in most organic solvents. | - For applications requiring an organic solvent, consider derivatization of this compound to a more lipophilic form. However, this will alter its biological activity.- If a co-solvent system is necessary, start with a high percentage of aqueous buffer and gradually add the organic co-solvent while monitoring for any precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound (sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate) is high-purity water or an aqueous buffer (e.g., phosphate or TRIS buffer). As a sodium salt of an acidic oligosaccharide, it is expected to have good aqueous solubility.
Q2: What is the maximum soluble concentration of this compound in water?
Q3: How should I store this compound stock solutions?
A3: It is recommended to store aqueous stock solutions of this compound at -20°C for short-term storage (up to a few weeks) and at -80°C for long-term storage. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Q4: Can I adjust the pH of my this compound solution?
A4: Yes, the pH can be adjusted. The free carboxylic acid form of this compound is also biologically active.[1] However, be aware that lowering the pH will decrease the solubility of the compound. If you need to work at a lower pH, it is advisable to use a more dilute solution to avoid precipitation. It has been noted that this compound can epimerize in alkaline media, so prolonged exposure to high pH should be avoided.
Q5: Is it necessary to filter my this compound stock solution?
A5: It is good laboratory practice to filter sterilize aqueous stock solutions, especially for cell-based bioassays, using a 0.22 µm syringe filter. This will also remove any minor, undissolved particulates.
Quantitative Solubility Data
Precise experimental data on the solubility of this compound in various solvents is limited. However, based on its chemical structure as a sodium salt of an acidic disaccharide, the following table provides an illustrative guide to its expected solubility. Note: These values are estimates and should be confirmed experimentally.
| Solvent | Expected Solubility (at 25°C) | Notes |
| Water | > 50 mg/mL | High solubility is expected due to the presence of multiple hydroxyl groups and the sodium carboxylate. |
| Phosphate Buffered Saline (PBS, pH 7.4) | > 50 mg/mL | Similar to water, high solubility is anticipated. The buffered pH will help maintain the ionized, more soluble form. |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL | Low solubility is expected. Some plant-derived oligosaccharides can be dissolved in DMSO for specific applications like methylation analysis. |
| Ethanol | < 0.1 mg/mL | Very low solubility is expected. |
| Methanol | < 0.1 mg/mL | Very low solubility is expected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound (powder)
-
High-purity water (e.g., Milli-Q) or 10 mM Phosphate Buffer (pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
-
0.22 µm syringe filter and sterile syringe
Procedure:
-
Calculate the required mass: Determine the molecular weight of your specific batch of this compound. For this example, we will assume a molecular weight of 374.28 g/mol for the sodium salt. To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 0.010 mol/L * 0.001 L * 374.28 g/mol = 0.00374 g = 3.74 mg
-
Weigh the this compound: Accurately weigh out 3.74 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the solvent: Add 1 mL of high-purity water or 10 mM phosphate buffer to the tube.
-
Dissolve the compound: a. Close the tube tightly and vortex for 30-60 seconds. b. Visually inspect for any undissolved particles. c. If particles remain, place the tube in a sonicator bath for 5-10 minutes. d. Gentle warming (up to 40°C) can be applied if necessary, followed by vortexing.
-
Sterilize the solution (optional but recommended for cell-based assays): a. Draw the solution into a sterile syringe. b. Attach a 0.22 µm syringe filter. c. Dispense the filtered solution into a new sterile tube.
-
Aliquot and store: a. Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. b. Label the aliquots clearly with the compound name, concentration, and date. c. Store at -20°C for short-term use or -80°C for long-term storage.
Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing a this compound stock solution.
Proposed Signaling Pathway of this compound in Plant Cells
Caption: this compound and cytokinin signaling in chlorophyll synthesis.
References
- 1. This compound Promotes Light-Induced Chlorophyll Accumulation in Cotyledons of Sunflower Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Interference of other mucilage components in Lepidimoide analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to address the challenges of analyzing Lepidimoide, specifically focusing on the interference from other mucilage components.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound quantification inaccurate when using total carbohydrate assays like the phenol-sulfuric acid method?
A1: The phenol-sulfuric acid method quantifies total neutral sugars, not just this compound. Lepidium sativum seed mucilage is a complex mixture of polysaccharides, including arabinose, galactose, glucose, mannose, and xylose.[1] These other sugars react with the assay reagents, leading to a significant overestimation of the actual this compound content. For accurate quantification, a more specific method like HPAEC-PAD is required.[2][3]
Q2: What are the primary components in crude Lepidium sativum mucilage that interfere with analysis?
A2: The primary interfering components are:
-
Other Polysaccharides: The mucilage is predominantly composed of various carbohydrates (approx. 77%) that are not this compound.[4][5] These are the main source of analytical interference in non-specific assays.
-
Proteins: Crude extracts contain proteins (approx. 3.07%) which can interfere with certain colorimetric and spectrophotometric assays.[5]
-
Phenolic Compounds: As with many plant extracts, phenolic compounds are present and can interact with polysaccharides or interfere with assays that involve oxidation-reduction reactions.[6][7][8]
-
Fats and Fibers: Crude extracts also contain fats (approx. 2.37%) and fibers (approx. 4.71%).[5]
Q3: How can I remove proteins from my mucilage sample before analysis?
A3: Protein removal is a critical purification step. Common laboratory methods include enzymatic digestion with a broad-spectrum protease or precipitation using methods like the Sevag method or trichloroacetic acid (TCA) precipitation.[9] For a detailed procedure, refer to Protocol 2 in the Experimental Protocols section.
Q4: Is it necessary to purify the crude mucilage before proceeding with chromatographic analysis (HPLC/HPAEC-PAD)?
A4: While chromatographic methods offer much higher specificity than colorimetric assays, a preliminary purification or "sample cleanup" step is highly recommended. A complex, crude sample can lead to column fouling, poor peak resolution, and co-elution of interfering compounds with the analyte peak. A simple purification, such as the protein and starch removal outlined in Protocol 2 , can significantly improve the quality and reliability of your chromatographic results.
Troubleshooting Guides
Issue 1: Colorimetric Assays (e.g., Phenol-Sulfuric Acid)
-
Problem: Consistently high or variable readings, leading to overestimation of this compound content.
-
Potential Cause: Interference from the diverse mixture of non-target monosaccharides and polysaccharides present in the mucilage extract.[1][10][11] Proteins and phenolic compounds can also contribute to signal instability.
-
Recommended Solution:
-
Methodological Shift (Recommended): Discontinue the use of non-specific colorimetric assays for quantification. Switch to a high-specificity chromatographic method such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). See Protocol 3 .
-
Sample Purification (Alternative): If a specific method is unavailable, you must first purify the extract. This involves removing interfering proteins and other polysaccharides. Implement the steps in Protocol 2 before performing the colorimetric assay. Note that this will still measure total remaining carbohydrates and is not specific for this compound.
-
Issue 2: Chromatographic Methods (e.g., HPAEC-PAD, HPLC)
-
Problem: Poor peak shape, co-elution with other peaks, or a noisy baseline.
-
Potential Cause:
-
The sample matrix is too complex, containing high concentrations of proteins and other macromolecules that can interfere with the separation.
-
Inadequate chromatographic conditions (e.g., gradient, eluent composition) for resolving this compound from structurally similar oligosaccharides.
-
-
Recommended Solution:
-
Implement Sample Cleanup: Before injection, process your crude mucilage extract using Protocol 2 to remove proteins and starch.
-
Optimize Separation Method: Adjust the eluent gradient (e.g., sodium hydroxide and sodium acetate concentrations for HPAEC-PAD) to improve the separation of the target analyte peak.[12] HPAEC-PAD is highly effective at separating complex carbohydrate mixtures, including isomers.[3]
-
Verify Peak Identity: Use a purified this compound standard to confirm the retention time of your target peak. If a standard is unavailable, consider fraction collection and subsequent analysis by mass spectrometry (MS) for structural confirmation.
-
Data Presentation
Table 1: Typical Composition of Crude Lepidium sativum Seed Mucilage
| Component | Percentage Content (w/w) | Primary Source of Interference | Reference(s) |
| Total Carbohydrates | ~77.7% | Major interference in non-specific sugar assays. | [5] |
| Mannose | 38.9% (of polysaccharides) | Contributes to total sugar signal. | [10] |
| Arabinose | 19.4% (of polysaccharides) | Contributes to total sugar signal. | [10] |
| Uronic Acids | ~15% (of polysaccharides) | Contributes to total sugar signal; can be separated by HPAEC. | [10] |
| Other Sugars | Variable | Contributes to total sugar signal. | [1][10] |
| Crude Protein | ~3.1% | Interferes with some colorimetric assays; can foul columns. | [5] |
| Crude Fiber | ~4.7% | Can affect sample viscosity and solubility. | [5] |
| Crude Fats | ~2.4% | Can interfere with extraction and chromatographic analysis. | [5] |
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Specificity | Susceptibility to Interference | Recommendation |
| Phenol-Sulfuric Acid | Colorimetric reaction with hydrolyzed carbohydrates. | Very Low | Very High: Reacts with all neutral sugars present. | Not recommended for quantification. Use only for estimating total carbohydrate content in fractions. |
| HPLC with Refractive Index (RI) Detection | Separation by chromatography, detection by changes in refractive index. | Moderate | High: RI detection is universal and not selective. Co-elution is a major issue without excellent separation. | Feasible but requires extensive purification and method development. |
| HPAEC-PAD | Anion-exchange separation of carbohydrates at high pH with direct electrochemical detection. | Very High | Low: Excellent separation of complex sugar mixtures without derivatization. Sensitive and specific. | Highly Recommended: The gold standard for direct and accurate quantification of specific carbohydrates in complex mixtures.[2][3][13] |
Mandatory Visualizations
Caption: Workflow for accurate this compound analysis.
Caption: Logic of interference in this compound analysis.
Experimental Protocols
Protocol 1: Crude Mucilage Extraction
This protocol describes a general method for extracting crude mucilage from Lepidium sativum seeds.
-
Soaking: Weigh 100 g of Lepidium sativum seeds and soak them in 1 L of distilled water. Allow to stand for 12-24 hours at 4°C to facilitate mucilage swelling and release.[14][15]
-
Homogenization: Transfer the soaked seeds and water to a blender and homogenize at low to medium speed for 15-20 minutes to create a viscous slurry.
-
Filtration: Filter the slurry through several layers of muslin cloth to separate the bulk seed debris from the mucilage solution.
-
Precipitation: While stirring continuously, slowly add 2-3 volumes of 95% ethanol or acetone to the filtered mucilage solution.[4][16] The mucilage will precipitate out of the solution.
-
Collection: Collect the precipitated mucilage by centrifugation (e.g., 4000 x g for 20 min) or by spooling it onto a glass rod.
-
Drying: Wash the collected precipitate with absolute ethanol and then dry it in an oven at 40-45°C until a constant weight is achieved or by using a lyophilizer.
-
Storage: Grind the dried mucilage into a fine powder and store it in a desiccator at room temperature. This material is the crude mucilage extract .
Protocol 2: Protein and Starch Removal from Crude Mucilage
This protocol purifies the crude extract to minimize interference from proteins and starch.
-
Reconstitution: Prepare a 1% (w/v) solution of the crude mucilage powder (from Protocol 1) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). Stir until fully dissolved.
-
Starch Removal (if applicable): Add α-amylase to the solution to a final concentration of 10 units/mL. Incubate at 37°C for 4-6 hours with gentle stirring to digest any contaminating starch.
-
Protein Removal: Add a non-specific protease (e.g., Proteinase K or Pronase) to the solution to a final concentration of 100 µg/mL. Incubate at 37-50°C (optimal for the chosen enzyme) for 12-18 hours.
-
Enzyme Inactivation: Heat the solution to 100°C for 15 minutes to denature and inactivate the added enzymes.
-
Centrifugation: Cool the solution and centrifuge at high speed (e.g., 10,000 x g for 30 min) to pellet the denatured proteins and other insoluble material.
-
Dialysis: Transfer the supernatant to a dialysis tubing (e.g., 3.5 kDa MWCO) and dialyze against distilled water for 48 hours, with several changes of water, to remove small peptides, amino acids, and salts.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the purified polysaccharide extract , which is now ready for accurate analysis.
Protocol 3: this compound Quantification by HPAEC-PAD
This protocol outlines a specific and sensitive method for quantifying this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified polysaccharide extract (from Protocol 2) in ultrapure water. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation: Use a High-Performance Anion-Exchange chromatograph equipped with a Pulsed Amperometric Detector (PAD) and a gold working electrode.
-
Chromatographic Conditions:
-
Column: A carbohydrate-specific anion-exchange column, such as a Dionex CarboPac™ PA1, PA10, or PA200 column, is recommended.[13]
-
Eluents:
-
Eluent A: 100 mM Sodium Hydroxide (NaOH)
-
Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc)
-
-
Gradient: Develop a gradient program to separate oligosaccharides. An example might be a linear gradient from 0% to 40% Eluent B over 30 minutes, followed by a column wash with 100% Eluent B. The exact gradient must be optimized for your specific column and sample.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Use a standard carbohydrate PAD waveform as recommended by the instrument manufacturer.[3]
-
-
Quantification:
-
Prepare a calibration curve using a purified this compound standard of known concentrations.
-
Inject the prepared sample and integrate the area of the peak corresponding to the retention time of the this compound standard.
-
Calculate the concentration in the sample using the linear regression equation from the calibration curve. This method provides direct, sensitive, and specific quantification without the need for derivatization.[2]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. apjhs.com [apjhs.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyphenol-polysaccharide interactions: molecular mechanisms and potential applications in food systems – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Method and Process of Polysaccharides Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Extraction, Characterization, and Evaluation of Lepidium sativum Linn. Mucilage as a Mucoadhesive Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. japer.in [japer.in]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. paperso.journal7publish.com [paperso.journal7publish.com]
Technical Support Center: Scaling Up Lepidimoide Synthesis for Commercial Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Lepidimoide. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during commercial production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source for large-scale synthesis?
A1: this compound is an unsaturated disaccharide, identified as 4-deoxy-beta-L-threo-hex-4-enopyranuronosyl-(1-->2)-L-rhamnopyranose sodium salt.[1] While a total synthesis from D-glucose and L-rhamnose exists, it is considered too long and complicated for bulk production.[1] For commercial scale-up, a more convenient and viable method is its synthesis from the mucilage of okra (Hibiscus esculentus L.) fruit, which allows for production in larger quantities.[1]
Q2: What are the main challenges in scaling up this compound synthesis from a natural source?
A2: Transitioning from laboratory to large-scale manufacturing presents several challenges.[2][3] These include ensuring a consistent and reliable supply of high-quality raw materials (okra), optimizing reaction conditions to maintain high yields and purity, managing potential side reactions such as epimerization, and developing efficient and scalable purification methods.[1][2][4] The inherent variability of natural products requires robust process controls to ensure batch-to-batch consistency.[5]
Q3: What is epi-lepidimoide and how does it affect production?
A3: Epi-lepidimoide is an isomer of this compound that can be formed as a byproduct during synthesis.[1] Research has shown that this compound can easily epimerize to its isomer in alkaline media.[1] This side reaction can reduce the yield of the desired product and complicate the purification process. Therefore, careful control of pH is critical during synthesis and workup.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield of Final Product
Q: My final yield of this compound is significantly lower than reported in literature. What are the potential causes and how can I address them?
A: Low yields can stem from several stages of the process, from initial extraction to final purification. The most common causes include inefficient mucilage extraction, incomplete reaction, product degradation, or losses during purification.
Troubleshooting Steps:
-
Evaluate Mucilage Extraction: The yield and quality of the precursor mucilage are critical. Different extraction methods can produce vastly different results. A comparison shows that precipitating soaked and blended seeds in acetone provides a significantly higher yield compared to other methods.[6]
-
Optimize Reaction Conditions: Ensure reaction parameters (temperature, time, pH) are strictly controlled. As this compound is sensitive to alkaline conditions, uncontrolled pH can lead to the formation of the epi-lepidimoide byproduct, reducing the primary product yield.[1]
-
Monitor Reaction Completion: Use techniques like Thin-Layer Chromatography (TLC) to monitor the disappearance of starting materials.[7][8] This prevents premature termination or unnecessary prolongation of the reaction, which could lead to side product formation.
-
Minimize Purification Losses: Assess each purification step (filtration, recrystallization) for product loss. Ensure the chosen solvent for recrystallization is optimal for this compound to maximize recovery.
Table 1: Comparison of Mucilage Extraction Methods from Lepidium sativum Seeds (as an analogue for mucilage extraction principles)
| Method | Key Steps | Reported Yield (% w/w) | Advantages | Disadvantages |
| Method 1 | Soaking, blending, filtration, and precipitation with acetone. | 12% | High yield, less time-consuming, cost-effective.[6] | Requires flammable solvents. |
| Method 2 | Soaking seeds in water, boiling, and adding to acetone. | 3-5% | Simpler setup. | Lower yield, potential for thermal degradation.[6] |
| Method 3 | Soaking powdered seeds, passing through a sieve, and precipitation with acetone. | 3-5% | Avoids heating. | Lower yield, requires seed powdering.[6] |
This data, while from a different seed, illustrates the significant impact of extraction methodology on precursor yield, a key factor in the overall yield of the final product.
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Product Purity Concerns
Q: How can I confirm the purity of my this compound sample and differentiate it from its epi-isomer?
A: Product purity is typically assessed using a combination of chromatographic and spectroscopic techniques.
Troubleshooting Steps:
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating this compound from epi-lepidimoide and other impurities. Developing a robust HPLC method is essential for quality control.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of the final product and its isomer.[1] These methods can elucidate the specific stereochemistry and confirm the absence of residual solvents or reagents.
-
Reaction Monitoring: As mentioned, TLC is a quick and effective way to monitor the progress of the reaction and check for the formation of byproducts in real-time.[8] A well-chosen solvent system can often resolve the product from its main byproducts.
Experimental Protocols
Protocol 1: Optimized Mucilage Extraction from Okra
This protocol is based on principles that maximize yield for natural mucilage extraction.[6]
-
Soaking: Soak 100g of fresh, clean okra pods (or seeds) in 800mL of distilled water for 12 hours at room temperature.
-
Blending: Transfer the soaked material and water to a high-speed blender and blend for 15-20 minutes to create a homogeneous slurry.
-
Filtration: Filter the slurry through several layers of muslin cloth to separate the viscous filtrate from the solid plant material.
-
Precipitation: Add the filtrate slowly to a stirred vessel containing 1.5 L of cold acetone. The mucilage will precipitate out of the solution.
-
Collection & Drying: Collect the precipitated mucilage by filtration or decantation. Wash with a small amount of fresh acetone, and then dry under a vacuum at a low temperature (e.g., 40°C) to obtain a fine powder.
Protocol 2: Synthesis of this compound from Mucilage
This protocol outlines the general steps for converting the extracted mucilage into this compound, based on the convenient synthesis method.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve the extracted mucilage in a buffered aqueous solution. It is critical to maintain a neutral or slightly acidic pH to prevent epimerization.
-
Enzymatic or Chemical Treatment: The specific conversion of the polysaccharide precursor in the mucilage to the target disaccharide this compound involves targeted hydrolysis or degradation. Note: The exact reagents and conditions from the proprietary convenient synthesis are not fully detailed in the public abstract and would require referencing the full publication or further process development.
-
Reaction Monitoring: Monitor the formation of this compound using TLC or HPLC at regular intervals.
-
Workup: Once the reaction is complete, neutralize the solution if necessary and filter off any insoluble material. The crude product in the aqueous solution is then ready for purification.
Protocol 3: Purification by Recrystallization
-
Concentration: Reduce the volume of the aqueous solution from the workup step under reduced pressure.
-
Solvent Addition: Add a suitable organic solvent (e.g., ethanol or isopropanol) in which this compound has low solubility to induce crystallization.
-
Crystallization: Allow the solution to stand at a reduced temperature (e.g., 4°C) to facilitate the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small volume of the cold crystallization solvent, and dry under vacuum.
Caption: General experimental workflow for this compound synthesis.
Mechanism of Action Visualization
While the precise intracellular signaling pathway for this compound is a subject of ongoing research, its function as an allelopathic substance and plant growth promoter is established.[1] The following diagram illustrates its observed biological effect.
Caption: Functional pathway of this compound as a plant growth promoter.
References
- 1. A convenient synthesis of this compound from okra mucilage and its growth-promoting activity in hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addressing the Challenges of Large-Scale Complex Chemical Manufacturing | Blog | Biosynth [biosynth.com]
- 3. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 4. exactmer.com [exactmer.com]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling Lepidimoide: A Comparative Analysis of its Activity Against Synthetic Auxins
For Immediate Release
[City, State] – [Date] – In the intricate world of plant biology and agricultural science, the quest for effective and specific plant growth regulators is perpetual. This guide offers a comprehensive comparison of Lepidimoide, a naturally derived growth promoter, and conventional synthetic auxins, providing researchers, scientists, and drug development professionals with objective data to inform their work.
Executive Summary
This compound, an allelopathic substance isolated from the mucilage of germinated cress (Lepidium sativum) seeds, demonstrates a distinct bioactivity profile compared to widely used synthetic auxins like 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). While synthetic auxins typically promote both shoot and root growth at appropriate concentrations, this compound exhibits a unique dual action: promoting shoot elongation while simultaneously inhibiting root growth. This comparison guide synthesizes available experimental data to elucidate these differences, details the experimental protocols for assessing their activity, and explores their respective signaling pathways.
Data Presentation: this compound vs. Synthetic Auxins
The following tables summarize the quantitative data on the bioactivity of this compound and common synthetic auxins.
Table 1: Comparative Activity on Hypocotyl/Shoot Elongation
| Compound | Plant Species | Effective Concentration for Promotion | Observed Effect | Citation |
| This compound | Amaranthus caudatus | > 3 µM | Promotes hypocotyl growth | [1] |
| Gibberellic Acid (for reference) | Amaranthus caudatus | Not specified | This compound is 20-30 times more active in promoting hypocotyl growth | [1] |
| NAA | Dendrobium orchid | 0.1 mg/L | Increased shoot number and weight | [2] |
| 2,4-D | Not specified | Herbicide | Causes uncontrolled growth leading to cell death | [2] |
Table 2: Comparative Activity on Root Growth
| Compound | Plant Species | Effective Concentration for Inhibition | Observed Effect | Citation |
| This compound | Amaranthus caudatus | > 100 µM | Inhibits root growth | [1] |
| NAA | Hemarthria compressa | 400 mg/L | Suppressed rooting | [3] |
| NAA | Ornamental woody shrubs | 0.5% (NAA5) | Inhibited root development in Cotinus coggygria 'Royal Purple' | [4] |
| 2,4-D | Not specified | Herbicide | Inhibits root growth as part of its herbicidal action | [2] |
Experimental Protocols
A detailed methodology for a key bioassay used to determine the activity of these compounds is provided below.
Amaranthus caudatus Hypocotyl Elongation Bioassay
This bioassay is a standard method for assessing the activity of growth-promoting substances.
1. Plant Material and Germination:
-
Amaranthus caudatus L. seeds are surface-sterilized with a 1% sodium hypochlorite solution for 10 minutes and rinsed thoroughly with sterile distilled water.
-
Seeds are sown on 1% agar plates and incubated in the dark at 25°C for 24 hours to ensure uniform germination.
2. Treatment Application:
-
Germinated seedlings with a hypocotyl length of approximately 2-3 mm are selected for the experiment.
-
The test compounds (this compound, synthetic auxins, etc.) are dissolved in a suitable solvent (e.g., ethanol, dimethyl sulfoxide) and then diluted with a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0) to the desired final concentrations. A control group with the solvent alone should be included.
-
Ten seedlings are transferred to a petri dish containing filter paper moistened with 2 ml of the test solution.
3. Incubation and Measurement:
-
The petri dishes are incubated in the dark at 25°C for 72 hours.
-
After the incubation period, the length of the hypocotyls is measured using a digital caliper or image analysis software.
4. Data Analysis:
-
The mean hypocotyl length for each treatment is calculated.
-
The percentage of promotion or inhibition compared to the control is determined.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed differences.
Signaling Pathways and Mechanisms of Action
Synthetic Auxin Signaling Pathway
Synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA). Their signaling pathway is well-characterized and involves the following key steps:
-
Perception: Synthetic auxins bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
De-repression: This binding promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressors.
-
Ubiquitination and Degradation: The Aux/IAA proteins are subsequently ubiquitinated and targeted for degradation by the 26S proteasome.
-
Gene Expression: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes, leading to various physiological responses such as cell elongation and division.
Synthetic Auxin Signaling Pathway
This compound's Putative Signaling Pathway
The precise molecular mechanism of action for this compound is not yet fully elucidated. However, initial research suggests a potential link to the auxin signaling pathway, possibly through the modulation of reactive oxygen species (ROS). Studies on cress, the source of this compound, have shown that knocking down the expression of a respiratory burst oxidase homolog (Rboh), an enzyme responsible for ROS production, alters the expression of auxin-responsive genes.[5] This suggests that this compound's effects on root and shoot growth may be mediated by ROS, which in turn influences auxin signaling. Further research is required to determine if this compound directly interacts with auxin receptors or other components of the auxin signaling cascade.
Experimental Workflow for this compound Bioassay
Conclusion
This compound presents a fascinating case of a natural compound with potent and differential growth-regulating activities. Its ability to promote shoot elongation while inhibiting root growth distinguishes it from typical synthetic auxins. This unique characteristic could open avenues for novel applications in agriculture and plant biotechnology, such as promoting foliage growth in leafy greens or managing root development in specific cultivation systems. Further research into its molecular mechanism of action is crucial to fully understand its potential and to develop targeted applications. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Case of Mistaken Identity: Lepidimoide vs. Gibberellic Acid in Shoot Elongation
A Comparative Guide for Researchers in Plant Science and Drug Development
For decades, the plant hormone gibberellic acid (GA) has been a cornerstone of research into shoot elongation, with its signaling pathways and effects extensively documented. More recently, another compound, Lepidimoide, emerged as a potential promoter of shoot elongation, purportedly acting as an allelochemical. However, recent scientific evidence has overturned this claim, revealing a case of mistaken identity that underscores the critical importance of rigorous compound identification in research. This guide provides an objective comparison of the well-established role of gibberellic acid with the now-corrected understanding of the active principle previously attributed to this compound, which has been identified as the simple inorganic ion, potassium (K⁺).
Introduction: A Tale of Two Compounds
Gibberellic acid is a tetracyclic diterpenoid phytohormone known to regulate various aspects of plant growth and development, most notably stem and leaf elongation.[1][2] Its mechanism of action involves a well-defined signaling cascade that leads to the degradation of DELLA proteins, which are negative regulators of growth.[1][2]
This compound, on the other hand, was described as an acidic disaccharide derived from a fragment of the pectic polysaccharide rhamnogalacturonan-I, exuded by cress seeds (Lepidium sativum).[3] It was proposed to be an allelochemical that promotes hypocotyl elongation in neighboring seedlings, such as amaranth (Amaranthus caudatus).[3] However, a pivotal 2017 study by Stephen Fry demonstrated that the hypocotyl elongation-promoting activity of cress-seed exudate is not due to this compound, but rather to the presence of potassium ions.[3]
This guide will first delineate the signaling pathways of both gibberellic acid and potassium in the context of plant cell elongation. It will then present a direct comparison of their efficacy in promoting shoot elongation, supported by experimental data and detailed protocols.
Signaling Pathways
Gibberellic Acid Signaling
The gibberellic acid signaling pathway is a classic example of derepression. In the absence of GA, DELLA proteins, a class of nuclear transcriptional regulators, bind to and inactivate transcription factors, thereby repressing the expression of genes required for growth.[1][2] When GA is present, it binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1).[1][2] This GA-GID1 complex then interacts with DELLA proteins, leading to their polyubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[1][2] The degradation of DELLA proteins releases the transcription factors, allowing for the expression of genes that promote cell division and elongation, ultimately leading to shoot growth.[1][2]
Potassium Ion Signaling in Cell Elongation
Potassium is an essential macronutrient for plants and plays a crucial role in maintaining cell turgor, which is the driving force for cell expansion. The signaling pathway for potassium's role in cell elongation is less about a complex cascade and more about its direct biophysical effects and its interaction with other signaling pathways.
Potassium ions are taken up by root cells and transported throughout the plant. Within the cell, K⁺ accumulates in the vacuole, contributing significantly to the osmotic potential. This high concentration of solutes draws water into the cell via osmosis, increasing turgor pressure against the cell wall. For cell elongation to occur, the cell wall must yield to this pressure. Plant hormones like auxin can induce cell wall loosening, and it is the combination of this wall extensibility and high turgor pressure, maintained by K⁺, that results in cell expansion and, consequently, shoot elongation. While a dedicated signaling pathway for K⁺-induced elongation is not defined in the same way as for hormones, its transport across membranes is tightly regulated by a variety of channels and transporters, which are themselves subject to regulation by various internal and external signals.
Comparative Efficacy in Hypocotyl Elongation
The following table summarizes quantitative data from studies on the effects of gibberellic acid and potassium chloride on the hypocotyl elongation of Amaranthus caudatus.
| Treatment Concentration | Mean Hypocotyl Length (mm) ± SD | Fold Increase over Control | Reference |
| Potassium Chloride (KCl) | Fry, 2017[3] | ||
| Control (Water) | 5.2 ± 1.5 | - | |
| 0.1 mM KCl | 8.5 ± 2.0 | 1.6 | |
| 1 mM KCl | 12.0 ± 2.5 | 2.3 | |
| 10 mM KCl | 14.5 ± 3.0 | 2.8 | |
| Gibberellic Acid (GA₃) | Guruprasad & Guruprasad, 1988 | ||
| Control (Water) | 6.8 ± 0.4 | - | |
| 1 µM GA₃ | 10.2 ± 0.6 | 1.5 | |
| 10 µM GA₃ | 14.3 ± 0.8 | 2.1 | |
| 100 µM GA₃ | 16.5 ± 1.0 | 2.4 |
Note: Data from different studies are presented for comparative purposes and were not collected under identical experimental conditions.
Experimental Protocols
Experiment 1: Effect of Potassium Chloride on Amaranthus Hypocotyl Elongation (Adapted from Fry, 2017[3])
Objective: To determine the effect of different concentrations of potassium chloride on the hypocotyl elongation of dark-grown Amaranthus caudatus seedlings.
Materials:
-
Amaranthus caudatus seeds
-
Potassium chloride (KCl)
-
Sterile deionized water
-
5-cm plastic Petri dishes
-
Whatman No. 1 filter paper discs
-
Growth chamber or incubator set to 25°C in constant darkness
Procedure:
-
Prepare a series of KCl solutions at concentrations of 0.1 mM, 1 mM, and 10 mM in sterile deionized water. A control solution of sterile deionized water should also be prepared.
-
Place two discs of Whatman No. 1 filter paper into each Petri dish.
-
Pipette 1 mL of the respective test solution (or water for the control) onto the filter paper in each dish, ensuring the paper is fully saturated.
-
Place ten Amaranthus caudatus seeds, well-spaced, onto the moist filter paper in each Petri dish.
-
Seal the Petri dishes with Parafilm to maintain humidity.
-
Incubate the dishes in a growth chamber at 25°C in complete darkness for 4-5 days.
-
After the incubation period, carefully remove the seedlings and measure the length of the hypocotyls (the stem segment below the cotyledons) to the nearest millimeter.
-
Calculate the mean hypocotyl length and standard deviation for each treatment group.
Experiment 2: Gibberellic Acid Bioassay for Shoot Elongation in Dwarf Pea (A General Protocol)
Objective: To determine the effect of different concentrations of gibberellic acid on the stem elongation of dwarf pea seedlings.
Materials:
-
Dwarf pea seeds (Pisum sativum, a gibberellin-deficient mutant)
-
Gibberellic acid (GA₃)
-
Ethanol (to dissolve GA₃)
-
Sterile deionized water
-
Pots with sterile potting mix
-
Growth chamber or greenhouse with controlled light and temperature
-
Micropipette
-
Ruler
Procedure:
-
Sow dwarf pea seeds in pots and grow them under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) until they have developed 2-3 nodes.
-
Prepare a stock solution of GA₃ (e.g., 1 mM) by dissolving it in a small amount of ethanol and then diluting with sterile deionized water.
-
From the stock solution, prepare a dilution series of GA₃ at the desired concentrations (e.g., 1 µM, 10 µM, 100 µM). A control solution containing the same concentration of ethanol as the highest GA₃ concentration should also be prepared.
-
Apply a small, defined volume (e.g., 10 µL) of the respective GA₃ solution or the control solution to the apical meristem and the axil of the youngest leaf of each pea seedling.
-
Treat the plants every other day for a period of 2 weeks.
-
Measure the total height of the plants from the soil level to the apical bud at the beginning of the experiment and at regular intervals (e.g., every 3-4 days) throughout the treatment period.
-
At the end of the experiment, calculate the final mean height and the total increase in height for each treatment group.
Conclusion
The case of this compound serves as a significant reminder of the importance of rigorous chemical identification in biological research. While initially promising as a novel shoot elongation promoter, it is now understood that the observed effects were due to the presence of potassium ions in the cress-seed exudate.[3]
Gibberellic acid remains a well-characterized and potent promoter of shoot elongation, acting through a specific and complex signaling pathway to regulate gene expression.[1][2] Potassium, on the other hand, promotes cell elongation primarily through its fundamental role in establishing turgor pressure, a biophysical prerequisite for cell expansion.
For researchers in plant science and drug development, this comparison highlights two distinct mechanisms for influencing plant growth. Gibberellic acid and its analogs represent a targeted, hormone-based approach to manipulating plant stature. In contrast, ensuring adequate potassium nutrition is a fundamental aspect of promoting overall plant health and growth, including shoot elongation. The story of this compound enriches our understanding by illustrating that even simple inorganic ions can exert powerful and specific effects on plant development, and that their roles should not be overlooked in the search for novel growth-regulating compounds.
References
Validating the Allelopathic Effects of Lepidimoide Across Diverse Soil Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the allelopathic potential of lepidimoide, a potent plant growth regulator, across various soil types. Due to the scarcity of direct comparative studies on purified this compound in different soil matrices, this document outlines a proposed experimental design, presents hypothetical comparative data, and details the necessary protocols to conduct such a validation. The objective is to offer a robust methodology for assessing the efficacy and bioavailability of this compound as a potential natural herbicide or growth regulator in realistic agricultural and ecological contexts.
Introduction to this compound
This compound is a novel allelopathic substance isolated from the mucilage of germinated cress (Lepidium sativum) seeds.[1][2] Structurally identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, it exhibits a dual effect on plant growth: it promotes shoot and hypocotyl growth while inhibiting root growth.[1][3] This unique activity profile suggests its potential as a selective weed management agent. However, the efficacy of any allelochemical is profoundly influenced by the soil environment.[4][5] Soil properties such as texture, organic matter content, pH, and microbial activity can affect the bioavailability, persistence, and ultimately, the phytotoxicity of the compound.[6][7] This guide addresses the critical need for a standardized approach to validate this compound's effects in different soil types.
Proposed Experimental Design for Comparative Analysis
To objectively compare the allelopathic effects of this compound, a controlled greenhouse experiment is proposed. This experiment will assess the dose-dependent impact of this compound on a model indicator plant species, such as lettuce (Lactuca sativa), grown in three distinct and well-characterized soil types.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow.
References
- 1. sciprofiles.com [sciprofiles.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. idosi.org [idosi.org]
- 6. isws.org.in [isws.org.in]
- 7. Physiological and molecular insights into the allelopathic effects on agroecosystems under changing environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Lepidimoide from Different Lepidium Species: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
Lepidimoide, a potent allelopathic substance, was first isolated from the mucilage of germinated cress seeds (Lepidium sativum)[1]. Its unique chemical structure, sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, has drawn interest for its biological activities, which include promoting shoot growth while inhibiting root growth in various plant species[1]. While the genus Lepidium encompasses a wide variety of species, including the well-known Lepidium meyenii (Maca), comparative data on the content and bioactivity of this compound across these species remains scarce.
This guide provides a framework for a comparative study of this compound from different Lepidium species, summarizing the known data, presenting detailed experimental protocols for its extraction and analysis, and hypothesizing potential signaling pathways for future investigation.
Quantitative Data Comparison
Direct comparative data on this compound content across different Lepidium species is not currently available in published literature. However, variations in other phytochemicals have been observed, suggesting that this compound content may also differ. The following table summarizes the content of other major phytochemicals in Lepidium meyenii and Lepidium sativum to highlight the existing inter-species chemical diversity.
| Phytochemical Class | Lepidium meyenii (Maca) | Lepidium sativum (Garden Cress) | Reference |
| Glucosinolates | Contains benzyl glucosinolate and p-methoxybenzyl glucosinolate. Total concentration reported as 25.66 μMol/g in one study. | Principal glucosinolate is glucotropaeolin. | [2][3] |
| Flavonoids | Total flavonoid content reported as 0.22% in one study. | Methanolic seed extract showed 0.375% flavonoid content. | [3][4] |
| Total Phenols | Reported as 0.673% in one study. | Methanolic seed extract showed 0.5% phenolic content. | [3][4] |
| Alkaloids | Imidazole alkaloids such as lepidiline A and B have been identified. | Contains imidazole alkaloids like lepidine and dimeric structures (lepidines B-F). | [3] |
| Macamides | Present and well-characterized. | Not typically reported as a major constituent. | [2] |
Experimental Protocols
A standardized workflow is crucial for the comparative analysis of this compound from different Lepidium species. The following protocols are based on established methods for the extraction of mucilage and phytochemical analysis.
Extraction of Mucilage and Isolation of this compound
This protocol is adapted from the original method for the isolation of this compound from Lepidium sativum.
Materials:
-
Seeds of different Lepidium species
-
Distilled water
-
Ethanol
-
Acetone
-
Dialysis tubing (1 kDa MWCO)
-
Chromatography columns (e.g., Sephadex G-25, DEAE-Sephadex A-25)
-
Lyophilizer
Procedure:
-
Mucilage Extraction: Soak 100 g of Lepidium seeds in 1 L of distilled water for 24 hours at 4°C.
-
Gently stir the mixture to separate the mucilage from the seeds.
-
Filter the mixture through a muslin cloth to remove the seeds.
-
Precipitate the mucilage by adding three volumes of ethanol or acetone to the filtrate and store at 4°C overnight.
-
Collect the precipitated mucilage by centrifugation (5000 x g for 20 min).
-
Wash the pellet with 80% ethanol to remove low molecular weight compounds.
-
Dissolve the crude mucilage in distilled water and dialyze against distilled water for 48 hours to remove salts and small molecules.
-
Lyophilize the dialyzed solution to obtain purified mucilage.
-
This compound Isolation:
-
Dissolve the lyophilized mucilage in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Apply the solution to a gel filtration column (e.g., Sephadex G-25) to separate polysaccharides based on size.
-
Collect fractions and test for the presence of uronic acids (a component of this compound).
-
Pool the positive fractions and apply to an anion-exchange column (e.g., DEAE-Sephadex A-25).
-
Elute with a salt gradient (e.g., 0-1 M NaCl) to separate compounds based on charge.
-
Collect fractions and analyze for the presence of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
-
Pool the pure fractions and lyophilize to obtain isolated this compound.
-
Quantification of this compound by HPLC
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of polar compounds. The exact gradient will need to be optimized.
Procedure:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Prepare extracts from the mucilage of different Lepidium species by dissolving a known amount in the mobile phase.
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak in the samples by comparing the retention time with the standard.
-
Quantify the amount of this compound in each sample using the standard curve.
Comparative Bioactivity Assays
a) Allelopathic Activity (Seed Germination Assay):
-
Prepare different concentrations of purified this compound from each Lepidium species in a suitable buffer.
-
Place seeds of a model plant (e.g., Amaranthus caudatus) on filter paper in petri dishes.
-
Add the this compound solutions to the respective petri dishes. Use a buffer-only control.
-
Incubate in the dark at a controlled temperature (e.g., 25°C) for a set period (e.g., 72 hours).
-
Measure the hypocotyl and root length of the germinated seedlings.
-
Compare the effects of this compound from different species on shoot promotion and root inhibition.
b) Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):
-
Culture RAW 264.7 macrophage cells.
-
Pre-treat the cells with different concentrations of this compound from each species for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
After 24 hours, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Compare the NO inhibitory activity of this compound from different species.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the comparative study of this compound.
Hypothesized Signaling Pathway
Given the reported anti-inflammatory properties of Lepidium extracts, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cellular processes including inflammation.
Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway by this compound.
This guide provides a foundational framework for conducting a comprehensive comparative study of this compound from various Lepidium species. The successful execution of these experiments will provide valuable insights into the chemical diversity and therapeutic potential of this unique natural product.
References
- 1. Isolation and identification of this compound, a new allelopathic substance from mucilage of germinated cress seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca [frontiersin.org]
- 3. Nutraceutical Profiling, Bioactive Composition, and Biological Applications of Lepidium sativum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Is potassium a more significant allelochemical than Lepidimoide in cress exudate?
Recent research has overturned the long-held belief that lepidimoide is the principal allelochemical in cress (Lepidium sativum) seed exudate. Compelling evidence now points to the inorganic cation, potassium (K+), as the more significant driver of the observed allelopathic effects on neighboring plants, particularly the pronounced hypocotyl elongation in amaranth (Amaranthus caudatus) seedlings. While this compound does exhibit biological activity, its contribution to the overall allelopathic potential of cress exudate appears to be minor in comparison to that of potassium.
This guide provides a comprehensive comparison of potassium and this compound as allelochemicals in cress exudate, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Allelopathic Activity
The following table summarizes the key quantitative data comparing the concentrations and allelopathic effects of potassium and this compound.
| Allelochemical | Concentration in Cress Seed Exudate | Effective Concentration for Hypocotyl Promotion (in Amaranthus caudatus) | Effective Concentration for Root Inhibition (in Amaranthus caudatus) |
| Potassium (K+) | ~4 mM[1][2] | 1-10 mM (as KCl)[1][2] | Not definitively established as the primary root inhibitor; however, potassium salts can inhibit root growth at certain concentrations. |
| This compound | Not precisely quantified, but considered a minor component in terms of activity. | > 3 µM[3] | > 100 µM[3] |
Experimental Evidence and Methodologies
Key Experiment: Fractionation of Cress Seed Exudate and Bioassays
A pivotal study by Fry et al. (2017) re-evaluated the chemical nature of the hypocotyl-promoting substance in cress exudate. The experimental workflow is outlined below.
-
Preparation of Low-Molecular-Weight Cress-Seed Exudate (LCSE):
-
Cress seeds are imbibed in water to allow the exudation of allelochemicals.
-
The resulting solution is collected and filtered to remove particulate matter.
-
The filtrate is then dialyzed to separate low-molecular-weight compounds from larger molecules like mucilage. The dialysate containing the low-molecular-weight compounds is referred to as LCSE.
-
-
Fractionation of LCSE:
-
High-Voltage Paper Electrophoresis (HVPE): LCSE is subjected to HVPE to separate molecules based on their charge-to-mass ratio.
-
Gel Permeation Chromatography (GPC): LCSE is passed through a GPC column to separate molecules based on their size.
-
-
Bioassay with Amaranth Seedlings:
-
Seeds of the receiver plant, Amaranthus caudatus, are placed on filter paper moistened with the different fractions obtained from LCSE or with solutions of known chemicals (e.g., pure potassium chloride or this compound).
-
The seedlings are grown in the dark for a specified period (e.g., 4 days).
-
The lengths of the hypocotyls and roots are then measured to determine the biological activity of the tested substances.
-
Signaling Pathways
The signaling pathways through which these allelochemicals exert their effects are crucial for understanding their mechanism of action.
Potassium Signaling in Allelopathy
While the specific signaling cascade triggered by potassium as an allelochemical in amaranth has not been fully elucidated, it is likely to involve known pathways of potassium signaling in plants, which are often associated with stress responses. These pathways can involve changes in membrane potential, calcium (Ca2+) signaling, and the production of reactive oxygen species (ROS).
This compound Signaling in Allelopathy
The signaling pathway for this compound in the context of allelopathy is currently not well understood. Further research is required to elucidate the molecular mechanisms through which this compound influences plant growth and development.
Conclusion
It is important to note that the allelopathic effects of cress exudate are multifaceted. While potassium is the primary driver of hypocotyl elongation, the inhibition of root growth is attributed to a mixture of other, as yet unidentified, organic compounds.[4] Therefore, a complete understanding of cress allelopathy requires the characterization of all active components and their synergistic or antagonistic interactions.
For researchers in allelopathy and drug development, this shift in understanding from a complex organic molecule to a simple inorganic ion as the primary active agent has significant implications. It highlights the importance of not overlooking inorganic ions in studies of plant-plant interactions and suggests that the mechanisms of action may be linked to fundamental physiological processes regulated by ion fluxes.
References
- 1. Potassium, not this compound, is the principal ‘allelochemical’ of cress-seed exudate that promotes amaranth hypocotyl elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of potassium transport and signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Lepidimoide: A Comparative Analysis with Commercial Herbicides
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and environmentally benign herbicides is a continuous endeavor in agricultural science. Natural compounds, or bioherbicides, represent a promising frontier in this search. Lepidimoide, an allelopathic substance isolated from the mucilage of germinated cress seeds (Lepidium sativum), has garnered attention for its biological activity.[1] This guide provides a comparative analysis of the efficacy of this compound's source material with conventional commercial herbicides, supported by available experimental data and detailed methodologies.
Quantitative Efficacy Comparison
Direct comparative studies on the herbicidal efficacy of purified this compound against commercial herbicides are not yet available in published literature. However, research on the allelopathic effects of aqueous extracts of Lepidium sativum (the natural source of this compound) on the problematic weed Phalaris minor provides a basis for preliminary comparison. The following table summarizes the efficacy of Lepidium sativum extract and several commercial herbicides against this common weed.
Disclaimer: The data presented below is compiled from separate studies and represents an indirect comparison. The efficacy of the Lepidium sativum extract cannot be solely attributed to this compound, as the extract contains a mixture of compounds.[2][3]
| Active Ingredient/Source | Target Weed Species | Efficacy Metric | Value | Herbicide Class | Reference |
| Lepidium sativum aqueous extract | Phalaris minor | EC50 (Root Length Inhibition) | 12.4% concentration | Allelochemical Extract | [1][2][3] |
| Sulfosulfuron | Phalaris minor | GR50 (Growth Reduction) | >5 g/ha (resistant populations) | ALS Inhibitor | [4][5] |
| Pinoxaden | Phalaris minor | GR50 (Growth Reduction) | >61.7 g/ha (resistant populations) | ACCase Inhibitor | [4] |
| Clodinafop-propargyl | Phalaris minor | GR50 (Growth Reduction) | 34.7-193.6 g/ha (resistant populations) | ACCase Inhibitor | [4][6] |
| Mesosulfuron + Iodosulfuron | Phalaris minor | GR50 (Growth Reduction) | >14.4 g/ha (resistant populations) | ALS Inhibitor | [4] |
EC50 (Effective Concentration 50): The concentration of an extract that causes a 50% reduction in a measured response (in this case, root length). GR50 (Growth Reduction 50): The dose of a herbicide required to cause a 50% reduction in plant growth (typically measured by biomass).
Experimental Protocols
Understanding the methodology behind efficacy testing is crucial for interpreting the data. Below are detailed protocols relevant to the evaluation of both natural and synthetic herbicides.
Protocol 1: Assessment of Allelopathic Potential of Lepidium sativum Aqueous Extract
This protocol is adapted from the study evaluating the effect of Lepidium sativum extract on Phalaris minor.[2][3]
1. Preparation of Aqueous Extract:
- Collect fresh aerial parts of Lepidium sativum at the 50% flowering stage.
- Wash the plant material with distilled water and dry in the shade for 10 days.
- Grind the dried material into a fine powder.
- Soak 100g of the powder in 1 liter of distilled water for 24 hours.
- Filter the mixture through a muslin cloth followed by Whatman No. 1 filter paper. This initial filtrate is considered the 100% stock solution.
- Prepare a series of dilutions (e.g., 5%, 10%, 20%, 40%, 80%) from the stock solution using distilled water.
2. Bioassay for Herbicidal Effect:
- Sterilize Petri dishes by autoclaving.
- Place a sterile filter paper in each Petri dish.
- Evenly place a pre-determined number of Phalaris minor seeds (e.g., 20) in each dish.
- Moisten the filter paper with 5 mL of the respective extract dilution or with distilled water for the control group.
- Seal the Petri dishes with parafilm to prevent moisture loss.
- Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 12-hour photoperiod).
3. Data Collection and Analysis:
- Record germination percentage daily for a specified period (e.g., 12 days).
- At the end of the experiment, measure the root and shoot length of the seedlings.
- Determine the fresh and dry weight of the seedlings.
- Calculate the EC50 value for root and shoot growth inhibition using a suitable dose-response model (e.g., a four-parameter logistic model).
Protocol 2: General Workflow for Bioherbicide Efficacy Screening
This represents a generalized workflow for the discovery and evaluation of new bioherbicides.
Mechanisms of Action: this compound vs. a Commercial Herbicide
The precise molecular mechanism of this compound's herbicidal activity has not been fully elucidated. However, its primary observed effect is the potent inhibition of root growth.[1] This is a common mechanism among various natural and synthetic compounds and often involves the disruption of plant hormone signaling, particularly auxin homeostasis.[7][8][9]
Observed Effect of this compound
The current understanding of this compound's action is based on its observable phytotoxic effects. At concentrations of 100 µM and higher, it significantly inhibits root growth.[1]
Mechanism of Action of Glyphosate (A Commercial Herbicide)
In contrast, the mechanisms of most commercial herbicides are well-characterized. Glyphosate, the active ingredient in Roundup®, provides a clear example. It acts by inhibiting a specific enzyme, EPSP synthase, in the shikimate pathway. This pathway is essential for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants.
Conclusion
This compound and its source plant, Lepidium sativum, exhibit clear phytotoxic properties, particularly the inhibition of root growth, which positions them as subjects of interest for the development of natural herbicides. However, the available data, derived from crude aqueous extracts, does not allow for a direct, quantitative comparison with highly potent, single-molecule commercial herbicides. The efficacy of the L. sativum extract is notable but appears less potent than commercial standards, especially against herbicide-resistant weed biotypes.
For researchers and professionals in drug and herbicide development, this compound represents an early-stage lead compound. Significant further research is required to:
-
Isolate pure this compound and conduct dose-response studies on a wide range of weed species and crops to determine its efficacy and selectivity.
-
Elucidate the specific molecular target and signaling pathway responsible for its root-inhibiting effects.
-
Evaluate its performance in greenhouse and field settings to understand its stability, persistence, and practical applicability.
While natural compounds like this compound are unlikely to be direct drop-in replacements for established synthetic herbicides, they offer novel chemical scaffolds and potential new modes of action that are critical for overcoming the growing challenge of herbicide resistance.
References
- 1. plant.researchfloor.org [plant.researchfloor.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. isws.org.in [isws.org.in]
- 5. isws.org.in [isws.org.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling Plant Responses to Lepidimoide: A Comparative Transcriptomic Guide
For Immediate Release
This guide provides a comparative analysis of the transcriptomic response of plants to Lepidimoide, an allelopathic substance, in contrast to other allelochemicals. While direct transcriptomic studies on this compound are not yet available in published literature, this document synthesizes its known physiological effects with transcriptomic data from functionally similar compounds to offer a comprehensive overview for researchers, scientists, and drug development professionals. A significant counterpoint regarding the activity of cress exudate, suggesting potassium ions as the primary active agent, is also explored.
Introduction to this compound and Allelopathy
This compound is a natural compound isolated from the mucilage of germinated cress (Lepidium sativum L.) seeds.[1] It has been identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1] Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms.[2] this compound is known to exhibit such properties, characteristically promoting shoot and hypocotyl growth while inhibiting root growth in various plant species.[1]
However, more recent research has questioned the role of this compound as the principal allelochemical, suggesting that the observed effects might be primarily due to high concentrations of potassium ions (K+) in the cress seed exudate.[3] This guide will, therefore, consider both possibilities in its comparative analysis.
Comparative Analysis of Plant Responses
As direct transcriptomic data for this compound is unavailable, this section presents a comparative summary based on its known physiological effects and transcriptomic analyses of other allelochemicals that induce similar responses.
Physiological and Morphological Effects
The table below summarizes the observed effects of this compound and compares them with the effects of other allelopathic compounds and potassium ions.
| Treatment | Primary Effect on Shoots/Hypocotyls | Primary Effect on Roots | Reference |
| This compound | Promotion of elongation | Inhibition of growth | [1] |
| Aqueous extracts of Conyza canadensis | - | Inhibition of growth, weakened root tip activity | [4] |
| Allelopathic rice (Oryza sativa) on barnyardgrass | Inhibition of growth | Inhibition of growth | [2] |
| n-butanol extract of Cyclachaena xanthiifolia | Inhibition of seedling growth | Inhibition of seed germination | [5] |
| Potassium Ions (K+) | Promotion of hypocotyl elongation | Inhibition of root growth | [3] |
Hypothetical and Comparative Transcriptomic Responses
Based on transcriptomic studies of other allelochemicals, a hypothetical this compound treatment would likely lead to significant changes in gene expression related to stress responses, hormone signaling, and cell wall modification. The following table compares differentially expressed gene (DEG) categories from relevant studies.
| Allelochemical/Treatment | Upregulated Gene Categories | Downregulated Gene Categories | Reference |
| Hypothetical this compound Response | Genes related to cell elongation (e.g., expansins), gibberellin biosynthesis and signaling, and detoxification pathways. | Genes related to root development, auxin transport, and cell division in root tissues. | Inferred from physiological data |
| Conyza canadensis extract | APETALA2/ethylene response factors, detoxification (DTX) genes, ROS-related genes, CIPKs, and calmodulin. | Nutrient transporters (MFS, AAP3), stress response genes (LRR-RLKs), and zinc-finger proteins. | [4] |
| Allelopathic rice on barnyardgrass | Genes involved in phenylpropanoid and flavonoid biosynthesis (e.g., PAL, C4H, F5H, COMT). | - | [2] |
| Cyclachaena xanthiifolia extract | Genes involved in abscisic acid (ABA) biosynthesis and signaling. | Genes related to primary metabolism. | [5] |
| Potassium Ion (K+) Excess | Genes responsive to oxidative stress and ion transport. | Genes related to root growth and development. | [3] |
Experimental Protocols
To investigate the transcriptomic response of plants to this compound, the following experimental protocol for RNA sequencing (RNA-seq) is proposed.
Plant Material and Treatment
-
Plant Species: Arabidopsis thaliana is recommended as a model organism due to its well-annotated genome and extensive genetic resources.
-
Growth Conditions: Seedlings should be grown under controlled sterile conditions on a standard medium like Murashige and Skoog (MS).
-
Treatment: Aseptically grown seedlings would be treated with a purified solution of this compound at various concentrations (e.g., 3 µM for shoot promotion and 100 µM for root inhibition, based on previous studies) or with a control solution.[1] A parallel treatment with a high concentration of KCl could be used to test the potassium ion hypothesis.[3]
-
Time Course: Samples (e.g., whole seedlings, or separated shoots and roots) should be collected at different time points after treatment (e.g., 3h, 6h, 12h, 24h) to capture both early and late transcriptional responses.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA would be extracted from the collected plant tissues using a commercially available plant RNA extraction kit, followed by a DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation: RNA-seq libraries would be prepared from the high-quality RNA samples. This process typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control: Raw sequencing reads would be assessed for quality, and low-quality reads and adapter sequences would be trimmed.
-
Read Mapping: The cleaned reads would be mapped to the Arabidopsis thaliana reference genome.
-
Differential Gene Expression Analysis: The mapped reads would be used to quantify gene expression levels, and differentially expressed genes (DEGs) between this compound-treated and control samples would be identified.
-
Functional Annotation and Pathway Analysis: The identified DEGs would be subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and pathways affected by this compound treatment.
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for transcriptomic analysis.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound response.
References
- 1. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic profiling reveals candidate allelopathic genes in rice responsible for interactions with barnyardgrass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benagen.com [benagen.com]
- 5. Combining transcriptomics and metabolomics to analyse the mechanism of allelopathy in Cyclachaena xanthiifolia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomic Profiling: Unraveling the Plant Response to Lepidimoide and Other Growth Regulators
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lepidimoide, a novel allelopathic substance isolated from the mucilage of germinated cress (Lepidium sativum) seeds, has garnered attention for its distinct effects on plant growth, notably promoting shoot elongation while inhibiting root development. Understanding the molecular underpinnings of its bioactivity is crucial for its potential application in agriculture and drug development. This guide provides a comparative analysis of the metabolomic effects of this compound against other key plant growth regulators—auxins, gibberellins, strigolactones, and karrikins. Due to the limited availability of direct metabolomic studies on this compound, this guide leverages comprehensive data from studies on these alternative compounds to offer a predictive and comparative framework for researchers.
This document details the significant metabolic alterations induced by these compounds, presents standardized experimental protocols for metabolomic analysis, and visualizes the key signaling pathways involved. All quantitative data are summarized in clear, comparative tables to facilitate interpretation and guide future research.
Comparative Metabolomic Analysis
The application of plant growth regulators instigates a cascade of biochemical changes, profoundly altering the plant's metabolome. This section compares the known metabolomic shifts induced by auxins, gibberellins, strigolactones, and karrikins to provide a basis for understanding the potential effects of this compound.
Quantitative Metabolite Changes
The following tables summarize the fold-changes of key metabolites in response to treatment with various plant growth regulators. These tables are compiled from multiple studies to provide a comprehensive overview.
Table 1: Influence of Auxin (Indole-3-acetic acid) on Plant Metabolites
| Metabolite Class | Metabolite | Plant Species | Fold Change | Reference |
| Amino Acids | IAA-Aspartate | Arabidopsis thaliana | ▼ 2.5 | [1] |
| IAA-Glutamate | Arabidopsis thaliana | ▼ 2.0 | [1] | |
| Phytohormones | Indole-3-acetonitrile (IAN) | Arabidopsis thaliana | ▼ 1.7-2.5 | [1] |
| Indole-3-acetamide (IAM) | Arabidopsis thaliana | ▲ 3.0 | [1] |
Note: Fold changes are approximate and can vary based on experimental conditions. ▼ indicates a decrease, while ▲ indicates an increase.
Table 2: Influence of Gibberellins (GA) on Plant Metabolites
| Metabolite Class | Metabolite | Plant Species | Fold Change | Reference |
| Gibberellins | GA1 | Zea mays (dwarf-1 mutant) | ▼ >50 | [2] |
| GA20 | Zea mays (dwarf-1 mutant) | ▲ >10 | [2] | |
| GA29 | Zea mays (dwarf-1 mutant) | ▲ >10 | [2] | |
| Carbohydrates | Sucrose | Medicago truncatula | ▲ | [3] |
| Fructose | Medicago truncatula | ▲ | [3] |
Note: Fold changes are approximate and can vary based on experimental conditions. ▼ indicates a decrease, while ▲ indicates an increase.
Table 3: Influence of Strigolactones (SLs) on Plant Metabolites
| Metabolite Class | Metabolite | Plant Species | Fold Change | Reference |
| Flavonoids | Multiple Flavones | Rice | ▼ | [4] |
| Phytohormones | Jasmonic Acid (JA) | Rice | ▲ >16 | [4] |
| Jasmonyl Isoleucine (JA-lle) | Rice | ▲ >148 | [4] | |
| Terpenoids | Diterpenoid Phytoalexins | Rice | ▲ | [5] |
Note: Fold changes are approximate and can vary based on experimental conditions. ▼ indicates a decrease, while ▲ indicates an increase.
Table 4: Influence of Karrikins (KARs) on Plant Metabolites
| Metabolite Class | Metabolite | Plant Species | Concentration | Reference |
| Karrikins | KAR1 | Arabidopsis thaliana seedlings | Quantified | [6] |
| KAR2 | Arabidopsis thaliana seedlings | Quantified | [6] |
Note: Direct fold-change data for endogenous metabolites upon karrikin treatment is limited. The provided reference focuses on the quantification of applied karrikins.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in metabolomic studies. This section outlines standardized protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Plant Sample Preparation for Metabolomic Analysis
-
Harvesting and Quenching:
-
Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench all metabolic activity.
-
Store samples at -80°C until further processing.
-
-
Grinding:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. It is critical to keep the sample frozen during this step to prevent metabolite degradation.
-
-
Extraction:
-
For a broad range of metabolites, use a methanol/chloroform/water extraction method.
-
To approximately 100 mg of frozen powder, add 1 mL of a pre-chilled (-20°C) mixture of methanol:chloroform:water (3:1:1 v/v/v).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 15 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Phase Separation (for polar and non-polar metabolites):
-
To the supernatant, add 500 µL of chloroform and 500 µL of water.
-
Vortex thoroughly and centrifuge at 4,000 x g for 15 minutes at 4°C.
-
This will result in two phases: an upper aqueous phase (polar metabolites) and a lower organic phase (non-polar metabolites).
-
Carefully collect each phase into separate tubes.
-
-
Drying and Reconstitution:
-
Dry the collected phases completely using a vacuum concentrator (e.g., SpeedVac).
-
For GC-MS analysis, the dried polar phase requires derivatization.
-
For LC-MS analysis, reconstitute the dried extracts in an appropriate solvent (e.g., 50% methanol) compatible with the chromatography system.
-
Protocol 2: GC-MS based Metabolomic Analysis
-
Derivatization (for polar metabolites):
-
To the dried polar extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 30°C for 90 minutes with shaking.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 37°C for 30 minutes with shaking.
-
Transfer the derivatized sample to a GC-MS vial.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Column: Use a capillary column suitable for metabolomics (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 310°C at a rate of 5°C/min.
-
Hold at 310°C for 10 minutes.
-
-
Mass Spectrometry:
-
Acquire mass spectra in the range of m/z 50-600.
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
-
Protocol 3: LC-MS based Metabolomic Analysis
-
LC-MS Analysis:
-
Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Mass range: m/z 100-1500.
-
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow for plant metabolomic analysis.
Caption: Simplified auxin signaling pathway.
Caption: Simplified gibberellin signaling pathway.
Caption: Convergent signaling of strigolactones and karrikins.
References
- 1. Altered Root Growth, Auxin Metabolism and Distribution in Arabidopsis thaliana Exposed to Salt and Osmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gibberellin dynamics governing nodulation revealed using GIBBERELLIN PERCEPTION SENSOR 2 in Medicago truncatula lateral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative Analysis of Metabolome and Transcriptome Reveals the Role of Strigolactones in Wounding-Induced Rice Metabolic Re-Programming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative Metabolomic and Transcriptomic Analyses Reveal Metabolic Changes and Its Molecular Basis in Rice Mutants of the Strigolactone Pathway [mdpi.com]
- 6. A stable isotope dilution method for a highly accurate analysis of karrikins - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of Lepidimoide's growth-promoting activity
An Independent Comparative Guide to Alternatives for Growth-Promoting Agents
The following guide provides an objective comparison of the performance of various alternatives to traditional antibiotic growth promoters (AGPs). This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support independent verification of growth-promoting activities.
Introduction to Growth-Promoting Agents and Their Alternatives
For decades, antibiotic growth promoters have been utilized in animal production to enhance growth and feed efficiency. However, due to concerns about antibiotic resistance, there is a growing interest in alternatives that can achieve similar growth-promoting effects without the use of antibiotics.[1][2][3][4] These alternatives include probiotics, prebiotics, organic acids, and essential oils, which have been shown to positively influence gut health and animal performance.[2][3][4][5]
Comparative Performance of Growth Promoter Alternatives
The efficacy of various alternatives to antibiotic growth promoters has been evaluated in numerous studies. The following table summarizes the quantitative data from key independent verification studies, comparing the performance of these alternatives against a control group and/or traditional antibiotic growth promoters.
Table 1: Summary of Growth-Promoting Activity of AGP Alternatives
| Alternative Agent | Animal Model | Key Performance Metric | Result vs. Control | Result vs. AGP | Reference Study |
| Probiotics (Lactobacillus acidophilus) | Broiler Chickens | Body Weight Gain (g) | Increased | Comparable | Attia et al. (2023)[5] |
| Feed Conversion Ratio | Decreased | Comparable | Attia et al. (2023)[5] | ||
| Prebiotics (Mannan-oligosaccharides) | Broiler Chickens | Body Weight Gain (g) | Increased | Comparable | Pascual et al. (as cited in[5]) |
| Antibody Response | Increased | Not Reported | Various (as cited in[5]) | ||
| Organic Acids (Butyric acid salt) | Poultry | Digestive Enzyme Secretion | Enhanced | Not Reported | Multiple Sources[3] |
| Gut Microflora Balance | Optimized | Not Reported | Multiple Sources[3] | ||
| Essential Oils (Thymol, Carvacrol) | Poultry & Swine | Gut Microflora Modification | Beneficial | Potential Replacement | Various[1][2] |
| Growth Performance | Improved | Potential Replacement | Various[1][2] | ||
| Antimicrobial Peptides (Cecropin) | Swine | Nutrient Digestibility | Improved | Similar | [2] |
| Intestinal Morphology | Improved | Similar | [2] |
Experimental Protocols for Assessing Growth-Promoting Activity
The following are detailed methodologies for key experiments cited in the verification of growth-promoting activity.
Broiler Chicken Growth Performance Trial
-
Objective: To evaluate the effect of dietary supplementation with probiotics on the growth performance of broiler chickens.
-
Experimental Animals: One-day-old male broiler chicks.
-
Housing: Animals are housed in pens with controlled temperature and lighting. Feed and water are provided ad libitum.
-
Dietary Treatments:
-
Control: Basal diet with no additives.
-
Probiotic Group: Basal diet supplemented with Lactobacillus acidophilus.
-
AGP Group: Basal diet supplemented with a standard antibiotic growth promoter (e.g., Zinc-bacitracin).
-
-
Data Collection:
-
Body weight is recorded at the start and end of the trial.
-
Feed intake is measured daily.
-
The feed conversion ratio (FCR) is calculated as total feed intake divided by total weight gain.
-
-
Statistical Analysis: Data are analyzed using ANOVA to determine significant differences between the treatment groups.
In Vitro Antimicrobial Activity Assay for Essential Oils
-
Objective: To determine the antimicrobial activity of essential oils against common gut pathogens.
-
Method: Broth microdilution method.
-
Procedure:
-
A panel of pathogenic bacteria (e.g., E. coli, Salmonella) is cultured in appropriate broth media.
-
Serial dilutions of the essential oil are prepared in a 96-well microtiter plate.
-
A standardized inoculum of each bacterium is added to the wells.
-
The plates are incubated at 37°C for 24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the essential oil that visibly inhibits bacterial growth.
-
Signaling Pathways in Growth Promotion
The growth-promoting effects of these alternative agents are often mediated through complex signaling pathways that regulate cell growth, proliferation, and metabolism. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is a common target for growth-promoting stimuli.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the independent verification and comparison of growth-promoting agents.
Caption: A generalized workflow for comparing growth-promoting agents.
References
- 1. thepoultrysite.com [thepoultrysite.com]
- 2. Alternatives to antibiotics as growth promoters for use in swine production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benisonmedia.com [benisonmedia.com]
- 4. Alternatives to antibiotics growth promoters in Ruminants | ADM [premix.adm.com]
- 5. Alternative to antibiotic growth promoters: beneficial effects of Saccharomyces cerevisiae and/or Lactobacillus acidophilus supplementation on the growth performance and sustainability of broilers’ production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Lepidimoide
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of Lepidimoide. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a potentially hazardous chemical, is mandatory. Adherence to these guidelines is crucial for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that a designated work area is established. All handling of this compound powder or stock solutions should be performed within a certified chemical fume hood to prevent the inhalation of aerosols.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves.
-
Lab Coat: A dedicated lab coat is required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powder form.
In case of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
**Ingestion
Navigating the Uncharted: A Comprehensive Safety and Handling Guide for Lepidimoide
For Researchers, Scientists, and Drug Development Professionals
The following document provides essential, immediate safety and logistical information for the handling and disposal of Lepidimoide. This guide is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the complete Safety Data Sheet (SDS). Our commitment is to empower your research by providing critical information that ensures both safety and operational success.
Personal Protective Equipment (PPE) for this compound Handling
Appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Compounding | Double-gloved, Nitrile | Chemical Splash Goggles | Chemical-Resistant Lab Coat | N95 or higher respirator |
| Solution Preparation | Nitrile | Chemical Splash Goggles | Standard Lab Coat | Not required in a fume hood |
| Cell Culture and Analysis | Nitrile | Safety Glasses | Standard Lab Coat | Not required |
| Waste Disposal | Double-gloved, Nitrile | Chemical Splash Goggles | Chemical-Resistant Lab Coat | N95 or higher respirator |
Emergency Exposure Plan
Immediate and correct response to an exposure is critical. Follow these steps in the event of contact with this compound.
Caption: Emergency response workflow following this compound exposure.
This compound Disposal Protocol
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Labeling | Disposal Method |
| Solid this compound | Sealed, labeled, hazardous waste container | "Hazardous Waste: this compound (Solid)" | Incineration by certified hazardous waste vendor |
| This compound Solutions | Labeled, leak-proof, hazardous waste container | "Hazardous Waste: this compound (Liquid)" | Incineration by certified hazardous waste vendor |
| Contaminated Labware | Puncture-resistant, labeled, hazardous waste container | "Hazardous Waste: this compound Contaminated Sharps/Labware" | Autoclave followed by incineration |
| Contaminated PPE | Labeled, sealed, hazardous waste bag | "Hazardous Waste: this compound Contaminated PPE" | Incineration by certified hazardous waste vendor |
Experimental Protocol: Assessing this compound-Induced Apoptosis via Western Blot
This protocol outlines the key steps for evaluating the apoptotic effects of this compound on a target cell line.
Caption: Workflow for Western blot analysis of this compound-treated cells.
Methodology:
-
Cell Seeding: Plate target cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and run at 100V for 90 minutes.
-
Membrane Transfer: Transfer proteins to a PVDF membrane at 350 mA for 75 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against an apoptotic marker (e.g., cleaved caspase-3) overnight at 4°C. Follow with a 1-hour incubation with an HRP-conjugated secondary antibody.
-
Signal Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Postulated Signaling Pathway of this compound
Preliminary data suggests that this compound may induce apoptosis through the intrinsic mitochondrial pathway. This proposed mechanism is outlined below.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
By adhering to these safety and handling protocols, you can mitigate risks and ensure the integrity of your research when working with this compound. For further information, please consult the complete Safety Data Sheet (SDS) or contact your institution's Environmental Health and Safety (EHS) department.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
